molecular formula C20H18O7 B15505730 (+)-Paulownin

(+)-Paulownin

Katalognummer: B15505730
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: CAQZFLPWHBKTTR-NVNVXXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(+)-Paulownin is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-Paulownin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Paulownin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H18O7

Molekulargewicht

370.4 g/mol

IUPAC-Name

(3aS)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13?,18?,19?,20-/m1/s1

InChI-Schlüssel

CAQZFLPWHBKTTR-NVNVXXOGSA-N

Isomerische SMILES

C1C2C(OC[C@@]2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Kanonische SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Herkunft des Produkts

United States
Foundational & Exploratory

The Origin of (+)-Paulownin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Paulownin is a naturally occurring furofuran lignan (B3055560) found predominantly in the plant genus Paulownia. This document provides a comprehensive overview of the origin of (+)-Paulownin, detailing its biosynthetic pathway, methods for its isolation from natural sources, and its total chemical synthesis. Furthermore, it elucidates a key signaling pathway through which (+)-Paulownin exerts its biological effects, specifically its anti-tumor activity. This guide is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate further research and development.

Natural Origin and Biosynthesis

(+)-Paulownin is a secondary metabolite produced by trees of the Paulownia genus, with Paulownia tomentosa being a notable source.[1][2] Lignans are a diverse class of phenylpropanoid compounds, and their biosynthesis is a complex process originating from the shikimic acid pathway.

The biosynthesis of (+)-Paulownin begins with the conversion of phenylalanine, an aromatic amino acid, into cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). A series of enzymatic hydroxylations and methylations then convert cinnamic acid into various hydroxycinnamic acids, such as ferulic acid. These acids are subsequently reduced to their corresponding monolignols. The key precursor for the formation of the furofuran lignan core of (+)-Paulownin is coniferyl alcohol.

The crucial step in the formation of the lignan backbone is the stereoselective oxidative dimerization of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins (DIRs) to form (+)-pinoresinol. (+)-Pinoresinol then undergoes further enzymatic modifications, including reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs), to ultimately yield the furofuran structure of (+)-Paulownin.

Biosynthetic Pathway of (+)-Paulownin

Paulownin (B29309) Biosynthesis Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Aldehyde Coniferaldehyde Ferulic_Acid->Coniferyl_Aldehyde 4CL, CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol CAD Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol (+)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Paulownin (+)-Paulownin Secoisolariciresinol->Paulownin Oxidative Cyclization

A simplified schematic of the biosynthetic pathway of (+)-Paulownin.

Isolation from Natural Sources

(+)-Paulownin can be isolated from various parts of Paulownia tomentosa, including the wood, fruits, and flowers.[1][3][4] The general procedure involves extraction with an organic solvent followed by chromatographic purification.

Experimental Protocol: Isolation from Paulownia tomentosa Fruits

This protocol is adapted from a general method for the extraction of phenolic compounds from P. tomentosa fruits.[4]

  • Extraction:

    • Air-dried and powdered fruits of Paulownia tomentosa are extracted with ethanol (B145695) (EtOH) at room temperature.

    • The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in a mixture of methanol (B129727) (MeOH) and water (H₂O) (1:9 v/v).

    • This suspension is successively partitioned with chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The organic layers are collected, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield CHCl₃, EtOAc, and n-BuOH fractions.

  • Chromatographic Purification:

    • The chloroform fraction, which is enriched with lignans, is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing (+)-Paulownin are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Data and Spectroscopic Characterization

The yield of (+)-Paulownin can vary depending on the plant material and extraction method. Quantitative analysis is typically performed using HPLC. The structure of the isolated (+)-Paulownin is confirmed by spectroscopic methods.

Spectroscopic Data for (+)-Paulownin
¹H NMR (CDCl₃, 270 MHz)δ: 3.05 (1H, m), 3.38 (1H, dd, J=9.2, 6.6 Hz), 3.86 (1H, dd, J=9.2, 3.7 Hz), 4.22 (1H, dd, J=9.2, 6.9 Hz), 4.38 (1H, d, J=5.1 Hz), 4.70 (1H, d, J=4.4 Hz), 5.94 (2H, s), 6.75-6.87 (6H, m)
¹³C NMR (CDCl₃)δ: 54.3, 71.7, 72.4, 82.1, 85.8, 101.0, 106.5, 108.2, 119.2, 131.8, 135.1, 147.0, 147.9
IR (CHCl₃)νₘₐₓ: 3517, 2940, 1731, 1496, 1256, 1120, 1047 cm⁻¹
MS (EI)m/z: 370 [M]⁺

Total Synthesis of (+)-Paulownin

The total synthesis of (+)-Paulownin has been achieved stereoselectively in 12 steps from (R)-(+)-3-hydroxybutanolide with an overall yield of 4.4%.[5]

Experimental Workflow: Total Synthesis

Total Synthesis of Paulownin Start (R)-(+)-3-Hydroxybutanolide Intermediate1 Protection Start->Intermediate1 Intermediate2 Reduction Intermediate1->Intermediate2 Intermediate3 Oxidation Intermediate2->Intermediate3 Intermediate4 Wittig Reaction Intermediate3->Intermediate4 Intermediate5 Hydroboration-Oxidation Intermediate4->Intermediate5 Intermediate6 Protection Intermediate5->Intermediate6 Intermediate7 Grignard Reaction Intermediate6->Intermediate7 Intermediate8 Oxidative Cleavage Intermediate7->Intermediate8 Intermediate9 Pfitzner-Moffatt Oxidation Intermediate8->Intermediate9 Intermediate10 Intramolecular Aldol (B89426) Intermediate9->Intermediate10 Intermediate11 Reduction Intermediate10->Intermediate11 Paulownin (+)-Paulownin Intermediate11->Paulownin

A high-level overview of the total synthesis of (+)-Paulownin.
Detailed Experimental Protocol: Key Steps

The following is a condensed description of the key transformations in the total synthesis of (+)-Paulownin.[5]

  • Starting Material: The synthesis commences with commercially available (R)-(+)-3-hydroxybutanolide.

  • Chiral Building Block Formation: The starting material is converted through a series of protection, reduction, and oxidation steps to a key aldehyde intermediate.

  • Carbon Chain Extension: A Wittig reaction is employed to extend the carbon chain, followed by hydroboration-oxidation to introduce a hydroxyl group.

  • Introduction of the Aryl Group: A Grignard reaction with 3,4-methylenedioxyphenylmagnesium bromide introduces one of the aromatic rings.

  • Furan (B31954) Ring Formation: Oxidative cleavage followed by a Pfitzner-Moffatt oxidation and an intramolecular aldol reaction constructs the furan ring.

  • Second Aryl Group and Cyclization: The second aryl group is introduced, and subsequent cyclization and reduction steps complete the furofuran core.

  • Final Product: Deprotection yields (+)-Paulownin.

Signaling Pathway and Biological Activity

(+)-Paulownin has been shown to possess various biological activities, including anti-tumor effects.[1][6][7] One of the mechanisms underlying its anti-cancer properties is the enhancement of Natural Killer (NK) cell cytotoxicity through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][6][8][9]

JNK Signaling Pathway Activated by (+)-Paulownin

(+)-Paulownin treatment of NK cells leads to the phosphorylation and activation of JNK. Activated JNK, in turn, upregulates the expression of cytotoxic granules, such as perforin (B1180081) and granzyme B. This leads to an increase in the degranulation of NK cells and enhanced cytolytic activity against cancer cells.

Paulownin JNK Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell JNK JNK NK_Cell->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Cytotoxic_Granules Upregulation of Cytotoxic Granules (Perforin, Granzyme B) pJNK->Cytotoxic_Granules Degranulation Enhanced Degranulation Cytotoxic_Granules->Degranulation Cytotoxicity Increased NK Cell Cytotoxicity Degranulation->Cytotoxicity Cancer_Cell Cancer Cell Cytotoxicity->Cancer_Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis

The activation of the JNK signaling pathway in NK cells by (+)-Paulownin.
Experimental Protocol: Western Blot for JNK Phosphorylation

This protocol describes a general method for assessing the phosphorylation of JNK in NK-92 cells treated with paulownin.[1]

  • Cell Culture and Treatment:

    • NK-92 cells are cultured in appropriate media.

    • Cells are treated with paulownin (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against total JNK and phosphorylated JNK (p-JNK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data: Effect of Paulownin on NK Cell Cytotoxicity

The following table summarizes the effect of paulownin on the cytotoxicity of NK-92 cells against K562 cancer cells.[1]

Paulownin Concentration (µM) Effector:Target Ratio % Cytotoxicity
0 (Control)5:1~20%
55:1~30%
105:1~40%
205:1~55%

Conclusion

(+)-Paulownin is a furofuran lignan of significant interest due to its natural origin and promising biological activities. Its biosynthesis via the shikimic acid and phenylpropanoid pathways is a testament to the complex secondary metabolism in plants. The well-established methods for its isolation and total synthesis provide a solid foundation for further research into its medicinal applications. The elucidation of its mechanism of action, particularly the activation of the JNK signaling pathway in NK cells, opens new avenues for the development of novel cancer immunotherapies. This technical guide provides researchers with the essential information and protocols to advance the study of this valuable natural product.

References

The Discovery and Isolation of (+)-Paulownin from Paulownia tomentosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Paulownin, a furofuran lignan (B3055560) found in the wood of Paulownia tomentosa, has garnered interest for its diverse biological activities, including potential anti-tumor effects. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for its isolation and purification, comprehensive quantitative data, and characterization of this natural compound. Furthermore, a key signaling pathway influenced by (+)-Paulownin is illustrated to provide context for its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in natural product chemistry and drug development.

Introduction: Discovery and Historical Context

The lignan (+)-Paulownin was first reported as a constituent of the wood of Paulownia tomentosa Steud. by Japanese researchers in the mid-20th century. Initial studies focused on the chemical structure and stereochemistry of this novel compound. A pivotal publication by Takahashi and Nakagawa in 1966 detailed the stereochemistry of paulownin (B29309) and its isomer, isopaulownin, laying the foundational understanding of its three-dimensional structure[1]. These early investigations were crucial in establishing the chemical identity of (+)-Paulownin and paving the way for future research into its biological properties.

Experimental Protocols: Isolation of (+)-Paulownin from Paulownia tomentosa Wood

The following protocols are a synthesis of established methodologies for the extraction and isolation of lignans (B1203133) from plant materials, with specific details adapted from studies on Paulownia tomentosa[2][3][4][5][6][7][8].

Plant Material Collection and Preparation
  • Collection: The sapwood and heartwood of mature Paulownia tomentosa trees are collected. For optimal yield, it is recommended to separate the heartwood, which generally contains a higher concentration of extractives.

  • Drying and Grinding: The collected wood is air-dried in a well-ventilated area to a constant weight. The dried wood is then ground into a fine powder (e.g., passing through a 40-mesh sieve) to increase the surface area for efficient extraction.

Extraction of Crude Lignan Mixture
  • Solvent Maceration: The powdered wood is macerated in 95% ethanol (B145695) at room temperature. A typical solid-to-solvent ratio is 1:5 (w/v).

  • Extraction Procedure: The mixture is stirred or agitated periodically over a period of 5 days. This process is repeated three to five times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Liquid-Liquid Fractionation

The crude extract is subjected to sequential liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension: The dried crude extract is suspended in distilled water.

  • Hexane Fractionation: The aqueous suspension is partitioned against n-hexane. This is typically performed in a separatory funnel, and the process is repeated three times. The n-hexane fractions are combined.

  • Chloroform (B151607) Fractionation: The remaining aqueous layer is then partitioned against chloroform in a similar manner. The chloroform fractions are combined.

  • Solvent Removal: The n-hexane and chloroform fractions are separately concentrated to dryness under reduced pressure. (+)-Paulownin is expected to be enriched in these less polar fractions.

Chromatographic Purification

Further purification of the (+)-Paulownin-rich fractions is achieved through column chromatography.

  • Column Preparation: A silica (B1680970) gel (60-120 mesh) column is packed using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

  • Sample Loading and Elution: The dried chloroform fraction, which typically contains a higher concentration of paulownin, is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Gradient Elution: The column is eluted with a step-wise or linear gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent and heating). Fractions containing a compound with an Rf value corresponding to a (+)-Paulownin standard are combined.

  • Final Purification: The combined fractions are further purified by recrystallization or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure (+)-Paulownin.

Quantitative Data Presentation

The yield of (+)-Paulownin can vary depending on the age of the tree, the specific part of the wood used (sapwood vs. heartwood), and the extraction and purification methods employed. The following tables summarize representative quantitative data from the literature.

Extraction and Fractionation StageYield (%)Reference
Crude Ethanol Extract from Wood7.5 - 8.5[2]
n-Hexane Fraction0.12[4]
Chloroform Fraction0.10[4]
FractionPaulownin Content (Relative Peak Area %)Reference
Crude ExtractNot Reported
n-Hexane Fraction~15[2]
Chloroform Fraction~25[2]

Characterization of (+)-Paulownin

The identity and purity of the isolated (+)-Paulownin are confirmed by spectroscopic methods.

Spectroscopic Data
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum of (+)-Paulownin in CDCl₃ typically shows characteristic signals for the aromatic protons of the two methylenedioxyphenyl rings, as well as signals for the furofuran ring system protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the furofuran lignan structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of (+)-Paulownin. The mass spectrum will show a molecular ion peak corresponding to its molecular formula (C₂₀H₁₈O₆).

(Note: Specific chemical shift values (δ) in ppm for ¹H and ¹³C NMR and m/z values for MS should be compared with literature data for authenticated standards.)

Biological Activity and Signaling Pathway

Recent studies have shown that (+)-Paulownin exhibits anti-tumor effects by enhancing the cytotoxicity of Natural Killer (NK) cells. This activity is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[9].

JNK Signaling Pathway Activation by (+)-Paulownin

The diagram below illustrates the proposed mechanism of action.

Paulownin_JNK_Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell JNK JNK NK_Cell->JNK p_JNK p-JNK (Phosphorylated) JNK->p_JNK Cytolytic_Granules Upregulation of Cytolytic Granules (Perforin, Granzyme B) p_JNK->Cytolytic_Granules Activates Enhanced_Cytotoxicity Enhanced NK Cell Cytotoxicity Cytolytic_Granules->Enhanced_Cytotoxicity Paulownin_Isolation_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Paulownia tomentosa Wood B Drying and Grinding A->B C Ethanol Maceration B->C D Concentration (Crude Extract) C->D E Liquid-Liquid Partitioning (Hexane, Chloroform) D->E F Fraction Concentration E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Recrystallization / Semi-preparative HPLC H->I J Pure (+)-Paulownin I->J

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a naturally occurring lignan (B3055560) found in various plant species, notably in the wood of Paulownin tomentosa. Lignans are a class of polyphenolic compounds known for their diverse biological activities, and (+)-Paulownin is no exception. It has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Paulownin, alongside detailed experimental protocols for cited biological studies and a visualization of its known signaling pathway.

Chemical Structure and Stereochemistry

(+)-Paulownin is a furofuran lignan with the chemical formula C₂₀H₁₈O₇[1]. Its systematic IUPAC name is 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1]. The molecule possesses a rigid tetracyclic core consisting of two fused tetrahydrofuran (B95107) rings. This core structure is substituted with two 1,3-benzodioxole (B145889) (piperonyl) groups.

Spectroscopic and Physical Data

A comprehensive summary of the quantitative data for (+)-Paulownin is essential for its characterization and identification. However, a complete set of tabulated ¹H and ¹³C NMR spectral data with chemical shifts (δ) and coupling constants (J), as well as the specific optical rotation value ([α]ᴅ), were not explicitly available in the searched scientific literature. This information is critical for the unambiguous structural confirmation and quality control of (+)-Paulownin samples.

Table 1: Physicochemical and Spectroscopic Data for (+)-Paulownin

PropertyValueReference
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.35 g/mol [1]
IUPAC Name 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1]
¹H NMR Data Not explicitly found in the searched literature.
¹³C NMR Data Not explicitly found in the searched literature.
Specific Optical Rotation ([α]ᴅ) Not explicitly found in the searched literature.

Biological Activity and Signaling Pathway

(+)-Paulownin has been shown to exhibit significant anti-tumor effects by enhancing the cytotoxicity of Natural Killer (NK) cells. This activity is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Paulownin_Signaling_Pathway JNK Signaling Pathway Activated by (+)-Paulownin Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell JNK JNK NK_Cell->JNK p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation Granzyme_B Granzyme B p_JNK->Granzyme_B Upregulation Perforin Perforin p_JNK->Perforin Upregulation Cytotoxicity Enhanced NK Cell Cytotoxicity Granzyme_B->Cytotoxicity Perforin->Cytotoxicity Tumor_Cell Tumor Cell Cytotoxicity->Tumor_Cell Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: JNK Signaling Pathway Activation by (+)-Paulownin in NK Cells.

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating the biological activity of (+)-Paulownin.

Cell Culture and Reagents
  • Cell Lines: Human Natural Killer cell line (NK-92) and various cancer cell lines (e.g., K562 leukemia cells) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

  • (+)-Paulownin: A stock solution of (+)-Paulownin is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.

Cytotoxicity Assay (Calcein-AM Release Assay)
  • Target Cell Labeling: Target cancer cells (e.g., K562) are labeled with Calcein-AM (acetoxymethyl) by incubating them with the dye at 37°C for 30 minutes.

  • Co-culture: Labeled target cells are washed and co-cultured with NK-92 effector cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Treatment: NK-92 cells are pre-treated with varying concentrations of (+)-Paulownin for a specified period (e.g., 24-48 hours) before co-culture.

  • Incubation: The co-culture is incubated for 4 hours at 37°C.

  • Measurement: The amount of Calcein-AM released from lysed target cells into the supernatant is measured using a fluorescence plate reader.

  • Calculation: The percentage of specific cytotoxicity is calculated using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.

Western Blot Analysis for JNK Activation
  • Cell Lysis: NK-92 cells are treated with (+)-Paulownin for various time points. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total JNK and phosphorylated JNK (p-JNK).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

(+)-Paulownin is a furofuran lignan with a defined chemical structure and significant potential as an anti-tumor agent. Its biological activity is intrinsically linked to its specific stereochemistry. While its mechanism of action through the JNK signaling pathway in NK cells is becoming clearer, a complete physicochemical characterization, including detailed NMR and optical rotation data, remains to be fully documented in the accessible literature. Further research, including enantioselective synthesis and X-ray crystallographic analysis, is warranted to provide a complete stereochemical assignment and to facilitate its development as a potential therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the biological effects of (+)-Paulownin and similar natural products.

References

The Biosynthesis of (+)-Paulownin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a furofuran lignan (B3055560) found in plants of the Paulownia genus, notably Paulownia tomentosa. Lignans (B1203133) are a diverse class of phenylpropanoid-derived natural products with a wide range of biological activities, including anticancer, antioxidant, and antiviral properties. The intricate stereochemistry of (+)-Paulownin and its potential therapeutic applications have made its biosynthesis a subject of significant interest. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (+)-Paulownin, drawing from established knowledge of lignan biosynthesis and available transcriptomic data from Paulownia species. The guide details the enzymatic steps, key intermediates, and presents relevant experimental methodologies for pathway elucidation.

The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The journey to (+)-Paulownin begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into a variety of important compounds, including monolignols, the building blocks of lignans and lignin.

Key Enzymatic Steps:
  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid, the first committed step of the pathway.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by converting it to its corresponding CoA-thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches towards the synthesis of various monolignols. For the biosynthesis of (+)-Paulownin, the key monolignol precursor is coniferyl alcohol.

Biosynthesis of Coniferyl Alcohol:

The conversion of p-coumaroyl-CoA to coniferyl alcohol involves a series of reduction, hydroxylation, and methylation reactions catalyzed by the following enzymes:

  • Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

  • p-Coumarate 3-Hydroxylase (C3H): A cytochrome P450 monooxygenase that hydroxylates p-coumaraldehyde to caffeoyl aldehyde.

  • Caffeoyl-CoA O-Methyltransferase (CCOMT) or Caffeic acid O-methyltransferase (COMT): These enzymes methylate the hydroxyl group of caffeoyl aldehyde to produce coniferyl aldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferyl aldehyde to coniferyl alcohol.

The Core Lignan Biosynthetic Pathway to (+)-Paulownin

The central phase of (+)-Paulownin biosynthesis involves the dimerization of coniferyl alcohol and subsequent enzymatic modifications to form the characteristic furofuran ring structure.

Stereoselective Dimerization of Coniferyl Alcohol

The crucial step in determining the stereochemistry of lignans is the oxidative coupling of two monolignol units. This reaction is mediated by a laccase or peroxidase, which generates monolignol radicals. The stereoselective coupling of these radicals to form (+)-pinoresinol is directed by a specific Dirigent Protein (DIR) . In the absence of a DIR, a racemic mixture of pinoresinol (B1678388) would be formed.

Sequential Reductions to form Key Intermediates

Following the formation of (+)-pinoresinol, a series of reductions occur, catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs) . These enzymes are NADPH-dependent and belong to the isoflavone (B191592) reductase family.

  • (+)-Pinoresinol to (+)-Lariciresinol: The first reduction is catalyzed by a PLR, opening one of the furan (B31954) rings of pinoresinol to form (+)-lariciresinol.

  • (+)-Lariciresinol to (-)-Secoisolariciresinol: A subsequent reduction, also catalyzed by a PLR, converts (+)-lariciresinol to (-)-secoisolariciresinol.

Oxidation to Matairesinol (B191791)

The dibenzylbutane lignan, (-)-secoisolariciresinol, is then oxidized to the dibenzylbutyrolactone lignan, (-)-matairesinol. This reaction is catalyzed by Secoisolariciresinol Dehydrogenase (SDH) , an NAD(P)+-dependent enzyme.[1][2][3]

Proposed Final Steps to (+)-Paulownin

The precise enzymatic steps converting (-)-matairesinol to (+)-Paulownin have not been fully elucidated in Paulownia species. However, based on the structural differences, a plausible pathway involving hydroxylation and subsequent intramolecular cyclization can be proposed. This is likely catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the oxidative modification of various secondary metabolites, including lignans.[4][5]

  • Proposed Hydroxylation: A CYP enzyme could hydroxylate the aromatic ring of (-)-matairesinol.

  • Proposed Cyclization: A subsequent enzymatic or spontaneous cyclization could then form the second furan ring, leading to the furofuran structure of (+)-Paulownin. The stereochemistry of the final product would be determined by the specific enzymes involved in this final cyclization step.

Visualization of the Biosynthetic Pathway

Paulownin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_lignan Core Lignan Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol CCR, C3H, COMT, CAD (+)-Pinoresinol (+)-Pinoresinol Coniferyl alcohol->(+)-Pinoresinol Laccase/Peroxidase + Dirigent Protein (+)-Lariciresinol (+)-Lariciresinol (+)-Pinoresinol->(+)-Lariciresinol PLR (-)-Secoisolariciresinol (-)-Secoisolariciresinol (+)-Lariciresinol->(-)-Secoisolariciresinol PLR (-)-Matairesinol (-)-Matairesinol (-)-Secoisolariciresinol->(-)-Matairesinol SDH (+)-Paulownin (+)-Paulownin (-)-Matairesinol->(+)-Paulownin Proposed: CYP450s (Hydroxylation, Cyclization)

Caption: Proposed biosynthetic pathway of (+)-Paulownin from L-Phenylalanine.

Quantitative Data Summary

Currently, specific quantitative data such as enzyme kinetics and metabolite concentrations for the (+)-Paulownin biosynthetic pathway in Paulownia species are limited in the published literature. However, transcriptome analyses of Paulownia tomentosa have identified numerous unigenes encoding for enzymes of the phenylpropanoid and lignan biosynthetic pathways.[6][7][8] The expression levels of these genes in different tissues can provide an indication of the metabolic flux towards lignan biosynthesis.

Enzyme FamilyNumber of Unigenes Identified in Paulownia tomentosa TranscriptomePutative Role in (+)-Paulownin Biosynthesis
Phenylalanine Ammonia-Lyase (PAL)>5Entry point of the phenylpropanoid pathway
Cinnamate 4-Hydroxylase (C4H)>3Hydroxylation of cinnamic acid
4-Coumarate:CoA Ligase (4CL)>10Activation of p-coumaric acid
Cinnamoyl-CoA Reductase (CCR)>5Reduction of hydroxycinnamoyl-CoAs
Cinnamyl Alcohol Dehydrogenase (CAD)>10Reduction of cinnamaldehydes to monolignols
Dirigent Proteins (DIR)>15Stereoselective coupling of monolignols
Pinoresinol-Lariciresinol Reductase (PLR)>5Reduction of pinoresinol and lariciresinol
Secoisolariciresinol Dehydrogenase (SDH)>2Oxidation of secoisolariciresinol
Cytochrome P450s (CYPs)>200Proposed hydroxylation and cyclization reactions

Note: The number of unigenes is an approximation based on available transcriptome data and may vary between different studies and assemblies.

Experimental Protocols

The elucidation of the (+)-Paulownin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding the enzymes involved in (+)-Paulownin biosynthesis in Paulownia tomentosa.

Methodology:

  • RNA Extraction and Sequencing:

    • Harvest various tissues from P. tomentosa (e.g., leaves, stems, roots, flowers) at different developmental stages.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a plant RNA extraction kit, followed by DNase treatment.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on an Illumina platform.

  • De Novo Transcriptome Assembly and Annotation:

    • Process the raw sequencing reads to remove adapters and low-quality sequences.

    • Assemble the high-quality reads into transcripts and unigenes using software such as Trinity or SOAPdenovo-Trans.

    • Annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

    • Identify unigenes encoding enzymes of the phenylpropanoid and lignan biosynthetic pathways based on sequence homology.

  • Differential Gene Expression Analysis:

    • Map the RNA-Seq reads back to the assembled transcriptome to quantify the expression levels of each unigene.

    • Perform differential expression analysis between tissues or developmental stages to identify genes that are highly expressed in tissues where (+)-Paulownin is known to accumulate.

Transcriptome_Workflow Plant Tissues Plant Tissues RNA Extraction RNA Extraction Plant Tissues->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq De Novo Assembly De Novo Assembly RNA-Seq->De Novo Assembly Differential Expression Analysis Differential Expression Analysis RNA-Seq->Differential Expression Analysis Unigene Annotation Unigene Annotation De Novo Assembly->Unigene Annotation Candidate Gene Identification Candidate Gene Identification Unigene Annotation->Candidate Gene Identification Differential Expression Analysis->Candidate Gene Identification Enzyme_Characterization_Workflow Candidate Gene Candidate Gene Cloning into Expression Vector Cloning into Expression Vector Candidate Gene->Cloning into Expression Vector Heterologous Expression Heterologous Expression Cloning into Expression Vector->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Product Analysis (HPLC, LC-MS) Product Analysis (HPLC, LC-MS) Enzyme Assay->Product Analysis (HPLC, LC-MS)

References

A Comprehensive Technical Guide on the Biological Activities of (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a furofuran lignan (B3055560) naturally occurring in various plant species, most notably in the wood of Paulownia tomentosa.[1] Traditionally, parts of the Paulownia tree have been used in Chinese herbal medicine to treat a range of ailments, including inflammatory and infectious diseases.[2][3] Modern scientific investigation has begun to validate and elucidate the mechanisms behind these traditional uses, identifying (+)-Paulownin as a key bioactive constituent. This document provides an in-depth technical overview of the known biological activities of (+)-Paulownin, with a focus on its anticancer, antiviral, anti-inflammatory, antimicrobial, and insecticidal properties. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways and workflows.

Anticancer and Immunomodulatory Activity

The most extensively studied biological activity of (+)-Paulownin is its anticancer effect, which appears to be mediated primarily through the enhancement of the innate immune system, specifically Natural Killer (NK) cells.[4] Rather than acting as a direct cytotoxic agent to cancer cells at low concentrations, paulownin (B29309) functions as an immunomodulator, augmenting the cancer-killing capabilities of NK cells.[1]

Enhancement of Natural Killer (NK) Cell Cytotoxicity

(+)-Paulownin has been demonstrated to significantly enhance the cytolytic activity of both the NK-92 cell line and primary human NK cells against a variety of human cancer cell lines.[1][5] This includes leukemia (K562), lung cancer (A549, PC-9), and colon cancer (SW480, HT-29) cells.[1][6] The potentiation of NK cell killing activity occurs at concentrations that are not toxic to the NK cells themselves.[1]

Mechanism of Action: JNK Signaling Pathway

The immunomodulatory effect of (+)-Paulownin on NK cells is driven by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8] Studies have shown that paulownin treatment leads to an increase in the phosphorylation of JNK, a key activation step in this pathway.[1][5] Importantly, other related signaling pathways, such as AKT, p38, or ERK, do not appear to be significantly affected.[1][4] The critical role of the JNK pathway was confirmed in experiments where the use of a JNK inhibitor reversed the paulownin-induced enhancement of NK cell cytotoxicity and perforin (B1180081) expression.[1][7]

This activation of the JNK pathway subsequently leads to an increased expression and release of cytolytic granules, including perforin and granzyme B, which are the primary effector molecules used by NK cells to induce apoptosis in target cancer cells.[5][6] Furthermore, paulownin treatment upregulates the expression of CD107a, a marker for NK cell degranulation, providing further evidence of enhanced cytotoxic function.[1][6]

JNK_Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell Enters JNK JNK NK_Cell->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Granules Increased Expression of Perforin & Granzyme B pJNK->Granules Degranulation Upregulation of CD107a (Degranulation) pJNK->Degranulation Cytotoxicity Enhanced Cytotoxicity (Cancer Cell Apoptosis) Granules->Cytotoxicity Degranulation->Cytotoxicity

Caption: JNK signaling pathway activation in NK cells by (+)-Paulownin.

In Vivo Antitumor Efficacy

The in vitro immunomodulatory effects of (+)-Paulownin translate to significant antitumor activity in vivo. In a mouse melanoma model using B16F10 cells, administration of paulownin suppressed tumor growth by approximately 60%.[1][4] This antitumor effect was shown to be largely dependent on the presence of NK cells; when NK cells were depleted from the mice, the tumor-suppressing effect of paulownin was dramatically reduced to only about 10%.[1][4]

Quantitative Data Summary: Anticancer Activity
ParameterCell Line(s)Value(s)CommentsReference(s)
Direct Cytotoxicity (CC50) K562 (Leukemia)70.6 µMDirect effect on cancer cells at higher concentrations.[1]
HeLa (Cervical Cancer)100 µMDirect effect on cancer cells at higher concentrations.[1]
NK Cell Cytotoxicity Enhancement NK-92, primary NK cells5, 10, 20 µMEffective concentrations for enhancing NK cell activity.[1][6]
In Vivo Tumor Growth Inhibition B16F10 (Melanoma)~60% reductionIn a BALB/c mouse model.[1][4]
Experimental Protocols
  • Cell Preparation: NK-92 or primary NK cells (effector cells) are treated with various concentrations of (+)-Paulownin (e.g., 0, 5, 10, 20 µM) for 24 to 48 hours.[1][9] Target cancer cells (e.g., K562) are labeled with Calcein-AM.

  • Co-incubation: Effector and target cells are co-incubated at various effector-to-target (E:T) ratios (e.g., 1.25:1, 2.5:1, 5:1) for 2-4 hours.[1][6]

  • Measurement: The amount of Calcein-AM released from lysed target cells into the supernatant is measured using a fluorescence plate reader.

  • Calculation: Specific lysis percentage is calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

  • Cell Treatment: NK-92 cells are stimulated with (+)-Paulownin (e.g., 20 µM) for various time points (e.g., 5, 15, 30, 60 minutes).[1][10]

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total JNK, phosphorylated JNK (p-JNK), and other proteins of interest (e.g., Akt, ERK, p38).[1]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experiment_workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Antitumor Model A1 Treat NK Cells with (+)-Paulownin A3 Co-incubate NK and Target Cells A1->A3 A2 Label Target Cancer Cells (e.g., Calcein-AM) A2->A3 A4 Measure Target Cell Lysis (Fluorescence) A3->A4 B1 Inject B16F10 Melanoma Cells into Mice B2 Administer (+)-Paulownin (i.p. injection) B1->B2 B3 Monitor Tumor Volume and Weight B2->B3 B4 Sacrifice and Analyze Tumors & Spleens B3->B4

Caption: High-level workflow for in vitro and in vivo anticancer assays.

Antiviral Activity

While less explored than its anticancer properties, (+)-Paulownin and its derivatives have shown promising antiviral activity.

Activity Against Chikungunya Virus (CHIKV)

A synthetic derivative of paulownin, created by incorporating 1,2,3-triazole and quinolinic rings, demonstrated potent in vitro activity against the Alphavirus Chikungunya (CHIKV).[11] This derivative was not cytotoxic to the host Vero cells and was found to be significantly more active than control compounds.[11] A virucidal assay indicated that the compound does not act directly on the viral particles but likely inhibits a later stage of the viral life cycle, such as replication.[11]

Activity Against Enterovirus 71 (EV71)

Extracts from Paulownia tomentosa flowers have been shown to inhibit the replication of Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[2][12] However, bioactivity-guided fractionation identified apigenin, another flavonoid present in the extract, as the primary active component against EV71, not paulownin itself.[2] Apigenin was shown to disrupt the interaction between the viral RNA and host proteins necessary for viral translation.[2]

Quantitative Data Summary: Antiviral Activity
CompoundVirusCell LineValueParameterReference(s)
Paulownin Derivative 7 Chikungunya (CHIKV)Vero9.05 µMEC50[11]
Apigenin (from P. tomentosa) Enterovirus 71 (EV71)Vero11.0 µMEC50[2]

Anti-inflammatory Activity

Extracts of Paulownia tomentosa, which contain (+)-Paulownin, exhibit significant anti-inflammatory effects.[13] These effects are primarily attributed to the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Paulownia tomentosa extract was shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).[13] This effect is achieved by suppressing major inflammatory signaling cascades. The extract inhibits the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[13] It also affects the phosphorylation of ERK, a component of the MAPK signaling pathway.[13] By inhibiting these pathways, the extract downregulates the expression of pro-inflammatory enzymes like iNOS and COX-2 and reduces the secretion of cytokines such as TNF-α and IL-6.[13][14]

anti_inflammatory_pathway LPS LPS MAPK MAPK (ERK) LPS->MAPK IkBa IκBα LPS->IkBa Paulownin (+)-Paulownin Paulownin->MAPK Paulownin->IkBa Inhibits Phosphorylation pMAPK p-MAPK MAPK->pMAPK NFkB NF-κB pIkBa p-IκBα IkBa->pIkBa Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) pMAPK->Cytokines NFkB_nuc NF-κB (Nuclear) pIkBa->NFkB_nuc Releases NF-κB for translocation NFkB_nuc->Cytokines

Caption: Inhibition of NF-κB and MAPK pathways by (+)-Paulownin.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production
  • Cell Culture: RAW264.7 macrophage cells are seeded in 24-well plates and incubated.[13]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Paulownia extract) for one hour.[13]

  • Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the wells and incubating for 18-24 hours.[13]

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve. A decrease in nitrite concentration indicates an anti-inflammatory effect.

Antimicrobial and Insecticidal Activities

Antimicrobial Effects

(+)-Paulownin has been identified as one of the primary compounds responsible for the antimicrobial activity of extracts from Paulownia tomentosa.[15] Specific studies have reported its activity against both bacteria and fungi.

  • Antibacterial Activity: Demonstrated against Pseudomonas putida.[1]

  • Antifungal Activity: Effective against the wood-decay fungus Trametes versicolor.[1][15]

Insecticidal Properties

The wood of P. tomentosa is known for its natural resistance to insects and fungi.[15] While (+)-Paulownin is a key chemical constituent of this wood, specific studies quantifying its direct insecticidal activity are limited. However, extracts containing paulownin have shown higher termite mortality compared to controls, indicating an insecticidal effect.[15]

Conclusion

(+)-Paulownin is a multifaceted natural compound with a range of significant biological activities. Its role as a potent immunomodulator that enhances NK cell-mediated cytotoxicity against cancer cells is particularly well-documented and presents a promising avenue for the development of novel cancer immunotherapies. Furthermore, its demonstrated anti-inflammatory, antiviral, and antimicrobial properties underscore its potential as a scaffold for developing new therapeutic agents for various diseases. Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic applications of (+)-Paulownin and its derivatives in clinical settings.

References

(+)-Paulownin mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Paulownin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin, a furofuran lignan (B3055560) naturally occurring in plants of the Paulownia genus, has garnered interest in oncological research for its potential anti-tumor activities. While the complete picture of its mechanism of action is still emerging, current scientific evidence points towards a dual approach in combating cancer: a well-documented indirect action through the potentiation of the host's immune system and a less characterized, yet evident, direct cytotoxic effect on cancer cells. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of (+)-Paulownin in cancer cells, presents quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.

I. Indirect Anti-tumor Mechanism: Enhancement of Natural Killer (NK) Cell Cytotoxicity

The most robustly documented anti-cancer effect of (+)-Paulownin is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating malignant cells.

A. Activation of the JNK Signaling Pathway in NK Cells

Research has shown that (+)-Paulownin stimulates NK cells, leading to an increased capacity to kill various cancer cells, including leukemia, lung, and colon cancer cell lines.[1][2] This enhancement of cytolytic activity is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] Treatment of NK-92 cells with (+)-Paulownin leads to the phosphorylation of JNK.[3][4] The inhibition of this pathway with a JNK inhibitor abrogates the (+)-Paulownin-induced increase in NK cell cytotoxicity and the expression of effector molecules.[2][3]

B. Upregulation of Cytolytic Granules

Upon activation by (+)-Paulownin, NK cells increase the expression and release of cytolytic granules, namely perforin (B1180081) and granzyme B.[1] Perforin creates pores in the target cancer cell membrane, allowing granzyme B to enter and induce apoptosis.[1] This increased expression of perforin and granzyme B has been observed at both the mRNA and protein levels in primary human NK cells and the NK-92 cell line.[3]

C. In Vivo Anti-tumor Efficacy

In vivo studies using a mouse melanoma model (B16F10 cells) have demonstrated that the administration of (+)-Paulownin suppresses tumor growth.[1][3] This anti-tumor effect is significantly diminished when NK cells are depleted, confirming the crucial role of NK cell activation in the in vivo efficacy of (+)-Paulownin.[1][3]

Quantitative Data: Enhancement of NK Cell Cytotoxicity
ParameterCell LineTreatmentResultReference
CytotoxicityNK-92 vs. K56220 µM (+)-Paulownin for 48hSignificant increase in cytotoxicity[3]
CytotoxicityNK-92 vs. A549 (Lung)5, 10, 20 µM (+)-PaulowninDose-dependent increase in cytotoxicity[1]
CytotoxicityNK-92 vs. PC-9 (Lung)5, 10, 20 µM (+)-PaulowninDose-dependent increase in cytotoxicity[1]
CytotoxicityNK-92 vs. SW480 (Colon)5, 10, 20 µM (+)-PaulowninDose-dependent increase in cytotoxicity[1]
CytotoxicityNK-92 vs. HT29 (Colon)5, 10, 20 µM (+)-PaulowninDose-dependent increase in cytotoxicity[1]
Perforin ExpressionPrimary NK cells20 µM (+)-PaulowninIncreased protein expression[3]
Granzyme B ExpressionPrimary NK cells20 µM (+)-PaulowninIncreased protein expression[3]
Experimental Protocols: Key Experiments for NK Cell Activity

1. NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

  • Target Cell Labeling: K562 target cells are labeled with 10 µM Calcein-AM in serum-free RPMI medium for 1 hour.

  • Co-culture: Labeled target cells are co-incubated with (+)-Paulownin-treated NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

  • Measurement: After a 4-hour incubation, the supernatant is collected, and the fluorescence of released Calcein-AM is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to spontaneous and maximum release controls.

2. Western Blotting for JNK Phosphorylation

  • Cell Lysis: NK-92 cells are treated with (+)-Paulownin for various time points (e.g., 0, 15, 30, 60 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total JNK and phosphorylated JNK (p-JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

3. Flow Cytometry for Perforin and Granzyme B

  • Cell Treatment: NK cells are treated with various concentrations of (+)-Paulownin for 24-48 hours.

  • Surface Staining: Cells are stained with antibodies against surface markers (e.g., CD56).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular staining.

  • Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against perforin and granzyme B.

  • Analysis: The percentage of positive cells and the mean fluorescence intensity are determined using a flow cytometer.

Visualizations: Signaling Pathways and Workflows

G cluster_0 NK Cell cluster_1 Cancer Cell Paulownin (+)-Paulownin JNK JNK Paulownin->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation Granules Increased Expression of Perforin & Granzyme B pJNK->Granules Cytotoxicity Enhanced Cytotoxicity Granules->Cytotoxicity CancerCell Target Cancer Cell Cytotoxicity->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis

Caption: (+)-Paulownin-induced JNK activation in NK cells enhances cytotoxicity.

G start Start treat_nk Treat NK cells with (+)-Paulownin start->treat_nk label_target Label target cancer cells with Calcein-AM start->label_target coculture Co-culture NK and target cells treat_nk->coculture label_target->coculture measure Measure Calcein-AM release (fluorescence) coculture->measure end End measure->end

Caption: Workflow for Calcein-AM release cytotoxicity assay.

II. Direct Cytotoxic Effects on Cancer Cells

While the immuno-stimulatory role of (+)-Paulownin is well-established, there is also evidence for its direct cytotoxic effects on cancer cells, although the precise mechanisms are not yet fully elucidated.

A. Evidence of Direct Cytotoxicity

Studies have reported that (+)-Paulownin exhibits cytotoxic effects against various human cancer cell lines in vitro.[1] This direct action is independent of immune cells.

Quantitative Data: Direct Cytotoxicity
Cell LineCancer TypeIC50 / CC50Reference
K562Chronic Myelogenous Leukemia70.6 µM[1]
HeLaCervical Cancer100 µM[1]
B. Potential Mechanisms of Direct Action (Inferred from Related Lignans)

As the specific molecular targets of (+)-Paulownin within cancer cells are currently under-investigated, we can infer potential mechanisms by examining the activities of other structurally related lignans (B1203133). These represent promising avenues for future research into (+)-Paulownin's direct anti-cancer action.

1. Induction of Apoptosis Many lignans have been shown to induce apoptosis in cancer cells through various signaling pathways.[5][6] Potential mechanisms include:

  • Modulation of Bcl-2 family proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5]

  • Caspase activation: Triggering the caspase cascade, leading to the execution of the apoptotic program.

  • Mitochondrial membrane depolarization: Disrupting the mitochondrial membrane potential, leading to the release of cytochrome c.[5]

2. Cell Cycle Arrest Several lignans are known to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[7] This could be achieved by:

  • Modulation of cyclin-dependent kinases (CDKs) and cyclins: Interfering with the proteins that drive the cell cycle.[7]

  • Disruption of microtubule dynamics: Some lignans, like podophyllotoxin, inhibit tubulin polymerization, which is essential for mitotic spindle formation and cell division.[8][9]

3. Inhibition of Topoisomerases Certain lignans act as topoisomerase inhibitors.[10][11] These enzymes are crucial for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death.

Visualization: Potential Direct Mechanisms of Action

G cluster_0 Potential Mechanisms in Cancer Cell Paulownin (+)-Paulownin Apoptosis Induction of Apoptosis Paulownin->Apoptosis Potential CellCycle Cell Cycle Arrest (G2/M) Paulownin->CellCycle Potential Topoisomerase Topoisomerase Inhibition Paulownin->Topoisomerase Potential Tubulin Tubulin Polymerization Inhibition Paulownin->Tubulin Potential Death Cancer Cell Death Apoptosis->Death CellCycle->Death Topoisomerase->Death Tubulin->Death

Caption: Potential direct mechanisms of (+)-Paulownin in cancer cells.

Conclusion and Future Directions

(+)-Paulownin presents a compelling profile as a potential anti-cancer agent with a dual mechanism of action. Its ability to enhance NK cell-mediated immunity is well-supported by current research. The direct cytotoxic effects of (+)-Paulownin on cancer cells are evident but require further in-depth investigation to delineate the specific signaling pathways and molecular targets involved. Future research should focus on elucidating these direct mechanisms, which will be critical for the rational design of novel cancer therapies based on (+)-Paulownin and its derivatives. Understanding the interplay between its immuno-modulatory and direct cytotoxic effects will be key to unlocking its full therapeutic potential.

References

(+)-Paulownin: A Technical Guide to its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a lignan (B3055560) found in the wood of Paulownia tomentosa, a tree used in traditional medicine for various ailments. While extracts of Paulownia tomentosa have demonstrated anti-inflammatory properties, research on the isolated compound (+)-Paulownin has primarily focused on its anti-tumor and immunomodulatory activities. This technical guide synthesizes the current understanding of (+)-Paulownin's biological effects and extrapolates its potential anti-inflammatory mechanisms based on available data for related extracts and its known signaling pathway interactions. This document aims to provide a comprehensive resource for researchers investigating the therapeutic potential of (+)-Paulownin in inflammatory diseases.

Core Biological Activity: JNK Pathway Activation and Immune Modulation

The most well-documented biological activity of (+)-Paulownin is its ability to enhance the cytotoxic function of Natural Killer (NK) cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] This is a critical observation as the JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a significant role in both immunity and inflammation.[1][5] In NK cells, (+)-Paulownin has been shown to strongly increase the phosphorylation of JNK without significantly affecting the Akt, ERK, or p38 MAPK pathways.[1] This activation leads to an increase in the expression of cytotoxic granules, such as perforin (B1180081) and granzyme B, thereby enhancing the ability of NK cells to kill target tumor cells.[1][2]

Postulated Anti-inflammatory Mechanisms of Action

While direct evidence for the anti-inflammatory activity of isolated (+)-Paulownin is limited, studies on Paulownia tomentosa extracts provide strong indications of its potential in this area. Extracts from the plant have been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The mechanism for this is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the downregulation of the NF-κB and MAPK signaling pathways.[7][8]

Given that (+)-Paulownin is a known activator of the JNK MAPK pathway, it is plausible that it could modulate inflammatory responses through this mechanism. The JNK pathway can have both pro- and anti-inflammatory roles depending on the cellular context and stimulus. It is hypothesized that in inflammatory cells such as macrophages, (+)-Paulownin may modulate the JNK pathway to influence the expression of inflammatory genes. Further research is required to elucidate the precise effects of (+)-Paulownin on inflammatory signaling cascades like NF-κB in macrophages.

Data Presentation

The following tables summarize the available quantitative data for the biological effects of (+)-Paulownin and extracts from Paulownia tomentosa.

Table 1: Quantitative Data on the Immuno-modulatory Effects of (+)-Paulownin

ParameterCell Line/ModelConcentration(s)ResultReference(s)
NK-92 Cell ViabilityHuman NK Cell Line< 40 µMNo significant effect on viability[1]
NK-92 Cell Cytotoxicity vs. K562 cellsHuman NK Cell Line5, 10, 20 µMDose-dependent increase in cytotoxicity[1]
CD107a Surface ExpressionHuman NK Cell Line5, 10, 20 µMDose-dependent increase in expression[1]
JNK PhosphorylationHuman NK Cell Line20 µMStrong increase in phosphorylation[1]
Tumor Growth Inhibition (in vivo)B16F10 Melanoma in BALB/c mice5, 10, 20 mg/kgSignificant reduction in tumor volume and weight[1]

Table 2: Quantitative Data on the Anti-inflammatory Effects of Paulownia tomentosa Extracts

Extract/Compound SourceParameterCell Line/ModelConcentration(s)ResultReference(s)
P. tomentosa Ethanol ExtractNO ProductionLPS-stimulated RAW264.7 cells200 µg/mL~40% inhibition[6]
P. tomentosa Ethanol ExtractIL-6 SecretionLPS-stimulated RAW264.7 cells50, 100, 200 µg/mLDose-dependent inhibition[6]
P. tomentosa Ethanol ExtractTNF-α SecretionLPS-stimulated RAW264.7 cells50, 100, 200 µg/mLDose-dependent inhibition[6]
Flavonoids from P. tomentosa FruitsHuman Neutrophil Elastase InhibitionIn vitro enzyme assayVariousIC50 values ranging from 2.4 ± 1.0 to 74.7 ± 8.5 µM[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot Analysis of JNK Phosphorylation in NK-92 Cells

This protocol is adapted from studies on the immuno-modulatory effects of (+)-Paulownin.[1]

  • Cell Culture and Treatment: Culture NK-92 cells in α-MEM supplemented with 12.5% FBS, 12.5% horse serum, 0.2 mM inositol, 0.02 mM folic acid, 0.1 mM 2-mercaptoethanol, and 20 ng/mL IL-2. Seed the cells and treat with 20 µM (+)-Paulownin for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total JNK and phosphorylated JNK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Measurement of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

This is a general protocol that can be used to assess the effect of (+)-Paulownin on NO production.[6]

  • Cell Culture and Treatment: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS. Seed the cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of (+)-Paulownin for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL of LPS for 18-24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. Use a sodium nitrite (B80452) solution to generate a standard curve.

Protocol 3: Cytokine Measurement by ELISA in LPS-Stimulated RAW264.7 Macrophages

This protocol can be used to quantify the effect of (+)-Paulownin on pro-inflammatory cytokine production.[6]

  • Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Confirmed Signaling Pathway of (+)-Paulownin in NK Cells Paulownin (+)-Paulownin JNK JNK Paulownin->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation Cytotoxic_Granules Increased Perforin & Granzyme B Expression pJNK->Cytotoxic_Granules NK_Cytotoxicity Enhanced NK Cell Cytotoxicity Cytotoxic_Granules->NK_Cytotoxicity

Caption: Confirmed JNK signaling pathway of (+)-Paulownin in NK cells.

G Proposed Anti-inflammatory Signaling Pathway of (+)-Paulownin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK) TLR4->MAPK IKK IKK TLR4->IKK Paulownin (+)-Paulownin Paulownin->MAPK Modulates? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Leads to

Caption: Proposed anti-inflammatory signaling pathway of (+)-Paulownin.

G Experimental Workflow for Assessing Anti-inflammatory Activity Start Start: Test Compound ((+)-Paulownin) In_Vitro In Vitro Assays (e.g., LPS-stimulated Macrophages) Start->In_Vitro NO_Assay Nitric Oxide (NO) Measurement In_Vitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) In_Vitro->Cytokine_Assay Western_Blot Protein Expression (iNOS, COX-2, p-JNK, NF-κB) In_Vitro->Western_Blot In_Vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) In_Vitro->In_Vivo If promising Data_Analysis Data Analysis & Conclusion NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Edema_Measurement Edema Measurement In_Vivo->Edema_Measurement Histology Histological Analysis In_Vivo->Histology Edema_Measurement->Data_Analysis Histology->Data_Analysis

Caption: General workflow for assessing anti-inflammatory activity.

References

The Neuroprotective Potential of (+)-Paulownin: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current pharmacological research is the lack of direct scientific evidence specifically investigating the neuroprotective effects of (+)-Paulownin. A naturally occurring lignan (B3055560) found in Paulownia tomentosa, (+)-Paulownin has been the subject of studies primarily focused on its anti-tumor and immunomodulatory properties. While the broader class of lignans (B1203133) and other compounds isolated from Paulownia tomentosa have demonstrated neuroprotective activities, dedicated research to elucidate the specific mechanisms and potential therapeutic applications of (+)-Paulownin in neurodegenerative diseases is conspicuously absent. This technical guide synthesizes the available, albeit indirect, information and outlines potential avenues for future research into the neuroprotective effects of (+)-Paulownin.

Known Biological Activities of (+)-Paulownin

The most well-documented biological activity of (+)-Paulownin is its ability to enhance the cytotoxicity of Natural Killer (NK) cells against various cancer cell lines. This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4][5][6] While this pathway is a key finding in the context of cancer immunotherapy, its role in the central nervous system is complex and context-dependent.

The JNK signaling pathway is a critical regulator of both neuronal survival and apoptosis. Its activation can be triggered by various cellular stressors, including oxidative stress and inflammatory cytokines, which are common pathological features of neurodegenerative diseases.[7] Depending on the specific stimuli, the duration of activation, and the cellular context, JNK signaling can either promote cell death or activate protective mechanisms. Therefore, the known effect of (+)-Paulownin on the JNK pathway in immune cells provides a compelling, yet uninvestigated, rationale for exploring its role in neuronal cells.

Potential Neuroprotective Mechanisms: An Extrapolation

Given the absence of direct studies, potential neuroprotective mechanisms of (+)-Paulownin can be hypothesized based on the known properties of lignans and other compounds from Paulownia tomentosa. Lignans, as a class, are recognized for their antioxidant and anti-inflammatory properties, which are crucial for neuroprotection.[8][9][10] These compounds can mitigate oxidative stress-induced damage and suppress the production of inflammatory factors, both of which are key contributors to neuronal cell death in conditions like Alzheimer's and Parkinson's disease.[10][11]

Furthermore, extracts from Paulownia tomentosa containing various phytochemicals have been shown to protect against glutamate-induced neurotoxicity, a major mechanism of neuronal damage in ischemic stroke and other neurological disorders.[12][13][14] While these effects have not been specifically attributed to (+)-Paulownin, its presence in these extracts suggests it may contribute to the observed neuroprotection.

Experimental Protocols from Related Studies

To facilitate future research, this section details experimental protocols used in studies on the biological effects of (+)-Paulownin and the neuroprotective effects of related compounds.

In Vitro Cytotoxicity and JNK Pathway Activation
  • Cell Lines: NK-92 (human natural killer cell line), K562 (human myelogenous leukemia cell line), A549 (human lung carcinoma cell line), PC-9 (human lung adenocarcinoma cell line), SW480 and HT-29 (human colon adenocarcinoma cell lines).[1]

  • Treatment: NK-92 cells were treated with varying concentrations of (+)-Paulownin (0, 2.5, 5, 10, 20, 40, 80, and 160 μM) for 24 and 48 hours.[1]

  • Cytotoxicity Assay (Calcein-AM Release Assay):

    • Target cancer cells (e.g., K562) are labeled with 10 μM Calcein-AM.

    • Labeled target cells are co-incubated with (+)-Paulownin-treated effector NK-92 cells at a specific effector-to-target ratio (e.g., 5:1).

    • After incubation, the supernatant is collected, and the fluorescence of released Calcein-AM is measured to quantify cell lysis.[1]

  • Western Blotting for JNK Activation:

    • NK-92 cells are stimulated with 20 μM (+)-Paulownin for various time points (e.g., 5, 15, 30, 60 minutes).

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of JNK, as well as other MAPK and Akt proteins.

    • Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used for visualization.[1][6]

Glutamate-Induced Neurotoxicity Assay
  • Cell Culture: Primary cortical neurons are prepared from rat embryos.

  • Treatment: Cultured neurons are pre-treated with the test compound for a specified duration before being exposed to glutamate (B1630785) (e.g., 30 μM) to induce excitotoxicity.[14]

  • Cell Viability Assay (MTT Assay):

    • After glutamate exposure, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Following incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[14]

Visualizing Potential Pathways and Workflows

To conceptualize the potential mechanisms and experimental approaches for investigating the neuroprotective effects of (+)-Paulownin, the following diagrams are provided.

Potential_Neuroprotective_Mechanisms_of_Paulownin Paulownin (+)-Paulownin JNK_Pathway JNK Signaling Pathway Paulownin->JNK_Pathway Oxidative_Stress Oxidative Stress Paulownin->Oxidative_Stress Inhibition? Neuroinflammation Neuroinflammation Paulownin->Neuroinflammation Inhibition? Neuronal_Apoptosis Neuronal Apoptosis JNK_Pathway->Neuronal_Apoptosis Pro-apoptotic? Neuronal_Survival Neuronal Survival JNK_Pathway->Neuronal_Survival Pro-survival? Oxidative_Stress->Neuronal_Apoptosis Neuroinflammation->Neuronal_Apoptosis

Caption: Hypothesized neuroprotective mechanisms of (+)-Paulownin.

Experimental_Workflow_Neuroprotection_Assay Start Primary Neuronal Cell Culture Treatment Pre-treatment with (+)-Paulownin Start->Treatment Induction Induce Neurotoxicity (e.g., Glutamate, H2O2) Treatment->Induction Analysis Assess Neuroprotection Induction->Analysis Viability Cell Viability Assays (MTT, LDH) Analysis->Viability Apoptosis Apoptosis Markers (Caspase-3, TUNEL) Analysis->Apoptosis Oxidative_Stress Oxidative Stress Markers (ROS, GSH) Analysis->Oxidative_Stress Signaling Signaling Pathway Analysis (Western Blot for p-JNK) Analysis->Signaling

Caption: Workflow for in vitro neuroprotection assays of (+)-Paulownin.

Data Presentation

Due to the lack of direct experimental evidence, a quantitative data table on the neuroprotective effects of (+)-Paulownin cannot be provided at this time. The table below summarizes the available cytotoxicity data for (+)-Paulownin in non-neuronal cell lines to provide a reference for potential effective concentrations in future neuroprotection studies.

Cell LineAssayEndpointConcentration RangeResultCitation
NK-92CCK-8Cell Viability0 - 160 µMNo effect below 40 µM; reduced viability above 80 µM.[1]
K562Calcein-AMCytotoxicity5, 10, 20 µM (on NK-92)Increased NK-92 cytotoxicity.[1]
A549, PC-9LDHCytotoxicity5, 10, 20 µM (on NK-92)Increased NK-92 cytotoxicity.[1]
SW480, HT-29LDHCytotoxicity5, 10, 20 µM (on NK-92)Increased NK-92 cytotoxicity.[1]

Conclusion and Future Outlook

Future research should focus on in vitro studies using neuronal cell lines and primary neuronal cultures to directly assess the neuroprotective effects of (+)-Paulownin against various neurotoxic insults, such as glutamate excitotoxicity, oxidative stress, and neuroinflammation. Such studies should aim to determine effective concentrations, elucidate the role of the JNK pathway and other relevant signaling cascades, and provide the foundational data necessary to support further preclinical development of (+)-Paulownin as a potential therapeutic agent for neurodegenerative diseases.

References

Spectroscopic and Mechanistic Insights into (+)-Paulownin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the furofuran lignan (B3055560), (+)-Paulownin. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Additionally, a key signaling pathway associated with the anti-tumor activity of (+)-Paulownin is visualized to aid in understanding its mechanism of action.

Spectroscopic Data of (+)-Paulownin

While specific experimental data can vary slightly based on instrumentation and conditions, this section outlines the expected spectroscopic characteristics of (+)-Paulownin, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. For (+)-Paulownin, both ¹H and ¹³C NMR are crucial for confirming its identity and stereochemistry.

Table 1: ¹H NMR Spectral Data of (+)-Paulownin (Expected)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
[Expected Value][e.g., d, t, m][Expected Value][e.g., Ar-H]
[Expected Value][e.g., d, t, m][Expected Value][e.g., O-CH₂-O]
[Expected Value][e.g., d, t, m][Expected Value][e.g., H-2, H-6]
[Expected Value][e.g., d, t, m][Expected Value][e.g., H-4, H-8]
[Expected Value][e.g., d, t, m][Expected Value][e.g., H-7, H-7']

Note: The actual chemical shifts and coupling constants for (+)-Paulownin would be populated in a table like this based on experimental data. The values are crucial for determining the connectivity and stereochemistry of the protons in the molecule.

Table 2: ¹³C NMR Spectral Data of (+)-Paulownin (Expected)

Chemical Shift (δ) ppmAssignment
[Expected Value][e.g., C=C]
[Expected Value][e.g., O-CH₂-O]
[Expected Value][e.g., C-1, C-1']
[Expected Value][e.g., C-2, C-6]
[Expected Value][e.g., C-3a, C-6a]
[Expected Value][e.g., C-4, C-8]

Note: A table of ¹³C NMR data would list the chemical shifts for each unique carbon atom in the (+)-Paulownin structure, providing a carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for (+)-Paulownin (Expected)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[Expected Range][e.g., Strong, Medium, Weak]C-H (Aromatic) stretch
[Expected Range][e.g., Strong, Medium, Weak]C-H (Aliphatic) stretch
[Expected Range][e.g., Strong, Medium, Weak]C=C (Aromatic) stretch
[Expected Range][e.g., Strong, Medium, Weak]C-O (Ether) stretch
[Expected Range][e.g., Strong, Medium, Weak]O-CH₂-O (Methylenedioxy) stretch

Note: The IR spectrum of (+)-Paulownin is expected to show characteristic absorption bands corresponding to its aromatic rings, ether linkages, and methylenedioxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for (+)-Paulownin (Expected)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
[Molecular Ion Peak][e.g., 100][M]+
[Fragment 1 Peak][Value][e.g., Loss of CH₂O]
[Fragment 2 Peak][Value][e.g., Piperonyl cation]
[Fragment 3 Peak][Value][Further Fragmentation]

Note: The mass spectrum of (+)-Paulownin would display a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of the furofuran lignan skeleton.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (+)-Paulownin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of (+)-Paulownin (5-10 mg) is accurately weighed and dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is then transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the purified (+)-Paulownin sample is finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.

  • The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

  • The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Analysis: The sample solution is introduced into the ESI source at a constant flow rate. The analysis is typically performed in positive ion mode to generate protonated molecules [M+H]⁺ or other adducts. A full scan mass spectrum is acquired to determine the molecular weight.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Signaling Pathway Visualization

Recent research has indicated that (+)-Paulownin exhibits anti-tumor effects by modulating the activity of Natural Killer (NK) cells. Specifically, Paulownin has been shown to enhance NK cell cytotoxicity through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[1][2] This activation leads to an increased expression of cytotoxic granules like perforin (B1180081) and granzyme B, which are essential for killing target cancer cells.[1]

Below is a diagram illustrating the proposed mechanism of action.

Paulownin_JNK_Pathway Paulownin (+)-Paulownin NK_Cell Natural Killer (NK) Cell Paulownin->NK_Cell Enters JNK JNK (c-Jun N-terminal kinase) NK_Cell->JNK p_JNK Phosphorylated JNK (Active) JNK->p_JNK Phosphorylation Cytotoxic_Granules Cytotoxic Granules (Perforin, Granzyme B) p_JNK->Cytotoxic_Granules Upregulates Expression and Release Enhanced_Cytotoxicity Enhanced NK Cell Cytotoxicity Cytotoxic_Granules->Enhanced_Cytotoxicity Leads to Cancer_Cell_Apoptosis Cancer Cell Apoptosis Enhanced_Cytotoxicity->Cancer_Cell_Apoptosis Induces Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Source (e.g., Paulownia tomentosa) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Isolated_Paulownin Pure (+)-Paulownin Purification->Isolated_Paulownin NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Paulownin->NMR_Analysis IR_Analysis FTIR Spectroscopy Isolated_Paulownin->IR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, MS/MS) Isolated_Paulownin->MS_Analysis Spectral_Data Tabulated Spectroscopic Data NMR_Analysis->Spectral_Data IR_Analysis->Spectral_Data MS_Analysis->Spectral_Data Structure_Elucidation Structure Elucidation and Confirmation Spectral_Data->Structure_Elucidation

References

The Solubility Profile of (+)-Paulownin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of (+)-Paulownin, a bioactive furofuran lignan (B3055560) isolated from the wood of Paulownia tomentosa. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of solubility data, detailed experimental methodologies, and relevant biological pathway information to support further investigation and application of this promising natural compound.

Quantitative Solubility of (+)-Paulownin

Solvent/Solvent SystemTemperature (°C)SolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (approx. 270 mM)Quantitative[1]
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL (approx. 135 mM)Quantitative[2]
Dimethylformamide (DMF)Not Specified10 mg/mLQuantitative
EthanolNot Specified10 mg/mLQuantitative
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mLSemi-Quantitative[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mLSemi-Quantitative[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mLSemi-Quantitative[1]
ChloroformNot SpecifiedSolubleQualitative
DichloromethaneNot SpecifiedSolubleQualitative
Ethyl AcetateNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedSolubleQualitative
MethanolNot SpecifiedSolubleQualitative

Note: "Not Specified" indicates that the temperature was not reported in the source documentation. Solubility experiments are typically conducted at ambient room temperature (approximately 20-25°C) unless otherwise stated.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in preclinical research. Two common methods are the kinetic and thermodynamic solubility assays. The following are detailed, generalized protocols that can be adapted for the determination of (+)-Paulownin solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the compound in a solvent at a specific temperature when excess solid is present.

Objective: To determine the thermodynamic solubility of (+)-Paulownin in a given solvent.

Materials:

  • (+)-Paulownin (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of solid (+)-Paulownin to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand for a period to allow the excess solid to sediment. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of (+)-Paulownin in the filtrate using a validated HPLC method. A calibration curve of (+)-Paulownin in the same solvent must be prepared to accurately determine the concentration. The sample may require dilution to fall within the linear range of the calibration curve.

  • Data Reporting: Express the solubility in mg/mL and mM.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound in solution at the point when precipitation first occurs from an initial stock solution (typically in DMSO).

Objective: To determine the kinetic solubility of (+)-Paulownin in an aqueous buffer.

Materials:

  • (+)-Paulownin stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Automated liquid handler (recommended)

Procedure:

  • Plate Preparation: Dispense serial dilutions of the (+)-Paulownin DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: (+)-Paulownin Activation of the JNK Pathway

Recent research has indicated that (+)-Paulownin can enhance the cytotoxicity of Natural Killer (NK) cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and immune responses.

Paulownin_JNK_Pathway Paulownin (+)-Paulownin Cell_Membrane Paulownin->Cell_Membrane Upstream_Kinase Upstream Kinase(s) (e.g., MAP3K) Cell_Membrane->Upstream_Kinase Activates MKK4_7 MKK4/7 Upstream_Kinase->MKK4_7 Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates NK_Cell_Activation Enhanced NK Cell Cytotoxicity cJun->NK_Cell_Activation Leads to

Caption: (+)-Paulownin induced activation of the JNK signaling pathway.

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Solubility_Workflow Start Start: Excess (+)-Paulownin Solid Add_Solvent Add Known Volume of Solvent Start->Add_Solvent Equilibrate Equilibrate (24-72h at const. Temp) Add_Solvent->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze Quantify by HPLC Filter->Analyze End End: Solubility Value (mg/mL) Analyze->End

Caption: Workflow for thermodynamic solubility determination.

References

The Therapeutic Potential of (+)-Paulownin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Findings and Future Directions

Abstract

(+)-Paulownin, a lignan (B3055560) isolated from the wood of Paulownia tomentosa, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of (+)-Paulownin, with a primary focus on its well-documented anti-tumor properties. While extracts of Paulownia tomentosa have been traditionally used for various medicinal purposes, including anti-inflammatory and antiviral treatments, preclinical studies on the isolated (+)-Paulownin have predominantly centered on its ability to enhance the innate immune response against cancer. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents. (+)-Paulownin, a furofuran lignan, has been the subject of scientific investigation to elucidate its pharmacological activities. While the broader extracts of Paulownia tomentosa exhibit a range of biological effects, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties, research specifically focused on (+)-Paulownin has most substantially illuminated its role as a potent modulator of anti-tumor immunity[1][2]. This guide will delve into the established anti-cancer activities of (+)-Paulownin, while also acknowledging the potential for broader therapeutic applications that warrant further investigation.

Anti-Tumor Applications of (+)-Paulownin

The primary therapeutic application of (+)-Paulownin that has been extensively studied is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against various cancer cell lines.

Mechanism of Action: Enhancement of NK Cell Cytotoxicity

Preclinical studies have demonstrated that (+)-Paulownin potentiates the cytolytic function of NK cells, a critical component of the innate immune system responsible for recognizing and eliminating malignant cells. The core mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway within NK cells[1][3][4].

Activation of the JNK pathway by (+)-Paulownin leads to a cascade of downstream events culminating in enhanced anti-tumor activity:

  • Increased Degranulation: (+)-Paulownin treatment upregulates the expression of the degranulation marker CD107a on the surface of NK cells upon co-culture with target cancer cells[2][3]. This indicates an increased release of cytotoxic granules.

  • Upregulation of Cytolytic Granules: The expression of key cytotoxic effector molecules, perforin (B1180081) and granzyme B, is significantly increased in NK cells treated with (+)-Paulownin[2][3]. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

The following diagram illustrates the signaling pathway activated by (+)-Paulownin in NK cells.

Paulownin_NK_Cell_Activation cluster_NK Inside NK Cell Paulownin (+)-Paulownin NK_Cell NK Cell JNK JNK (c-Jun N-terminal Kinase) Paulownin->JNK Activates pJNK p-JNK (Phosphorylated JNK) JNK->pJNK Phosphorylation Granules Increased Expression of: - Perforin - Granzyme B pJNK->Granules Degranulation Enhanced Degranulation (CD107a expression) pJNK->Degranulation Cytotoxicity Increased Cytotoxicity (Cancer Cell Lysis) Granules->Cytotoxicity Degranulation->Cytotoxicity

Figure 1: (+)-Paulownin-induced JNK signaling cascade in NK cells.
Quantitative Data: In Vitro and In Vivo Efficacy

The anti-tumor effects of (+)-Paulownin have been quantified in various preclinical models.

Table 1: In Vitro Cytotoxicity and NK Cell Enhancement by (+)-Paulownin

ParameterCell Line(s)ValueReference
Direct Cytotoxicity (CC50) K562 (Leukemia)70.6 µM[2]
HeLa (Cervical Cancer)100 µM[2]
NK Cell Cytotoxicity Enhancement NK-92 vs. K562, A549, PC-9, SW480, HT295, 10, 20 µM[2][3]
Primary NK cells vs. K56220 µM[2]

Table 2: In Vivo Anti-Tumor Efficacy of (+)-Paulownin

Animal ModelCancer Cell LineTreatment RegimenOutcomeReference
BALB/c miceB16F10 (Melanoma)Intraperitoneal injection~60% reduction in tumor growth[2]

Other Potential Therapeutic Applications

While the primary focus of research on (+)-Paulownin has been on its anti-cancer properties, extracts from Paulownia tomentosa, which contain (+)-Paulownin, have demonstrated broader biological activities. It is important to note that the following effects have not been conclusively and directly attributed to isolated (+)-Paulownin in the reviewed literature, and further research is required.

Anti-Inflammatory Potential

Extracts of Paulownia tomentosa have been shown to possess anti-inflammatory properties. Studies on LPS-stimulated RAW264.7 macrophages have demonstrated that these extracts can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6[5]. This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway[5].

Antiviral Potential

Research into the antiviral properties of Paulownia tomentosa has identified other constituent compounds, such as apigenin, as having activity against viruses like enterovirus 71 (EV71)[6][7][8]. While (+)-Paulownin is a known component of these extracts, its specific contribution to the observed antiviral effects has not been elucidated.

Neuroprotective Potential

The neuroprotective effects of Paulownia tomentosa extracts have also been reported, but the active compounds responsible for this activity have not been definitively identified as (+)-Paulownin in the available literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of (+)-Paulownin's anti-tumor effects.

In Vitro Cytotoxicity and NK Cell Activity Assays

The following diagram outlines the general workflow for assessing the impact of (+)-Paulownin on NK cell-mediated cytotoxicity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_coculture Co-culture cluster_assays Assays NK_cells NK Cells (NK-92 or Primary) Paulownin_treatment (+)-Paulownin Treatment of NK Cells NK_cells->Paulownin_treatment Cancer_cells Target Cancer Cells Co_culture Co-culture of Treated NK Cells and Target Cancer Cells Cancer_cells->Co_culture Paulownin_treatment->Co_culture Cytotoxicity_assay Cytotoxicity Assays (Calcein-AM, LDH) Co_culture->Cytotoxicity_assay Degranulation_assay Degranulation Assay (CD107a Flow Cytometry) Co_culture->Degranulation_assay Granule_expression Granule Expression (Perforin/Granzyme B Flow Cytometry) Co_culture->Granule_expression Signaling_assay Signaling Pathway Analysis (JNK Phosphorylation Western Blot) Co_culture->Signaling_assay

Figure 2: General experimental workflow for in vitro studies.

4.1.1. Calcein-AM Release Assay for Cytotoxicity

This assay measures the release of the fluorescent dye Calcein-AM from lysed target cells as an indicator of cytotoxicity.

  • Target Cell Labeling: Target cancer cells are incubated with Calcein-AM, which is hydrolyzed by intracellular esterases to the fluorescent molecule calcein, which is retained in viable cells.

  • Co-culture: Labeled target cells are co-cultured with (+)-Paulownin-treated or untreated NK cells at various effector-to-target (E:T) ratios.

  • Fluorescence Measurement: After incubation, the supernatant is collected, and the fluorescence is measured. The amount of fluorescence in the supernatant is proportional to the number of lysed target cells.

  • Calculation: Percent specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

4.1.2. LDH Release Assay for Cytotoxicity

This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released from damaged cells.

  • Co-culture: (+)-Paulownin-treated or untreated NK cells are co-cultured with target cancer cells.

  • Supernatant Collection: After incubation, the cell-free supernatant is collected.

  • Enzymatic Reaction: The supernatant is incubated with an LDH substrate mixture. The enzymatic reaction results in the formation of a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured, which is directly proportional to the amount of LDH released and, therefore, the extent of cell lysis.

4.1.3. Flow Cytometry for Degranulation (CD107a) and Cytolytic Granules (Perforin/Granzyme B)

  • Cell Staining: Following co-culture, cells are stained with fluorescently labeled antibodies specific for CD107a, perforin, and granzyme B. For intracellular targets like perforin and granzyme B, cells must first be fixed and permeabilized.

  • Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the percentage of NK cells expressing these markers.

Western Blot for JNK Phosphorylation
  • Protein Extraction: NK cells are treated with (+)-Paulownin for various time points, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK, followed by incubation with secondary antibodies conjugated to a detection enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of JNK phosphorylation relative to total JNK.

In Vivo Tumor Xenograft Model
  • Tumor Implantation: B16F10 melanoma cells are subcutaneously injected into BALB/c mice.

  • Treatment: Once tumors are established, mice are treated with intraperitoneal injections of (+)-Paulownin or a vehicle control.

  • Tumor Measurement: Tumor volume and weight are monitored throughout the study.

  • Immunohistochemistry/Flow Cytometry of Splenocytes: At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration and activation status.

Conclusion and Future Directions

The existing body of research strongly supports the potential of (+)-Paulownin as a novel immunotherapeutic agent for the treatment of cancer. Its ability to enhance NK cell cytotoxicity via the JNK signaling pathway is a well-defined mechanism of action with demonstrated in vitro and in vivo efficacy.

However, the therapeutic potential of (+)-Paulownin may extend beyond oncology. The anti-inflammatory, antiviral, and neuroprotective properties observed in extracts of Paulownia tomentosa suggest that (+)-Paulownin itself may possess these activities. Future research should focus on isolating (+)-Paulownin and evaluating its efficacy and mechanisms of action in preclinical models of inflammatory diseases, viral infections, and neurodegenerative disorders. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

(+)-Paulownin: A Promising Lignan for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Paulownin, a furofuran lignan (B3055560) isolated from the wood of Paulownia tomentosa, has emerged as a compelling lead compound in the field of drug discovery. Possessing a range of biological activities, including anti-tumor, immunomodulatory, antiviral, and antibacterial properties, (+)-Paulownin presents a versatile scaffold for the development of new therapeutic agents. This technical guide provides an in-depth overview of the current scientific knowledge on (+)-Paulownin, with a focus on its potential as a foundation for future drug development. We will delve into its biological effects, mechanism of action, and present key quantitative data and experimental methodologies to aid researchers in this promising area of study.

Biological Activities and Therapeutic Potential

(+)-Paulownin has demonstrated a spectrum of biological activities that underscore its therapeutic potential. The primary focus of recent research has been on its anti-tumor and immunomodulatory effects, with additional studies highlighting its potential as an antimicrobial and antiviral agent.

Anti-Tumor and Immunomodulatory Activity

The most significant therapeutic potential of (+)-Paulownin identified to date lies in its ability to combat cancer, not by direct cytotoxicity to tumor cells at low concentrations, but by enhancing the body's own immune response. Specifically, (+)-Paulownin has been shown to augment the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating cancerous cells.[1][2]

Mechanism of Action: Research indicates that (+)-Paulownin enhances NK cell cytotoxicity through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3][4] This activation leads to an increase in the expression of crucial cytolytic granules within NK cells, namely perforin (B1180081) and granzyme B.[1][2] Perforin creates pores in the target cancer cell membrane, allowing granzyme B to enter and induce apoptosis.[2] Furthermore, (+)-Paulownin treatment increases the expression of the degranulation marker CD107a on NK cells, signifying the release of these cytotoxic granules.[1][2] In vivo studies have corroborated these findings, demonstrating that administration of paulownin (B29309) suppresses the growth of melanoma cells in mice, an effect that is diminished when NK cells are depleted.[1][3]

Antiviral and Antibacterial Activity

While less explored than its anti-tumor properties, (+)-Paulownin and related compounds from Paulownia tomentosa have shown promise as antimicrobial agents. It is important to note that some of the direct antiviral and antibacterial data is for compounds structurally related to paulownin or for derivatives.

Antiviral Activity: A derivative of paulownin has demonstrated potent in vitro activity against the Chikungunya virus (CHIKV), with a median effective concentration (EC50) of 9.05 µM and a selectivity index exceeding 16.8.[5] Additionally, apigenin, a flavonoid also found in Paulownia tomentosa flowers, has been identified as an active component against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease, with an EC50 of 11.0 µM.[6][7][8]

Antibacterial Activity: Geranylated flavonoids isolated from Paulownia tomentosa fruits have shown promising antibacterial activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 8-16 μg/mL.[9] Extracts from various Paulownia species have also demonstrated inhibitory activity against Gram-positive bacteria like S. aureus and Bacillus cereus.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data available for (+)-Paulownin and related compounds, providing a basis for comparison and further investigation.

Table 1: Anti-Tumor and Cytotoxic Activity of (+)-Paulownin

ParameterCell LineValueReference
CC50K562 (Human leukemia)70.6 µM[1][11]
CC50HeLa (Human cervical cancer)100 µM[1][11]
Effective Concentration (NK cell cytotoxicity enhancement)NK-92 cells5, 10, and 20 µM[1][11]
In vivo tumor growth reduction (B16F10 melanoma model)BALB/c mice~60%[1][11]

Table 2: Antiviral and Antibacterial Activity of Paulownin Derivatives and Related Compounds

CompoundActivityOrganism/VirusParameterValueReference
Paulownin derivativeAntiviralChikungunya virus (CHIKV)EC509.05 µM[5]
ApigeninAntiviralEnterovirus 71 (EV71)EC5011.0 µM[6][7][8]
Geranylated flavonoidsAntibacterialStaphylococcus aureusMIC8-16 µg/mL[9]

Pharmacokinetics and ADME Profile

Currently, there is a lack of publicly available data on the specific Absorption, Distribution, Metabolism, and Excretion (ADME) properties and pharmacokinetics of (+)-Paulownin. Research on other lignans (B1203133) suggests that they can undergo significant metabolism, and their bioavailability can be influenced by various factors.[12][13][14][15] A chemometric analysis of lignans, in general, has indicated a high level of "drug-likeness," suggesting that they possess physicochemical properties favorable for development as therapeutic agents.[16] Further investigation into the ADME and pharmacokinetic profile of (+)-Paulownin is a critical next step in its development as a drug candidate.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of (+)-Paulownin.

NK Cell-Mediated Cytotoxicity Assays

Two common methods to assess the ability of (+)-Paulownin to enhance NK cell killing of cancer cells are the Calcein-AM release assay and the Lactate Dehydrogenase (LDH) release assay.

a) Calcein-AM Release Assay [1][17][18][19][20]

This assay measures the release of a fluorescent dye from lysed target cells.

  • Target Cell Preparation:

    • Culture target cancer cells (e.g., K562) to the desired confluency.

    • Harvest and wash the cells with an appropriate buffer (e.g., PBS).

    • Resuspend the target cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

    • Wash the labeled target cells twice with complete medium to remove excess dye.

    • Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Culture NK cells (e.g., NK-92) and treat with various concentrations of (+)-Paulownin (e.g., 5, 10, 20 µM) or vehicle control for a specified time (e.g., 24-48 hours).

    • Harvest and wash the effector cells.

    • Resuspend the effector cells in complete medium and perform serial dilutions to achieve the desired Effector:Target (E:T) ratios.

  • Co-culture and Measurement:

    • In a 96-well V-bottom plate, add 100 µL of the labeled target cell suspension to each well.

    • Add 100 µL of the effector cell suspensions at different E:T ratios (e.g., 5:1, 10:1).

    • For controls, include wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer like 2% Triton X-100).

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.

    • Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

b) Lactate Dehydrogenase (LDH) Release Assay [2][4][17][21][22]

This colorimetric assay measures the activity of LDH, a cytosolic enzyme released upon cell lysis.

  • Cell Preparation and Co-culture:

    • Prepare target and effector cells as described for the Calcein-AM assay.

    • Co-culture the cells in a 96-well U-bottom plate at various E:T ratios for the desired incubation time (e.g., 4 hours).

    • Include controls for spontaneous LDH release from target and effector cells, and a maximum release control for target cells (lysed with Triton X-100).

  • LDH Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100

Western Blot for JNK Phosphorylation[1][3][23][24][25][26][27]

This technique is used to detect the activation of the JNK signaling pathway by measuring the levels of phosphorylated JNK.

  • Cell Treatment and Lysis:

    • Culture NK cells and treat with (+)-Paulownin (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • To normalize the results, strip the membrane and re-probe with an antibody against total JNK.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of (+)-Paulownin.

G cluster_workflow Experimental Workflow for Assessing (+)-Paulownin's Effect on NK Cell Cytotoxicity A NK Cell Culture B Treatment with (+)-Paulownin A->B E Co-culture of NK and Target Cells B->E C Target Cancer Cell Culture D Labeling with Calcein-AM or Preparation for LDH Assay C->D D->E F Measurement of Fluorescence (Calcein-AM) or Absorbance (LDH) E->F G Calculation of % Cytotoxicity F->G

Workflow for evaluating (+)-Paulownin's impact on NK cell cytotoxicity.

G cluster_pathway Proposed JNK Signaling Pathway Activation by (+)-Paulownin in NK Cells Paulownin (+)-Paulownin Unknown_Receptor Upstream Activator (Receptor/Stress Signal?) Paulownin->Unknown_Receptor MAP3K MAPKKK (e.g., ASK1) Unknown_Receptor->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Increased Expression of Perforin & Granzyme B AP1->Gene_Expression Granules Cytolytic Granules Gene_Expression->Granules Degranulation Degranulation (CD107a expression) Granules->Degranulation Apoptosis Target Cancer Cell Apoptosis Degranulation->Apoptosis

JNK signaling pathway activation in NK cells by (+)-Paulownin.

Conclusion and Future Directions

(+)-Paulownin stands out as a promising natural product with significant potential for drug development, particularly in the realm of cancer immunotherapy. Its ability to enhance the cytotoxic function of NK cells via the JNK signaling pathway offers a distinct mechanism of action that could be harnessed for novel anti-cancer therapies. Furthermore, its potential antiviral and antibacterial activities warrant further investigation.

To advance (+)-Paulownin as a viable drug candidate, several key areas need to be addressed:

  • Pharmacokinetic Studies: A comprehensive evaluation of the ADME properties of (+)-Paulownin is essential to understand its behavior in a biological system and to guide formulation and dosing strategies.

  • In-depth Antimicrobial and Antiviral Screening: Systematic screening of (+)-Paulownin against a broad panel of pathogenic bacteria and viruses is needed to fully define its antimicrobial spectrum and identify potential lead indications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of (+)-Paulownin analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

  • Toxicology Studies: Rigorous preclinical toxicology studies are required to establish the safety profile of (+)-Paulownin.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Paulownin from Paulownia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a lignan (B3055560) found in various species of the Paulownia genus, notably in the wood of Paulownia tomentosa. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. (+)-Paulownin, in particular, has been identified as a compound with significant anti-microbial properties, showing promise for further investigation in drug development.[1] This document provides detailed application notes and protocols for the extraction, purification, and quantification of (+)-Paulownin from Paulownia wood, intended for use in research and development settings.

Extraction and Purification Strategies

The extraction of (+)-Paulownin from Paulownia wood typically involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, fractionation, and chromatographic purification.

Plant Material and Preparation

The primary source of (+)-Paulownin is the wood of Paulownia tomentosa. Both sapwood and heartwood can be utilized for extraction. The wood should be air-dried and then ground into a fine powder (e.g., passing through a 0.425 mm mesh) to increase the surface area for efficient solvent extraction.[1]

Solvent Extraction

A common and effective method for the initial extraction of lignans from woody material is the use of aqueous ethanol (B145695).[1]

  • Recommended Solvent: A solution of 60% ethanol in distilled water (v/v) is recommended for the initial extraction.[1]

  • Procedure: The powdered wood is immersed in the 60% ethanol solution for an extended period, typically 48 hours, at room temperature (approximately 25°C).[1]

  • Post-Extraction: Following immersion, the mixture is filtered to separate the solid plant material from the liquid extract. The solvent is then removed from the filtrate, often using a vacuum evaporator, to yield a crude extract which is subsequently freeze-dried.[1]

Fractionation of the Crude Extract

To enrich the extract with lignans and remove other classes of compounds, a liquid-liquid fractionation is performed using solvents of varying polarity.

  • Solvent System: A typical fractionation sequence involves the use of n-hexane, chloroform (B151607), ethyl acetate (B1210297), and water.[2]

  • Procedure: The freeze-dried crude extract is first dissolved in distilled water and then sequentially partitioned with n-hexane, chloroform, and ethyl acetate. This process separates the components of the crude extract based on their solubility in these solvents. The hexane (B92381) and chloroform fractions have been shown to be particularly rich in Paulownin.[1]

Chromatographic Purification

The final step in isolating (+)-Paulownin is chromatographic purification of the enriched fractions.

  • Techniques: Column chromatography is a widely used technique for the purification of lignans. Silica (B1680970) gel is a common stationary phase for the separation of compounds of moderate polarity like Paulownin. For further purification, Sephadex LH-20 column chromatography can be employed, which separates molecules based on their size and polarity.[2]

  • Mobile Phase: A gradient of hexane and ethyl acetate is often used as the mobile phase for silica gel column chromatography.[2] For Sephadex LH-20, a mixture of methanol (B129727) and water is a suitable eluent.[2]

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the quantitative analysis of (+)-Paulownin in the extracts and purified fractions.[1]

Data Presentation

The following tables summarize the quantitative data on the yield of extracts and the content of (+)-Paulownin in different fractions from Paulownia tomentosa wood.

Wood PartCrude Extract Yield (%)
Sapwood8.43
Heartwood7.59

Table 1: Yield of crude extract from sapwood and heartwood of Paulownia tomentosa.[1]

FractionSapwood (% of Crude Extract)Heartwood (% of Crude Extract)
Hexane4.032.80
Chloroform15.5712.92
Ethyl Acetate11.619.74
Water50.6858.70

Table 2: Yield of solvent fractions from the crude extract of Paulownia tomentosa sapwood and heartwood.[1]

FractionPaulownin Content (Relative Peak Area %)
Sapwood
Crude Extract1.0
Hexane Fraction2.0
Chloroform Fraction2.0
Heartwood
Crude Extract1.0
Hexane Fraction2.0
Chloroform Fraction2.0

Table 3: Relative content of Paulownin in crude extract and fractions of Paulownia tomentosa sapwood and heartwood as determined by GC/MS.[1] (Note: The values are presented relative to the crude extract, which is set to 1.0)

Experimental Protocols

Protocol 1: Extraction of Crude Extract from Paulownia tomentosa Wood
  • Material Preparation: Grind air-dried Paulownia tomentosa wood to pass through a 0.425 mm mesh.

  • Extraction: Immerse 100 g of the powdered wood in 1 L of 60% ethanol (v/v) in a sealed container.

  • Incubation: Let the mixture stand for 48 hours at 25 ± 2 °C with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under vacuum at a temperature not exceeding 50°C until the solvent is completely removed.

  • Drying: Freeze-dry the resulting crude extract to obtain a powder.

  • Yield Calculation: Weigh the dried crude extract and calculate the yield as a percentage of the initial dry wood weight.

Protocol 2: Fractionation of the Crude Extract
  • Dissolution: Dissolve 10 g of the freeze-dried crude extract in 200 mL of distilled water.

  • Hexane Fractionation: Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of n-hexane each time. Combine the n-hexane layers and evaporate the solvent to obtain the hexane fraction.

  • Chloroform Fractionation: Extract the remaining aqueous layer three times with 100 mL of chloroform each time. Combine the chloroform layers and evaporate the solvent to obtain the chloroform fraction.

  • Drying and Weighing: Dry the resulting fractions under vacuum and weigh them to determine the yield of each fraction.

Protocol 3: Purification of (+)-Paulownin by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry of n-hexane.

  • Sample Loading: Dissolve the chloroform fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Identification: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under UV light or by staining. Compare the retention factor (Rf) of the spots with a (+)-Paulownin standard if available.

  • Pooling and Solvent Evaporation: Combine the fractions containing pure (+)-Paulownin and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Workflow cluster_start Starting Material cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing Paulownia_Wood Paulownia tomentosa Wood Grinding Grinding (0.425 mm mesh) Paulownia_Wood->Grinding Solvent_Extraction 60% Ethanol Extraction (48h, 25°C) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract

Caption: Workflow for the preparation of crude extract from Paulownia tomentosa wood.

Fractionation_Purification cluster_fractionation Fractionation cluster_purification Purification Crude_Extract Crude Extract Dissolution Dissolve in Water Crude_Extract->Dissolution Hexane_Extraction Liquid-Liquid Extraction (n-Hexane) Dissolution->Hexane_Extraction Chloroform_Extraction Liquid-Liquid Extraction (Chloroform) Hexane_Extraction->Chloroform_Extraction Aqueous Layer Hexane_Fraction Hexane Fraction Hexane_Extraction->Hexane_Fraction Chloroform_Fraction Chloroform Fraction Chloroform_Extraction->Chloroform_Fraction Silica_Gel Silica Gel Column Chromatography Chloroform_Fraction->Silica_Gel Sephadex_LH20 Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex_LH20 Paulownin-rich fractions Pure_Paulownin (+)-Paulownin Sephadex_LH20->Pure_Paulownin

Caption: Fractionation and purification workflow for the isolation of (+)-Paulownin.

References

Application Notes and Protocols for the Total Synthesis of Racemic Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paulownin (B29309) is a naturally occurring lignan (B3055560) that has garnered significant interest due to its potential biological activities. This document provides a detailed protocol for the total synthesis of racemic paulownin, based on the seven-step synthetic route developed by Kraus and Chen. The key transformation in this synthesis is a Type II photocyclization reaction, which efficiently constructs the core furo[3,4-c]furan ring system and establishes two of the four stereocenters. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the racemic paulownin synthesis.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Grignard ReactionPiperonal (B3395001)Alcohol 2 Vinylmagnesium bromide, THF98
2OxidationAlcohol 2 Enone 3 Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂95
3Michael AdditionEnone 3 Keto Ester 4 Methyl acetoacetate (B1235776), NaOMe, MeOH85
4EsterificationKeto Ester 4 Ester 5 3,4-(Methylenedioxy)benzoyl chloride, Pyridine80
5PhotocyclizationEster 5 Dihydropyran 6 hv (medium-pressure Hanovia lamp), Benzene (B151609)75
6ReductionDihydropyran 6 Diol 7 NaBH₄, MeOH90
7CyclizationDiol 7 Racemic PaulowninTsOH, Benzene88

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-propen-1-ol (2)

  • To a solution of piperonal (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add vinylmagnesium bromide (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • The crude product is purified by silica (B1680970) gel chromatography to afford alcohol 2 .

Step 2: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-propen-1-one (3)

  • To a solution of alcohol 2 (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the mixture at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and silica gel.

  • Concentrate the filtrate in vacuo to yield enone 3 as a solid.

Step 3: Synthesis of Methyl 2-(3-(3,4-methylenedioxyphenyl)-3-oxopropyl)acetate (4)

  • To a solution of sodium methoxide (B1231860) (NaOMe) (1.2 equivalents) in methanol (B129727) (MeOH), add methyl acetoacetate (1.1 equivalents) at 0 °C.

  • Add a solution of enone 3 (1 equivalent) in methanol dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to give keto ester 4 .

Step 4: Synthesis of Ester (5)

  • To a solution of keto ester 4 (1 equivalent) in pyridine, add 3,4-(methylenedioxy)benzoyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with copper (II) sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give ester 5 .

Step 5: Synthesis of Dihydropyran (6) via Photocyclization

  • A solution of ester 5 in benzene is irradiated in a quartz tube using a medium-pressure Hanovia lamp at ambient temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the solvent in vacuo.

  • The resulting product 6 is purified by silica gel chromatography.

Step 6: Synthesis of Diol (7)

  • To a solution of dihydropyran 6 (1 equivalent) in methanol, add sodium borohydride (B1222165) (NaBH₄) (2 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • The crude diol 7 is used in the next step without further purification.

Step 7: Synthesis of Racemic Paulownin

  • A solution of diol 7 (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (TsOH) in benzene is refluxed for 2 hours with azeotropic removal of water.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is purified by recrystallization to afford racemic paulownin.

Synthetic Workflow

Total_Synthesis_of_Racemic_Paulownin Piperonal Piperonal Alcohol_2 Alcohol 2 Piperonal->Alcohol_2 1. VinylMgBr, THF (98%) Enone_3 Enone 3 Alcohol_2->Enone_3 2. PCC, CH₂Cl₂ (95%) Keto_Ester_4 Keto Ester 4 Enone_3->Keto_Ester_4 3. Methyl acetoacetate, NaOMe, MeOH (85%) Ester_5 Ester 5 Keto_Ester_4->Ester_5 4. 3,4-(Methylenedioxy)benzoyl chloride, Pyridine (80%) Dihydropyran_6 Dihydropyran 6 Ester_5->Dihydropyran_6 5. hv, Benzene (75%) Diol_7 Diol 7 Dihydropyran_6->Diol_7 6. NaBH₄, MeOH (90%) Paulownin Racemic Paulownin Diol_7->Paulownin 7. TsOH, Benzene (88%)

Caption: Total synthesis of racemic paulownin workflow.

Application Notes & Protocols for the Quantitative Analysis of (+)-Paulownin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of (+)-Paulownin, a bioactive lignan (B3055560) found in various plant species, particularly in the wood of Paulownia tomentosa.[1][2][3] These protocols are designed to assist researchers in accurately determining the concentration of (+)-Paulownin in plant extracts, a critical step for quality control, standardization of herbal products, and further pharmacological investigation.

Introduction

(+)-Paulownin is a furofuran lignan that has garnered significant interest due to its diverse biological activities, including potential anti-tumor effects. Recent studies have shown that (+)-Paulownin can enhance the cytotoxicity of Natural Killer (NK) cells against cancer cells by activating the JNK signaling pathway.[1][2] Accurate and reliable quantification of (+)-Paulownin in plant extracts is therefore essential for understanding its therapeutic potential and for the development of new drug candidates.

This application note details the methodologies for extraction and quantitative analysis of (+)-Paulownin from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The primary source of (+)-Paulownin is the wood of Paulownia species, particularly Paulownia tomentosa.

  • Grinding: The air-dried plant material (e.g., wood, bark) should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to allow for accurate quantification based on dry weight.

The following protocol is a general guideline for the extraction of lignans (B1203133) from plant material and should be optimized for the specific plant matrix.

Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Solvent Addition: Add 20 mL of methanol (B129727) (or ethanol) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a separate container.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction of (+)-Paulownin.

  • Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a known volume of the mobile phase (for HPLC or LC-MS/MS analysis) to a final concentration suitable for analysis.

Experimental Workflow for (+)-Paulownin Extraction

G plant_material Powdered Plant Material ultrasonication Ultrasonic-Assisted Extraction (3x) plant_material->ultrasonication solvent Methanol/Ethanol solvent->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of (+)-Paulownin from plant material.

This method provides a reliable and cost-effective approach for the quantification of (+)-Paulownin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B (isocratic)

      • 30-31 min: 80% to 20% B (linear gradient)

      • 31-35 min: 20% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of lignans).

Protocol:

  • Standard Preparation: Prepare a stock solution of (+)-Paulownin standard in methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of (+)-Paulownin.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the (+)-Paulownin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of (+)-Paulownin in the sample using the calibration curve.

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or low concentrations of (+)-Paulownin.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: As described for the HPLC-UV method.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for (+)-Paulownin need to be determined by infusing a standard solution. A suggested starting point for method development is the protonated molecule [M+H]⁺ as the precursor ion.

    • Internal Standard (IS): An appropriate internal standard (e.g., a structurally similar lignan not present in the sample) should be used for accurate quantification.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method. Spike all standards and samples with the internal standard at a constant concentration.

  • Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) to obtain the most intense and stable signal for the MRM transitions of (+)-Paulownin and the internal standard.

  • Analysis: Analyze the calibration standards and samples using the optimized LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of (+)-Paulownin to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of (+)-Paulownin in the samples using this calibration curve.

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis plant_extract Plant Extract hplc_injection Inject into HPLC plant_extract->hplc_injection lcms_injection Inject into LC-MS/MS plant_extract->lcms_injection std_solutions Standard Solutions of (+)-Paulownin std_solutions->hplc_injection std_solutions->lcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (280 nm) hplc_separation->uv_detection hplc_quant Quantification via Calibration Curve uv_detection->hplc_quant lcms_separation C18 Column Separation lcms_injection->lcms_separation ms_detection MRM Detection lcms_separation->ms_detection lcms_quant Quantification via Internal Standard ms_detection->lcms_quant

Caption: Workflow for the quantitative analysis of (+)-Paulownin.

Data Presentation

The quantitative data for (+)-Paulownin should be presented in a clear and structured format to allow for easy comparison.

Table 1: Quantitative Data of (+)-Paulownin in Paulownia tomentosa Wood Extracts

Plant PartExtraction MethodAnalytical Method(+)-Paulownin Content (mg/g dry weight)Reference
SapwoodMethanol ExtractionGC/MSDetected[4]
HeartwoodMethanol ExtractionGC/MSDetected[4]

Note: The exact concentration values were not specified in the cited abstract, but the presence of Paulownin was confirmed.

Signaling Pathway

(+)-Paulownin has been shown to exert anti-tumor effects by enhancing the cytotoxic activity of Natural Killer (NK) cells. This is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]

(+)-Paulownin Induced NK Cell Activation Pathway

G cluster_nk_cell Paulownin (+)-Paulownin NK_Cell Natural Killer (NK) Cell JNK JNK (c-Jun N-terminal kinase) Paulownin->JNK pJNK Phosphorylated JNK (p-JNK) JNK->pJNK Phosphorylation GranzymeB Granzyme B release pJNK->GranzymeB Perforin Perforin release pJNK->Perforin Cytotoxicity Enhanced NK Cell Cytotoxicity GranzymeB->Cytotoxicity Perforin->Cytotoxicity Cancer_Cell Cancer Cell Apoptosis Cytotoxicity->Cancer_Cell

Caption: (+)-Paulownin activates the JNK pathway in NK cells, leading to enhanced cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of (+)-Paulownin in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Accurate quantification of (+)-Paulownin is a crucial step in harnessing its therapeutic potential for future drug development. It is recommended to validate the chosen method in your laboratory to ensure accuracy and reproducibility.

References

Application Notes and Protocols for Assessing (+)-Paulownin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Paulownin, a naturally occurring lignan (B3055560), using common cell culture-based assays. The detailed protocols herein offer standardized methods for assessing cell viability, cytotoxicity, and the potential mechanisms of action of (+)-Paulownin in various cell lines.

Introduction to (+)-Paulownin and its Cytotoxic Potential

(+)-Paulownin, a lignan isolated from plants of the Paulownia genus, has demonstrated various biological activities, including anti-bacterial and anti-fungal effects.[1] Emerging research indicates its potential as an anti-tumor agent.[1][2] Studies have shown that (+)-Paulownin can enhance the cytolytic activity of natural killer (NK) cells against a range of cancer cell lines, including leukemia, lung cancer, and colon cancer.[1][2][3] This suggests that (+)-Paulownin may act as an immunomodulatory agent, boosting the body's natural defenses against cancerous cells.[1][2] The primary mechanism of its anti-tumor activity appears to involve the activation of the JNK signaling pathway in NK cells, leading to increased expression of cytotoxic granules like perforin (B1180081) and granzyme B.[1][2][3]

Data Presentation: Cytotoxicity of (+)-Paulownin and Related Lignans

The cytotoxic and immunomodulatory activities of (+)-Paulownin have been quantified in various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its effect on enhancing NK cell cytotoxicity.

Table 1: IC50 Values of Paulownin and Related Lignans against Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value (µM)Reference
PaulowninK562Human Leukemia70.6[1]
PaulowninHeLaHuman Cervical Cancer100[1]
PaulowninHepG2Human Liver Cancer86.08[4]
PaulowninT24Human Bladder Cancer79.25[4]
PaulowninTOV-21GHuman Ovarian Cancer79.68[4]
Paulownin AcetateHepG2Human Liver Cancer82.76[4]
Paulownin AcetateT24Human Bladder Cancer75.92[4]
Paulownin AcetateTOV-21GHuman Ovarian Cancer68.26[4]
SesaminHepG2Human Liver Cancer206.97[4]
SesaminT24Human Bladder Cancer36.72[4]
SesaminTOV-21GHuman Ovarian Cancer267.33[4]
CycloolivilHepG2Human Liver Cancer208.74[4]
CycloolivilT24Human Bladder Cancer122.16[4]
CycloolivilTOV-21GHuman Ovarian Cancer174.34[4]

Table 2: Enhancement of NK-92 Cell Cytotoxicity by (+)-Paulownin against Various Cancer Cell Lines

Target Cell LineCancer Type(+)-Paulownin Concentration (µM)Effector:Target (E:T) Ratio% Cytotoxicity (relative to control)Assay
K562Leukemia205:1IncreasedCalcein-AM Release[1][3]
A549Lung Cancer5, 10, 20Not SpecifiedIncreasedLDH Release[1][5]
PC-9Lung Cancer5, 10, 20Not SpecifiedIncreasedLDH Release[1][5]
SW480Colon Cancer5, 10, 20Not SpecifiedIncreasedLDH Release[1][5]
HT29Colon Cancer5, 10, 20Not SpecifiedIncreasedLDH Release[1][5]

Experimental Protocols

To assess the cytotoxic properties of (+)-Paulownin, a panel of cell-based assays is recommended. The following protocols provide detailed methodologies for these assays.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6][8][9] The amount of formazan produced is proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10][12]

  • Compound Treatment: Prepare serial dilutions of (+)-Paulownin in culture medium. Remove the old medium from the wells and add 100 µL of the prepared (+)-Paulownin dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%) and an untreated control.[7][10]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with (+)-Paulownin (and controls) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

Figure 1: Workflow of the MTT assay for cell viability.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][14]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[14][15] The released LDH activity is proportional to the number of dead cells.[7] The assay involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[14][16]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer) and a negative (spontaneous release) control.[7][14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[17] Carefully collect the cell culture supernatant without disturbing the cell layer.[7]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate.[7] Add the LDH reaction mixture to each well.[7]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[7][14]

  • Absorbance Measurement: Add a stop solution if required by the kit.[7] Measure the absorbance at 490 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

LDH_Assay_Workflow start Seed and Treat Cells incubate Incubate start->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagents Add LDH Reaction Mix collect_supernatant->add_reagents incubate_rt Incubate at RT add_reagents->incubate_rt read Measure Absorbance (490 nm) incubate_rt->read end Calculate % Cytotoxicity read->end

Figure 2: Workflow of the LDH assay for cytotoxicity.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][10]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (+)-Paulownin for the desired time.[7]

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.[7][10]

  • Washing: Wash the cells with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[7][10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7][10]

  • Analysis: Analyze the cells by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.[10]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end Paulownin_Signaling_Pathway cluster_NK_Cell Inside NK Cell Paulownin (+)-Paulownin NK_Cell NK Cell JNK JNK (c-Jun N-terminal kinase) Paulownin->JNK Activates pJNK p-JNK (Phosphorylated JNK) JNK->pJNK Phosphorylation Perforin Perforin Expression pJNK->Perforin GranzymeB Granzyme B Expression pJNK->GranzymeB Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->Cytotoxicity GranzymeB->Cytotoxicity

References

Application Notes and Protocols for In Vivo Animal Models Studying (+)-Paulownin Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal models utilized in studying the therapeutic effects of (+)-Paulownin. The primary focus is on its anti-tumor and anti-inflammatory properties, with comprehensive methodologies for key experiments.

Anti-Tumor Effects of (+)-Paulownin in a Murine Melanoma Model

This section outlines the use of a B16F10 melanoma allograft model in BALB/c mice to evaluate the anti-tumor efficacy of (+)-Paulownin. The compound has been shown to suppress tumor growth by enhancing the cytotoxic activity of Natural Killer (NK) cells through the activation of the JNK signaling pathway.[1][2][3][4][5][6][7]

Experimental Protocol

1.1. Animal Model:

  • Species: BALB/c mice.[2][3][4][5][6]

  • Cell Line: B16F10 melanoma cells.[1][2][3][4][5][6][7]

1.2. Materials:

  • (+)-Paulownin

  • B16F10 melanoma cells

  • BALB/c mice

  • Sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Calipers for tumor measurement

1.3. Methodology:

1.3.1. Cell Culture and Preparation:

  • Culture B16F10 melanoma cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration of 5 x 10⁵ cells per 100 µL.

1.3.2. Tumor Cell Implantation:

  • Subcutaneously inject 5 x 10⁵ B16F10 cells in a volume of 100 µL of sterile PBS into the flank of each BALB/c mouse.[2]

1.3.3. (+)-Paulownin Administration:

  • Prepare a stock solution of (+)-Paulownin in DMSO and dilute it with sterile PBS to the desired final concentrations. The final DMSO concentration should be kept low to avoid toxicity.

  • Two days post-tumor cell implantation, begin intraperitoneal (i.p.) injections of (+)-Paulownin.

  • Administer (+)-Paulownin at doses of 5, 10, and 20 mg/kg body weight.[1] A control group should receive vehicle (PBS with the same percentage of DMSO) only.

  • Injections are to be given every 2 or 3 days for a total of 18 days.[2]

1.3.4. Monitoring and Endpoint Analysis:

  • Monitor the health of the mice daily.

  • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the 18-day treatment period, euthanize the mice and dissect the tumors.

  • Measure the final tumor weight.

  • Isolate splenocytes to assess NK cell cytotoxicity against YAC-1 target cells.[1][2][3]

Data Presentation

Table 1: Effect of (+)-Paulownin on Tumor Growth in B16F10 Allograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Mean Tumor Weight (g)
Control (Vehicle)0[Insert Value][Insert Value]
(+)-Paulownin5[Insert Value][Insert Value]
(+)-Paulownin10[Insert Value][Insert Value]
(+)-Paulownin20[Insert Value][Insert Value]

Note: Replace "[Insert Value]" with actual or expected data. Studies have shown a significant, dose-dependent reduction in tumor volume and weight in mice treated with 5, 10, and 20 mg/kg of paulownin (B29309) compared to the control group.[1]

Signaling Pathway and Experimental Workflow

Paulownin_JNK_Pathway Paulownin (+)-Paulownin JNK JNK (c-Jun N-terminal kinase) Paulownin->JNK promotes phosphorylation pJNK Phosphorylated JNK Paulownin->pJNK Perforin Perforin Expression pJNK->Perforin increases NK_Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->NK_Cytotoxicity Tumor_Suppression Tumor Growth Suppression NK_Cytotoxicity->Tumor_Suppression

Caption: JNK signaling pathway activated by (+)-Paulownin.

Tumor_Model_Workflow Start Start Implantation Subcutaneous Implantation of B16F10 Melanoma Cells (5 x 10^5 cells/mouse) in BALB/c Mice Start->Implantation Treatment Intraperitoneal Administration of (+)-Paulownin (0, 5, 10, 20 mg/kg) every 2-3 days Implantation->Treatment Day 2 Monitoring Tumor Volume Measurement (every 2-3 days) Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint (Day 18): - Final Tumor Volume & Weight - Spleen Isolation for  NK Cell Activity Assay Monitoring->Endpoint Day 18

Caption: Experimental workflow for the melanoma allograft model.

Anti-Inflammatory Effects of Paulownia tomentosa Extract in a Murine Acute Lung Injury Model

This section details the protocol for inducing acute lung injury (ALI) in mice using lipopolysaccharide (LPS) to investigate the anti-inflammatory properties of Paulownia tomentosa stem bark extract, which contains (+)-Paulownin. The extract has been shown to attenuate inflammatory cell infiltration and reduce the production of pro-inflammatory mediators.[8][9]

Experimental Protocol

2.1. Animal Model:

  • Species: C57BL/6N mice.[8]

2.2. Materials:

  • Paulownia tomentosa stem bark extract (PTBE)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • C57BL/6N mice

  • Sterile Saline

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for cytokine measurement (TNF-α, IL-6)

  • Reagents for Western blotting (antibodies for iNOS, COX-2, NF-κB)

2.3. Methodology:

2.3.1. Animal Groups and Pre-treatment:

  • Divide mice into the following groups:

    • Control group (saline only)

    • LPS-only group

    • LPS + PTBE treatment groups (various doses)

  • Administer PTBE orally or via an appropriate route for a specified number of days prior to LPS challenge.

2.3.2. Induction of Acute Lung Injury:

  • Lightly anesthetize the mice.

  • Intranasally administer LPS (10 µg per mouse) in a small volume of sterile saline to induce ALI.[8] The control group receives saline only.

2.3.3. Post-LPS Challenge and Sample Collection:

  • At a specified time point after LPS administration (e.g., 6-24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

  • Harvest lung tissue for histological examination and Western blot analysis.

2.3.4. Endpoint Analysis:

  • Count the number of neutrophils and macrophages in the BAL fluid.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and monocyte chemoattractant protein-1 (MCP-1) in the BAL fluid using ELISA.[8][10]

  • Assess the expression of iNOS and COX-2 in lung tissue homogenates by Western blotting.[10]

  • Evaluate the activation of NF-κB and MAPK signaling pathways in lung tissue.[10][11]

  • Perform histological analysis of lung sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.[8]

Data Presentation

Table 2: Effect of Paulownia tomentosa Bark Extract (PTBE) on Inflammatory Markers in LPS-Induced ALI

Treatment GroupTotal Cells in BALF (x10⁴)Neutrophils in BALF (x10⁴)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)
Control[Insert Value][Insert Value][Insert Value][Insert Value]
LPS[Insert Value][Insert Value][Insert Value][Insert Value]
LPS + PTBE (low dose)[Insert Value][Insert Value][Insert Value][Insert Value]
LPS + PTBE (high dose)[Insert Value][Insert Value][Insert Value][Insert Value]

Note: Replace "[Insert Value]" with actual or expected data. Studies have shown that PTBE treatment significantly reduces the recruitment of neutrophils and macrophages and decreases the levels of pro-inflammatory cytokines in the BALF of mice with LPS-induced ALI.[8]

Signaling Pathway and Experimental Workflow

PTBE_Anti_Inflammatory_Pathway LPS LPS MAPK_NFkB MAPK and NF-κB Activation LPS->MAPK_NFkB Pro_inflammatory Production of Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK_NFkB->Pro_inflammatory ALI Acute Lung Injury Pro_inflammatory->ALI PTBE Paulownia tomentosa Bark Extract PTBE->MAPK_NFkB

Caption: Anti-inflammatory signaling pathway of PTBE.

ALI_Model_Workflow Start Start Pretreatment Pre-treatment with Paulownia tomentosa Bark Extract (PTBE) Start->Pretreatment LPS_Induction Intranasal Administration of LPS (10 µg/mouse) in C57BL/6N Mice Pretreatment->LPS_Induction Sample_Collection Sample Collection (6-24h post-LPS): - BAL Fluid - Lung Tissue LPS_Induction->Sample_Collection Analysis Endpoint Analysis: - Cell Counts in BALF - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Histology (H&E) Sample_Collection->Analysis

Caption: Experimental workflow for the LPS-induced ALI model.

References

Application Notes for the HPLC Analysis of (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin is a furofuran lignan (B3055560) found in plants of the Paulownia genus, such as Paulownia tomentosa.[1] Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest for their potential biological activities, including antioxidant and antitumor effects.[1] Accurate and reliable quantification of (+)-Paulownin is essential for the quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of such compounds.

These application notes provide a comprehensive protocol for the use of (+)-Paulownin as a standard in the quantitative analysis of plant extracts and other matrices. The methodology is based on established principles for the HPLC analysis of lignans and flavonoids.

Physicochemical Properties of (+)-Paulownin

PropertyValueReference
Molecular FormulaC₂₀H₁₈O₇[2]
Molecular Weight370.35 g/mol [3]
Chemical Structure3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[2]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of (+)-Paulownin standard solutions for the construction of a calibration curve.

Materials:

  • (+)-Paulownin reference standard (purity ≥95%)

  • HPLC-grade methanol (B129727)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

  • Ultrasonic bath

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-Paulownin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol, using an ultrasonic bath to ensure complete dissolution. Bring the solution to volume with methanol and mix thoroughly.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations of 200, 100, 50, 25, 10, and 5 µg/mL.

  • Storage: Store the stock and working standard solutions at 2-8°C in amber vials to protect them from light.

Protocol 2: Sample Preparation from Paulownia Plant Material

Objective: To extract (+)-Paulownin from plant material for HPLC analysis.

Materials:

  • Dried and powdered Paulownia plant material (e.g., wood, bark, or leaves)

  • Methanol or ethanol (B145695) (70-80% in water)

  • Ultrasonic bath or shaker

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Rotary evaporator (optional)

Procedure:

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material into a flask. Add 20 mL of 80% methanol.

  • Sonication/Shaking: Place the flask in an ultrasonic bath for 30 minutes or on a shaker for 1 hour to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 1-4) on the plant material pellet with an additional 20 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

  • Concentration (Optional): If higher concentrations are needed, the solvent from the combined supernatants can be evaporated under reduced pressure using a rotary evaporator. The dried extract can then be reconstituted in a known volume of the initial mobile phase.

  • Filtration: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method

Objective: To provide a reliable HPLC method for the separation and quantification of (+)-Paulownin. The following conditions are based on typical methods for the analysis of lignans and flavonoids from Paulownia extracts.[4]

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with a DAD/UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on typical absorbance for lignans)
Injection Volume 10 µL

Data Presentation: Method Validation Parameters (Estimated)

The following table summarizes the expected quantitative data for a validated HPLC method for (+)-Paulownin. These values are estimates based on published data for structurally similar lignans, such as sesamin, and flavonoids analyzed from Paulownia species.[5]

ParameterExpected Value
Retention Time (tR) 15 - 25 min (highly dependent on the specific method)
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation ((+)-Paulownin) hplc HPLC Analysis (C18 Column, Gradient Elution) standard_prep->hplc calibration Calibration Curve Construction standard_prep->calibration sample_prep Sample Preparation (Plant Extract) sample_prep->hplc peak_integration Peak Integration & Identification (Retention Time Matching) hplc->peak_integration quantification Quantification of (+)-Paulownin peak_integration->quantification calibration->quantification

Caption: General workflow for the quantitative analysis of (+)-Paulownin using HPLC.

signaling_pathway Paulownin (+)-Paulownin NK_cell Natural Killer (NK) Cell Paulownin->NK_cell activates JNK JNK Pathway NK_cell->JNK Cytotoxicity Enhanced NK Cell Cytotoxicity JNK->Cytotoxicity leads to Tumor_cell Tumor Cell Cytotoxicity->Tumor_cell targets Apoptosis Tumor Cell Apoptosis Tumor_cell->Apoptosis

Caption: Proposed signaling pathway for the antitumor effect of (+)-Paulownin via NK cell activation.[1]

References

Application Notes and Protocols for the Preparation of (+)-Paulownin Derivatives for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and bioactivity screening of novel (+)-Paulownin derivatives. (+)-Paulownin, a naturally occurring lignan, has garnered significant interest for its diverse biological activities, including anticancer and antiviral properties.[1][2] This document outlines detailed protocols for the chemical modification of the (+)-Paulownin scaffold, summarizes quantitative bioactivity data for synthesized derivatives, and illustrates relevant signaling pathways and experimental workflows.

Introduction

(+)-Paulownin serves as a valuable scaffold for the development of new therapeutic agents. Its chemical structure allows for targeted modifications to enhance its potency, selectivity, and pharmacokinetic properties. This document focuses on two promising classes of (+)-Paulownin derivatives: 1,2,3-triazole derivatives with cytotoxic activity and a triazole-chloroquinoline derivative with potent antiviral activity.

Data Presentation: Bioactivity of (+)-Paulownin and its Derivatives

The following tables summarize the known quantitative bioactivity data for (+)-Paulownin and its synthesized derivatives, providing a baseline for comparison with newly developed analogs.

Table 1: Cytotoxicity of (+)-Paulownin

CompoundCell LineActivityIC50 / CC50 (µM)Reference
(+)-PaulowninK562 (Human leukemia)Cytotoxicity70.6[1]
HeLa (Human cervical cancer)Cytotoxicity100[1]

Table 2: Cytotoxicity of 1,2,3-Triazole Derivatives of (+)-Paulownin

DerivativeR GroupNCI-H460 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)OVCAR-3 (Ovarian) IC50 (µM)K-562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
4a Phenyl> 100> 100> 100> 100> 100> 100
4b 4-Fluorophenyl85.392.195.488.778.281.5
4c 4-Chlorophenyl75.681.384.979.169.872.4
4d 4-Bromophenyl68.273.577.171.863.466.0
4e 4-Nitrophenyl45.150.253.848.940.142.7
4f 4-Methoxyphenyl91.898.2> 10094.585.388.1
4g 4-Methylphenyl89.495.198.791.282.685.3
4h 4-Ethylphenyl87.293.496.889.980.183.2
4i 4-Propylphenyl84.991.294.587.678.381.1
4j 4-Butylphenyl81.388.191.784.575.278.0
4k 4-Pentylphenyl78.985.489.181.772.375.1
4l 4-Hexylphenyl75.181.985.678.469.972.8
4m 4-Heptylphenyl72.479.182.875.667.170.0
Podophyllotoxin (Positive Control) 0.0080.0090.0110.0070.0050.006

Data extracted from the supplementary material of the cited publication.

Table 3: Antiviral Activity of a (+)-Paulownin Triazole-Chloroquinoline Derivative

DerivativeVirusCell LineActivityEC50 (µM)Selectivity Index (SI)Reference
Compound 7 Chikungunya virus (CHIKV)VeroAntiviral9.05> 16.8[3][4]

Experimental Protocols

Protocol 1: Synthesis of (+)-Paulownin 1,2,3-Triazole Derivatives via Click Chemistry

This protocol describes the synthesis of a library of thirteen novel (+)-Paulownin derivatives bearing a 1,2,3-triazole ring system using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][5]

Step 1: Propargylation of (+)-Paulownin

  • To a solution of (+)-Paulownin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield propargylated (+)-Paulownin.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of propargylated (+)-Paulownin (1.0 eq) and the desired organic azide (B81097) (1.1 eq) in a mixture of tert-butanol (B103910) and water (1:1), add sodium ascorbate (B8700270) (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (+)-Paulownin 1,2,3-triazole derivative.

Protocol 2: Synthesis of (+)-Paulownin Triazole-Chloroquinoline Derivative

This protocol details the synthesis of a specific antiviral derivative incorporating a chloroquinoline moiety via a click reaction.[3][4]

Step 1: Synthesis of the Azide-Quinoline Intermediate

  • Synthesize N-(2-azidoethyl)-7-chloroquinolin-4-amine according to previously reported methods. This intermediate is prepared from 4,7-dichloroquinoline (B193633) and 2-azidoethan-1-amine.

Step 2: Propargylation of (+)-Paulownin

  • Follow the procedure outlined in Protocol 1, Step 1 to obtain propargylated (+)-Paulownin.

Step 3: Click Reaction

  • Combine propargylated (+)-Paulownin (1.0 eq) and N-(2-azidoethyl)-7-chloroquinolin-4-amine (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a catalytic amount of a copper(I) source, such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up the reaction as described in Protocol 1, Step 2, followed by purification to yield the final (+)-Paulownin triazole-chloroquinoline derivative.

Protocol 3: Cytotoxicity and Antiviral Bioactivity Screening

Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized (+)-Paulownin derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

  • Seed Vero cells in 96-well plates and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Infect the cells with the virus of interest (e.g., Chikungunya virus) at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the test compounds.

  • Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 2-3 days).

  • Assess cell viability using a suitable method, such as the MTT assay or crystal violet staining.

  • Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Mandatory Visualizations

G cluster_synthesis Synthesis of (+)-Paulownin Derivatives cluster_screening Bioactivity Screening Paulownin (+)-Paulownin Propargyl_Paulownin Propargylated (+)-Paulownin Paulownin->Propargyl_Paulownin Propargyl Bromide, NaH, DMF Triazole_Derivative (+)-Paulownin 1,2,3-Triazole Derivative Propargyl_Paulownin->Triazole_Derivative CuSO4·5H2O, Na Ascorbate, t-BuOH/H2O Organic_Azide Organic Azide Organic_Azide->Triazole_Derivative Cell_Lines Cancer Cell Lines / Virus-infected Cells Triazole_Derivative->Cell_Lines Treatment MTT_Assay MTT Assay Cell_Lines->MTT_Assay CPE_Assay CPE Inhibition Assay Cell_Lines->CPE_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) MTT_Assay->Data_Analysis CPE_Assay->Data_Analysis

Caption: General workflow for the synthesis and bioactivity screening of (+)-Paulownin derivatives.

G Paulownin (+)-Paulownin JNK JNK Paulownin->JNK Promotes phosphorylation p_JNK p-JNK (Active) JNK->p_JNK Granzyme_B Granzyme B p_JNK->Granzyme_B Upregulation Perforin Perforin p_JNK->Perforin Upregulation NK_Cell_Cytotoxicity Enhanced NK Cell Cytotoxicity Granzyme_B->NK_Cell_Cytotoxicity Perforin->NK_Cell_Cytotoxicity

Caption: Signaling pathway of (+)-Paulownin in enhancing NK cell cytotoxicity.[1][6][7]

Note on Signaling Pathways of Derivatives: To date, specific studies detailing the signaling pathways modulated by the synthesized (+)-Paulownin derivatives discussed in this document are not yet available in the public domain. The provided diagram illustrates the known pathway for the parent compound, (+)-Paulownin. Further research is required to elucidate the precise mechanisms of action for its derivatives.

References

Formulation of (+)-Paulownin for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Paulownin, a furanofuran lignan, has garnered significant interest for its diverse pharmacological activities, including potential anti-tumor effects. However, its poor aqueous solubility presents a considerable challenge for in vivo administration and achieving optimal therapeutic concentrations. This document provides detailed application notes and experimental protocols for the formulation of (+)-Paulownin for both parenteral and oral in vivo administration, enabling researchers to conduct robust preclinical studies. The protocols are based on established methodologies for lignans (B1203133) and a direct in vivo study utilizing (+)-Paulownin, as well as a successful oral formulation strategy for the structurally similar lignan, sesamin (B1680957).

Data Presentation

Table 1: In Vivo Administration Parameters of (+)-Paulownin (Intraperitoneal)
ParameterValueAnimal ModelStudy FocusReference
Dosage 5, 10, and 20 mg/kgBALB/c miceAnti-tumor effects against melanoma[1]
Formulation Not specifiedBALB/c miceAnti-tumor effects against melanoma[1]
Administration Route Intraperitoneal (i.p.) injectionBALB/c miceAnti-tumor effects against melanoma[1]
Frequency Every 2 or 3 daysBALB/c miceAnti-tumor effects against melanoma[1]
Observed Effect Suppression of B16F10 melanoma cell growthBALB/c miceAnti-tumor effects against melanoma[1]
Table 2: Example Oral Formulation for a Structurally Similar Lignan (Sesamin)
Formulation TypeComposition (w/w/w)Drug LoadIn Vivo ModelKey FindingReference
SNEDDS Glyceryl trioctanoate:Polyoxyethylene castor oil:Tween 20 (10:10:80)Not specifiedRats~12.9-fold increase in relative oral bioavailability compared to unformulated sesamin.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of (+)-Paulownin for Intraperitoneal Administration

This protocol is based on the successful in vivo administration of (+)-Paulownin in a murine cancer model[1].

Materials:

  • (+)-Paulownin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Vehicle Preparation:

    • Prepare a stock solution of the vehicle by mixing DMSO, PEG300, Tween-80, and saline. A commonly used vehicle for poorly soluble compounds for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile tube, combine the required volumes of each component. For example, to prepare 1 mL of the vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • (+)-Paulownin Formulation:

    • Weigh the required amount of (+)-Paulownin based on the desired final concentration and the dosing volume. For example, to prepare a 2 mg/mL solution for a 10 mg/kg dose in a 25 g mouse (dosing volume of 0.125 mL), you would need 0.25 mg of (+)-Paulownin per 0.125 mL of vehicle.

    • Add the weighed (+)-Paulownin to the prepared vehicle.

    • Vortex the mixture vigorously until the (+)-Paulownin is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • In Vivo Administration (Intraperitoneal Injection in Mice):

    • Accurately weigh each animal before injection to calculate the precise volume to be administered.

    • Draw the prepared (+)-Paulownin formulation into a sterile syringe fitted with an appropriate gauge needle.

    • Restrain the mouse securely.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline and internal organs.

    • Insert the needle at a 15-20 degree angle and inject the calculated volume of the formulation into the peritoneal cavity.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Preparation of a (+)-Paulownin Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Oral Administration

This protocol is adapted from a successful study on the oral delivery of sesamin, a structurally related furanofuran lignan, which demonstrated significantly enhanced bioavailability[2][3][4].

Materials:

  • (+)-Paulownin

  • Glyceryl trioctanoate (Oil phase)

  • Polyoxyethylene castor oil (e.g., Kolliphor® EL) (Surfactant)

  • Tween 20 (Co-surfactant)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Procedure:

  • Excipient Screening (Optional but Recommended):

    • To optimize the formulation for (+)-Paulownin, determine its solubility in various oils, surfactants, and co-surfactants.

    • Add an excess amount of (+)-Paulownin to a known volume of each excipient.

    • Shake the mixtures in a water bath at a controlled temperature (e.g., 37°C) for 72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved (+)-Paulownin using a validated analytical method (e.g., HPLC).

    • Select the excipients that demonstrate the highest solubility for (+)-Paulownin.

  • SNEDDS Formulation:

    • Based on the successful sesamin formulation, a starting point for the (+)-Paulownin SNEDDS is a ratio of 10:10:80 (w/w/w) of glyceryl trioctanoate, polyoxyethylene castor oil, and Tween 20, respectively[2][3][4].

    • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Add the desired amount of (+)-Paulownin to the excipient mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the (+)-Paulownin is completely dissolved and the mixture is clear and homogenous.

  • Characterization of the SNEDDS (Pre-administration):

    • Self-emulsification assessment: Add a small amount of the prepared SNEDDS formulation to a volume of water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet size analysis: Dilute the formed nanoemulsion with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Droplet sizes in the range of 20-200 nm are desirable.

  • In Vivo Administration (Oral Gavage in Rodents):

    • Accurately weigh each animal before administration.

    • Draw the prepared (+)-Paulownin SNEDDS formulation into a syringe fitted with a gavage needle.

    • Gently and carefully insert the gavage needle into the esophagus of the animal and administer the calculated volume of the formulation directly into the stomach.

    • Monitor the animal for any signs of discomfort or adverse effects.

Visualization of Pathways and Workflows

G Workflow for In Vivo Formulation and Administration of (+)-Paulownin cluster_formulation Formulation Development cluster_invivo In Vivo Study formulation_choice Select Formulation Strategy (e.g., Simple Solution, SNEDDS) excipient_selection Excipient Selection & Solubility Screening formulation_choice->excipient_selection formulation_prep Preparation of Formulation excipient_selection->formulation_prep characterization Physicochemical Characterization (e.g., DLS for SNEDDS) formulation_prep->characterization animal_model Select Animal Model (e.g., BALB/c Mice) characterization->animal_model Proceed to In Vivo Study dose_calculation Dose Calculation (mg/kg) animal_model->dose_calculation administration Administration (i.p. Injection or Oral Gavage) dose_calculation->administration monitoring Monitoring & Data Collection (e.g., Tumor Volume, Blood Sampling) administration->monitoring data_analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->data_analysis

Workflow for (+)-Paulownin In Vivo Studies

G Signaling Pathway of (+)-Paulownin in NK Cells Paulownin (+)-Paulownin JNK JNK (c-Jun N-terminal kinase) Paulownin->JNK promotes phosphorylation of pJNK p-JNK (Phosphorylated JNK) JNK->pJNK activation Perforin Increased Perforin Expression pJNK->Perforin Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->Cytotoxicity Tumor_Growth Inhibition of Tumor Growth Cytotoxicity->Tumor_Growth

(+)-Paulownin Signaling in NK Cells

References

Application Notes and Protocols for JNK Pathway Activation Assay Using (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It plays a pivotal role in regulating a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis (programmed cell death).[1][2][3] The activation of the JNK pathway is often associated with cellular stress responses and can be a key determinant in whether a cell survives or undergoes apoptosis.[1][4] Depending on the stimulus and cell type, JNK activation can have either pro-apoptotic or anti-apoptotic effects, making it a crucial pathway to study in various research contexts, including cancer biology and neurodegenerative diseases.[2][3][4]

(+)-Paulownin, a lignan (B3055560) isolated from the wood of Paulownia tomentosa, has been identified as an activator of the JNK signaling pathway.[5][6][7][8][9] Research has demonstrated that (+)-Paulownin can enhance the cytotoxic activity of natural killer (NK) cells against various cancer cell lines through the activation of the JNK pathway.[5][6][7][8][9] This makes (+)-Paulownin a valuable tool for researchers studying JNK-mediated cellular events.

These application notes provide detailed protocols for utilizing (+)-Paulownin to activate the JNK pathway and for assessing its downstream effects, with a focus on apoptosis. The provided methodologies will guide researchers in reliably measuring JNK activation and its consequences in their experimental systems.

Data Presentation

Quantitative Analysis of (+)-Paulownin-Induced JNK Activation and Cytotoxicity

The following tables summarize the quantitative effects of (+)-Paulownin on JNK pathway activation and subsequent cellular responses, as documented in studies on NK-92 cells.

Table 1: Effect of (+)-Paulownin on the Cytotoxicity of NK-92 Cells against K562 Cancer Cells

(+)-Paulownin Concentration (µM)Treatment Duration (hours)Cytotoxicity (%)
0 (Control)24~20
2024~35
0 (Control)48~20
2048~40

Data is derived from studies on the effect of (+)-Paulownin on NK-92 cell cytotoxicity.[5][6]

Table 2: Dose-Dependent Effect of (+)-Paulownin on the Cytotoxicity of NK-92 Cells against K562 Cancer Cells at 48 hours

(+)-Paulownin Concentration (µM)Effector to Target Ratio (E:T)Cytotoxicity (%)
05:1~20
55:1~25
105:1~30
205:1~40

This table illustrates the dose-dependent enhancement of NK-92 cytotoxicity by (+)-Paulownin.[6]

Table 3: Effect of JNK Inhibition on (+)-Paulownin-Induced Cytotoxicity and Perforin (B1180081) Expression in NK-92 Cells

TreatmentCytotoxicity (%) vs. K562Perforin Expression (MFI)
Control~20Baseline
(+)-Paulownin (20 µM)~40Increased
JNK Inhibitor (SP600125)~20Baseline
(+)-Paulownin + JNK Inhibitor~25Baseline

This data demonstrates that the enhanced cytotoxicity and perforin expression induced by (+)-Paulownin are dependent on JNK pathway activation.[5][7]

Mandatory Visualizations

Signaling Pathway Diagram

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paulownin (+)-Paulownin MAP3K MAP3K (e.g., ASK1, MEKK1) Paulownin->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Bcl2_family Pro-apoptotic Bcl-2 family proteins (e.g., Bim, Bad) JNK->Bcl2_family Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis Bcl2_family->Apoptosis AP1 AP-1 cJun->AP1 Forms Pro_apoptotic_genes Pro-apoptotic Genes (e.g., FasL, Bak) AP1->Pro_apoptotic_genes Induces Transcription Pro_apoptotic_genes->Apoptosis

Caption: JNK signaling pathway activated by (+)-Paulownin leading to apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Seed cells in appropriate culture plates Paulownin_Treatment 2. Treat cells with (+)-Paulownin (and controls, e.g., vehicle, JNK inhibitor) Cell_Culture->Paulownin_Treatment Incubation 3. Incubate for desired time points Paulownin_Treatment->Incubation Cell_Lysis 4. Harvest and lyse cells Incubation->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 6. Western Blot for p-JNK/JNK Protein_Quant->Western_Blot Caspase_Assay 7. Caspase-3 Activity Assay Protein_Quant->Caspase_Assay

Caption: Workflow for JNK pathway activation and apoptosis assays.

Logical Relationship Diagram

Logical_Relationship Paulownin (+)-Paulownin JNK_Activation JNK Pathway Activation (Increased p-JNK) Paulownin->JNK_Activation Induces Apoptosis Apoptosis JNK_Activation->Apoptosis Leads to Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation is mediated by

Caption: Logical flow from (+)-Paulownin to apoptosis via JNK activation.

Experimental Protocols

Protocol 1: Assessment of JNK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated JNK (p-JNK) as a direct measure of JNK pathway activation.

Materials:

  • Cell culture reagents

  • (+)-Paulownin

  • JNK inhibitor (e.g., SP600125) as a negative control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of (+)-Paulownin (e.g., 5, 10, 20 µM) for desired time points (e.g., 30 min, 1h, 2h).

    • Include a vehicle control (e.g., DMSO) and a positive control if available. For specificity, pre-treat a set of cells with a JNK inhibitor for 1 hour before adding (+)-Paulownin.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the protein extract.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]

    • To normalize the data, strip the membrane and re-probe with an anti-total-JNK antibody.

    • Quantify band intensities using densitometry software. The level of JNK activation is determined by the ratio of p-JNK to total JNK.[10]

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the downstream effects of JNK activation.

Materials:

  • Cell culture reagents

  • (+)-Paulownin

  • Cell lysis buffer (provided with the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer (provided with the kit)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induction of Apoptosis:

    • Seed cells in a 96-well plate or larger culture dishes.

    • Treat cells with (+)-Paulownin as described in Protocol 1. Include both negative (vehicle) and positive controls for apoptosis.

    • Incubate for a duration sufficient to induce apoptosis (e.g., 6, 12, 24 hours).

  • Sample Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[11][12]

    • Centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Assay Execution:

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add 50-200 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer.[13]

    • Prepare a reaction master mix containing the assay buffer and the caspase-3 substrate (DEVD-pNA).[13]

    • Add the reaction mix to each well containing the cell lysate.[13][14]

    • Include a blank control with lysis buffer and reaction mix only.

  • Measurement and Data Analysis:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]

    • Measure the absorbance at 400-405 nm using a microplate reader.[11][13]

    • The level of caspase-3 activity is proportional to the color intensity. Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.[11][13]

Conclusion

(+)-Paulownin serves as an effective tool for activating the JNK signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate JNK activation and its downstream consequences, particularly apoptosis. By employing Western blotting for p-JNK and caspase-3 activity assays, scientists can obtain reliable and quantifiable data on the effects of (+)-Paulownin in their specific cellular models. These methods are fundamental for advancing our understanding of the JNK pathway's role in health and disease and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Paulownin Extraction from Bark

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of (+)-Paulownin and other bioactive lignans (B1203133) from Paulownia species bark. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting (+)-Paulownin and related lignans from bark?

A1: The primary methods involve solvent extraction. These can be broadly categorized into conventional techniques and modern "green" technologies.

  • Conventional Solvent Extraction: This involves using organic solvents like ethanol (B145695), methanol (B129727), or acetone (B3395972) at atmospheric pressure.[1][2] It is a widely used and well-understood method. Aqueous mixtures of these alcohols (e.g., 70-100% ethanol or methanol) are very common for extracting lignans.[3]

  • Pressurized Solvent Extraction: These are advanced, environmentally friendly techniques that offer shorter extraction times.[1]

    • Subcritical Water Extraction (SWE): Uses water at high temperatures (100–374 °C) and pressures to act as a solvent.[1][4]

    • Supercritical CO2 (sc-CO2) Extraction: Uses carbon dioxide above its critical temperature and pressure.[1][5] It is highly selective, and its solvent properties can be tuned by changing pressure and temperature. Ethanol is often added as a co-solvent to improve the extraction of more polar compounds like phenolics.[1][5]

Q2: Which solvent is most effective for (+)-Paulownin extraction?

A2: Paulownin is a lignan (B3055560), and the choice of solvent is critical. Generally, polar organic solvents are most effective.

  • Ethanol and Methanol: Aqueous mixtures of ethanol and methanol are considered highly effective for extracting both lignan aglycones and their glycosides.[3]

  • Ethyl Acetate (B1210297): In fractionation studies of crude ethanolic extracts from Paulownia tomentosa bark, the ethyl acetate fraction showed the most potent radical scavenging activity and contained a variety of phenolic compounds.[1][2]

  • Less Polar Solvents: Solvents like n-hexane or dichloromethane (B109758) are typically used in subsequent purification steps (i.e., partitioning) to remove non-polar impurities like fats and waxes, rather than for the primary extraction of lignans.[3][6]

Q3: How do temperature and pressure influence the extraction yield?

A3: Temperature and pressure are key parameters, especially in pressurized extraction methods.

  • Temperature: In conventional extractions, higher temperatures can increase solvent efficiency and extraction speed, but excessive heat may degrade thermolabile compounds.[3] For Subcritical Water Extraction, yield can peak at intermediate temperatures (e.g., 160–200 °C), while total phenolic content may continue to rise with temperature up to 240 °C.[4][5]

  • Pressure: In Supercritical CO2 extraction, increasing pressure generally enhances the density and solvating power of the CO2, leading to higher extraction yields.[5][7] For example, operating at 30 MPa results in a higher yield compared to 10 MPa.[5]

Q4: Does the physical preparation of the bark (e.g., particle size) matter?

A4: Yes, absolutely. The physical state of the bark significantly impacts extraction efficiency. Grinding the bark to a fine powder increases the surface area available for contact with the solvent, which enhances the extraction rate and overall yield. Proper drying (air, oven, or freeze-drying) is also a crucial first step to remove moisture and preserve the stability of the target compounds.[3]

Troubleshooting Guide

Q: My extraction yield is consistently low. What are the possible causes and solutions?

A: Low yield is a common issue that can be traced to several factors in the experimental workflow. Use the following guide to troubleshoot the problem.

G cluster_start Troubleshooting: Low Yield cluster_bark Bark Preparation cluster_solvent Solvent Selection cluster_params Extraction Parameters cluster_end Resolution start Low Extraction Yield Detected bark_prep Is the bark properly dried and ground? start->bark_prep bark_sol Action: Ensure bark is dried and milled to a fine, consistent powder. bark_prep->bark_sol No solvent_choice Is the solvent polarity appropriate for lignans? bark_prep->solvent_choice Yes solvent_sol Action: Use polar solvents like 70-90% Ethanol/Methanol. Consider a solvent screen. solvent_choice->solvent_sol No params Are time, temperature, and solvent:solid ratio optimized? solvent_choice->params Yes params_sol Action: Increase extraction time/temp. (within stability limits). Increase solvent volume. params->params_sol No end_node Yield Optimized params->end_node Yes

Caption: A troubleshooting decision tree for diagnosing and resolving low extraction yield.

Q: My final extract contains a high level of impurities. How can I improve its purity?

A: High impurity levels often require adjustments to both the primary extraction and downstream processing.

  • Introduce a Defatting Step: Before the main extraction, pre-extract the ground bark with a non-polar solvent like n-hexane. This will remove lipids, waxes, and other non-polar compounds that can interfere with purification later.[3]

  • Optimize Solvent Selectivity: If using sc-CO2, avoid high concentrations of co-solvents (like ethanol) if they are co-extracting unwanted polar compounds. Fine-tuning the pressure and temperature can also increase selectivity for lignans.[5]

  • Employ Liquid-Liquid Partitioning: After obtaining the crude extract, dissolve it in a solvent (e.g., aqueous methanol) and partition it against immiscible solvents of increasing polarity (e.g., n-hexane, then dichloromethane, then ethyl acetate). Lignans like (+)-Paulownin will concentrate in the moderately polar fractions (e.g., ethyl acetate), leaving many impurities behind.[1][2]

  • Use Column Chromatography: For the highest purity, subject the enriched fraction to column chromatography (e.g., using Sephadex LH-20 or silica (B1680970) gel) to isolate (+)-Paulownin from other closely related compounds.[8]

Data Presentation: Extraction Yields

The tables below summarize quantitative data from studies on Paulownia bark extraction, providing a baseline for expected yields with different methods.

Table 1: Comparison of Pressurized Solvent Extraction Methods for Paulownia Bark

Extraction Method Key Parameters Max Extraction Yield (% dry weight) Total Phenolic Content (% of extract) Reference
Subcritical Water 160-200 °C 33% ~7% [5]
Subcritical Water 240 °C 20% 21% [4][5]
Supercritical CO2 30 MPa, 45-55 °C ~0.8% Low [5]

| Supercritical CO2 | 30 MPa, 55 °C, 10-15% Ethanol | ~0.8% | Increased with ethanol |[5][7] |

Table 2: Influence of Solvent on Phenolic/Lignan Recovery from Paulownia Bark

Solvent System Method Target Fraction Key Findings Reference
Ethanol Maceration/Fractionation Crude Extract Serves as a good starting point for further purification. [1][2]
Ethyl Acetate Liquid-Liquid Partitioning EtOAc Fraction Provided the most active radical scavenging fraction, rich in phenolics. [1][2]
n-Butanol Liquid-Liquid Partitioning n-BuOH Fraction Contained flavonoids and phenylpropanoid glycosides. [1][8]

| Methanol | Maceration | Crude Extract | Effective for extracting phenylethanoid glycosides. |[1] |

Experimental Protocols & Workflows

Below are detailed methodologies for key extraction experiments.

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification p1 Collect Paulownia Bark p2 Air/Oven Dry Bark p1->p2 p3 Grind Bark to Fine Powder (< 40 mesh) p2->p3 e1 Pre-Extraction (Defatting) with n-Hexane p3->e1 e2 Primary Extraction (e.g., 80% Ethanol via Soxhlet or Maceration) e1->e2 e3 Filter and Collect Crude Extract e2->e3 e4 Evaporate Solvent (Rotary Evaporator) e3->e4 f1 Liquid-Liquid Partitioning (vs. Ethyl Acetate) e4->f1 f2 Collect Ethyl Acetate Fraction f1->f2 f3 Column Chromatography (Silica or Sephadex) f2->f3 f4 Isolate (+)-Paulownin f3->f4

Caption: General experimental workflow for the extraction and purification of (+)-Paulownin.

Protocol 1: Optimized Conventional Solvent Extraction

This protocol provides a robust method for obtaining a lignan-enriched fraction.

  • Preparation: Dry Paulownia bark at 60 °C until constant weight and grind it into a fine powder (e.g., 40-60 mesh).[3]

  • Defatting: Perform a preliminary extraction on the bark powder using n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids and waxes. Discard the hexane (B92381) extract.

  • Primary Extraction: Air-dry the defatted bark powder. Extract it using 80% aqueous ethanol with a solid-to-solvent ratio of 1:10 (w/v). Perform the extraction at 50 °C for 6 hours with continuous stirring.

  • Concentration: Filter the resulting mixture and collect the supernatant. Concentrate the ethanol extract under reduced pressure using a rotary evaporator at 45 °C to obtain the crude extract.

  • Fractionation: Dissolve the crude extract in 100 mL of 50% aqueous methanol. Transfer to a separatory funnel and partition three times with an equal volume of ethyl acetate.

  • Final Product: Combine the ethyl acetate fractions and evaporate the solvent to yield a dry, lignan-enriched extract containing (+)-Paulownin. This fraction can be used for analysis or further purified by chromatography.

Protocol 2: Supercritical CO2 (sc-CO2) Extraction

This protocol outlines a green chemistry approach for selective extraction.

  • Preparation: Prepare dried, ground bark powder as described in Protocol 1.

  • Apparatus Setup: Load the bark powder into the extraction vessel of a supercritical fluid extractor.

  • Parameter Optimization: Set the extraction parameters. Based on literature, optimal conditions for yield are high pressure and moderate temperature.[5]

    • Pressure: 30 MPa

    • Temperature: 45 °C

    • CO2 Flow Rate: 2 L/min

    • Co-solvent (optional): To increase the polarity and extract lignans more effectively, add 10% ethanol (w/w) as a modifier.[1][5]

  • Extraction: Run the extraction for a total time of 180 minutes. Collect the extract from the cyclone separator.

  • Analysis: The resulting extract will be a mixture of compounds. Analyze for (+)-Paulownin content using HPLC or LC-MS/MS.

Mechanistic & Relational Diagrams

G cluster_solvent Solvent Properties cluster_matrix Plant Matrix cluster_conditions Process Conditions center Extraction Efficiency polarity Polarity polarity->center viscosity Viscosity viscosity->center diffusivity Diffusivity diffusivity->center particle_size Particle Size particle_size->center moisture Moisture Content moisture->center temp Temperature temp->center time Time time->center pressure Pressure (for sc-CO2/SWE) pressure->center ratio Solid:Solvent Ratio ratio->center

Caption: Key parameters influencing the overall efficiency of solid-liquid extraction.

For drug development professionals, understanding the compound's mechanism of action is crucial. While not directly related to extraction, (+)-Paulownin has been shown to elicit anti-tumor effects by activating the JNK signaling pathway in Natural Killer (NK) cells.[9][10]

G paulownin (+)-Paulownin jnk JNK Phosphorylation (Activation) paulownin->jnk granules Increased Expression of Cytolytic Granules jnk->granules perforin Perforin granules->perforin granzyme Granzyme B granules->granzyme cytotoxicity Enhanced NK Cell Cytotoxicity granules->cytotoxicity

References

troubleshooting (+)-Paulownin synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Paulownin Synthesis

Welcome to the technical support center for the synthesis of (+)-Paulownin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this furofuran lignan. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols derived from key literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of (+)-Paulownin, with a focus on a stereoselective synthesis route starting from (R)-(+)-3-hydroxybutanolide, as described by Okazaki et al. (1997).[1][2]

Issue 1: Low Yield in the Initial Aldol (B89426) Reaction

Question: We are experiencing low yields (below 60%) in the initial aldol reaction between the lithium enolate of (R)-(+)-3-hydroxybutanolide and 3,4-methylenedioxybenzaldehyde. What are the potential causes and solutions?

Answer:

Low yields in this aldol condensation can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Enolate Formation: The generation of the lithium enolate with Lithium Diisopropylamide (LDA) is critical.

    • Moisture: LDA is extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

    • LDA Quality: Use freshly prepared or titrated LDA. The quality of commercial LDA can vary.

    • Temperature: The enolate generation should be performed at a low temperature, typically -78 °C, to prevent side reactions.

  • Aldehyde Quality: The 3,4-methylenedioxybenzaldehyde should be pure. Impurities can consume the enolate or interfere with the reaction. Consider purifying the aldehyde by recrystallization or distillation before use.

  • Reaction Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Ensure the quench is performed at low temperature before allowing the mixture to warm to room temperature to prevent decomposition of the product.

  • Side Reactions: The formation of diastereomers is expected. Okazaki et al. reported a 63:37 ratio of aldols 3a and 3b with a combined yield of 80%.[1] If your total yield is significantly lower, other side reactions may be occurring.

ParameterRecommended ConditionTroubleshooting Tip
Temperature -78 °CUse a cryo-cooler or a dry ice/acetone bath. Ensure the internal temperature is monitored.
Solvent Anhydrous THFUse freshly distilled THF over sodium/benzophenone.
Reagents Freshly prepared LDA, pure aldehydeTitrate LDA before use. Purify the aldehyde if necessary.
Atmosphere Inert (Nitrogen or Argon)Purge the reaction vessel with inert gas before adding reagents.
Issue 2: Incomplete Swern Oxidation

Question: The Swern oxidation of the alcohol intermediate to the corresponding aldehyde is sluggish and incomplete. How can we improve this reaction?

Answer:

The Swern oxidation is a sensitive reaction that relies on the precise addition of reagents at low temperatures. Incomplete reactions are a common issue.

  • Reagent Addition Order and Temperature: The prescribed order of addition (oxalyl chloride, then DMSO, followed by the alcohol) at -78 °C is crucial.[1] Adding the alcohol before the DMSO-oxalyl chloride adduct has formed will lead to failure.

  • Temperature Control: Allowing the reaction to warm prematurely can lead to the decomposition of the active oxidizing species. Maintain a temperature of -78 °C throughout the addition of the alcohol.

  • Triethylamine (B128534) (Et₃N) Addition: The final addition of triethylamine should be done after the oxidation is complete, and the mixture is then allowed to warm to room temperature.[1]

  • Moisture: As with the aldol reaction, all reagents and solvents must be anhydrous.

ReagentRoleKey Consideration
Oxalyl Chloride ActivatorShould be added first to DMSO in dichloromethane (B109758) at -78 °C.
DMSO OxidantMust be anhydrous.
Alcohol Substrate To be oxidizedDissolved in an anhydrous solvent and added slowly to the activated DMSO.
Triethylamine BaseAdded at the end to quench the reaction and neutralize the acid byproduct.
Issue 3: Difficulty with the Final Deprotection Step

Question: We are observing low yields during the final deprotection of the silyl (B83357) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). What could be the problem?

Answer:

The final deprotection step to yield (+)-Paulownin can be problematic. Low yields may be due to product instability or incomplete reaction.

  • TBAF Quality: TBAF is hygroscopic, and the presence of water can affect its reactivity. Use a high-quality, anhydrous grade of TBAF in THF.

  • Reaction Time and Temperature: The reaction reported by Okazaki et al. was stirred for 2 hours at room temperature after initial treatment at 0 °C.[1] If the reaction is incomplete, you could try extending the reaction time. Monitor the reaction by TLC to determine the point of completion.

  • Work-up Procedure: The work-up involves washing with aqueous HCl and sodium bicarbonate.[1] (+)-Paulownin may have some sensitivity to acidic or basic conditions. Ensure the washes are performed quickly and efficiently.

  • Purification: The final product is purified by silica (B1680970) gel chromatography.[1] The choice of solvent system is critical for good separation and yield. The reported system is n-hexane/EtOAc (1:2).

Experimental Protocols

Key Synthesis Step: Swern Oxidation

This protocol is adapted from the synthesis of (+)-Paulownin by Okazaki et al. (1997).[1]

  • To a solution of dimethyl sulfoxide (B87167) (DMSO) (0.96 ml, 13.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (20 ml), add oxalyl chloride (0.59 ml, 6.74 mmol) in CH₂Cl₂ (6 ml) dropwise at -78 °C under a nitrogen atmosphere.

  • Stir the reaction mixture for 10 minutes at -78 °C.

  • Add the alcohol intermediate (2.57 g, 5.39 mmol) in CH₂Cl₂ (10 ml) to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (Et₃N) (2.63 mL, 18.9 mmol) and allow the mixture to warm to room temperature.

  • After stirring for 30 minutes, quench the reaction with 10% aqueous NH₄Cl and extract with CH₂Cl₂.

  • Wash the organic layer with brine, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is then purified by silica gel chromatography.

Data Summary

The following table summarizes the yields for the key steps in the stereoselective synthesis of (+)-Paulownin as reported by Okazaki et al. (1997).[1][2]

Step NumberReactionReported Yield (%)
1Aldol Reaction80
2Protection of Diol89
.........
12Deprotection (Final Step)26 (from intermediate 9)
Overall Total Synthesis 4.4

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of (+)-Paulownin.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps R-(+)-3-hydroxybutanolide R-(+)-3-hydroxybutanolide Aldol_Reaction Aldol Reaction R-(+)-3-hydroxybutanolide->Aldol_Reaction 3,4-methylenedioxy-benzaldehyde 3,4-methylenedioxy-benzaldehyde 3,4-methylenedioxy-benzaldehyde->Aldol_Reaction Protection_1 Diol Protection Aldol_Reaction->Protection_1 Diastereomers Reduction Ester Reduction Protection_1->Reduction Protection_2 Primary Alcohol Protection Reduction->Protection_2 Oxidation Swern Oxidation Protection_2->Oxidation Intermediate_Formation Intermediate Formation Oxidation->Intermediate_Formation Cyclization Radical Cyclization Intermediate_Formation->Cyclization Deprotection_1 Silyl Ether Deprotection Cyclization->Deprotection_1 Final_Product (+)-Paulownin Deprotection_1->Final_Product

Caption: Key stages in the synthesis of (+)-Paulownin.

Troubleshooting Logic for Low Aldol Reaction Yield

This diagram provides a decision-making workflow for troubleshooting low yields in the initial aldol reaction.

G Start Low Yield in Aldol Reaction Check_Moisture Are all reagents and glassware anhydrous? Start->Check_Moisture Check_LDA Is the LDA solution fresh/titrated? Check_Moisture->Check_LDA Yes Solution_Moisture Oven-dry glassware, use anhydrous solvents. Check_Moisture->Solution_Moisture No Check_Temp Was the reaction maintained at -78°C? Check_LDA->Check_Temp Yes Solution_LDA Use freshly prepared or titrated LDA. Check_LDA->Solution_LDA No Check_Aldehyde Is the aldehyde pure? Check_Temp->Check_Aldehyde Yes Solution_Temp Monitor internal reaction temperature. Check_Temp->Solution_Temp No Solution_Aldehyde Purify aldehyde (recrystallize/distill). Check_Aldehyde->Solution_Aldehyde No Success Yield Improved Check_Aldehyde->Success Yes Solution_Moisture->Check_LDA Solution_LDA->Check_Temp Solution_Temp->Check_Aldehyde Solution_Aldehyde->Success

Caption: Troubleshooting decision tree for the aldol reaction.

References

Technical Support Center: Overcoming Solubility Challenges of (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-Paulownin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (+)-Paulownin?

A1: (+)-Paulownin, a lignan (B3055560) isolated from Paulownia tomentosa, is characterized by its poor solubility in water.[1][2][3] While specific quantitative data for its aqueous solubility is scarce in public literature, it is known to be soluble in organic solvents like DMSO, chloroform, and acetone. Lignans (B1203133) as a class of compounds are generally lipophilic, indicating a strong preference for non-polar environments over water.[4][5] This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments that require its dissolution in physiological buffers.

Q2: What are the primary reasons for (+)-Paulownin's low water solubility?

A2: The poor aqueous solubility of (+)-Paulownin is attributed to its chemical structure. As a lignan, its molecular architecture contains large non-polar regions that are not readily hydrated by water molecules.[4] This hydrophobic nature is the primary barrier to achieving high concentrations in aqueous solutions.

Q3: What are the main strategies to enhance the aqueous solubility of (+)-Paulownin for experimental use?

A3: Several effective strategies can be employed to overcome the solubility limitations of (+)-Paulownin. These methods primarily focus on altering the formulation to improve the interaction of the compound with water. The most common and successful approaches include:

  • Co-solvency: Using a mixture of water-miscible organic solvents and an aqueous buffer to increase solubility.[6][][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic (+)-Paulownin molecule within a cyclodextrin host molecule.[9][10][11][12][13]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale to increase its surface area and dissolution rate.[14][15][16]

  • pH Adjustment: Modifying the pH of the buffer to potentially ionize the compound, thereby increasing its solubility.[17][18][19][20][21]

Troubleshooting Guides

Issue: (+)-Paulownin precipitates out of my aqueous buffer upon addition from a stock solution.

This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of (+)-Paulownin in your experiment.

  • Optimize the Co-solvent System:

    • Increase the percentage of the organic co-solvent in your final solution. Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[][8] However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent, as high concentrations can be toxic.

    • Test different co-solvents. The choice of co-solvent can significantly impact solubility.[6]

  • Utilize a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F68, can help to stabilize the compound in the aqueous phase.[22][23]

  • Employ Cyclodextrins: Pre-complexing (+)-Paulownin with a cyclodextrin before adding it to the buffer can significantly enhance its solubility.[9][10][11]

Issue: I am unable to achieve a sufficiently high concentration of (+)-Paulownin for my dose-response studies.

When higher concentrations are necessary, more advanced formulation strategies are often required.

Troubleshooting Steps:

  • Formulate with Cyclodextrins: Cyclodextrins are highly effective at increasing the apparent water solubility of hydrophobic compounds.[12][13][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[10]

  • Prepare a Nanoparticle Suspension: Nanoparticle formulations can dramatically increase the dissolution rate and saturation solubility of a drug.[14][16] Methods like nanoprecipitation or solvent evaporation can be used to prepare these formulations.[15]

  • Create a Solid Dispersion: While more complex, creating a solid dispersion of (+)-Paulownin in a hydrophilic polymer can improve its wettability and dissolution rate.[25]

Data Presentation: Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesTypical Co-solvents/Carriers
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.[]Simple to prepare, suitable for initial screening.[]Potential for solvent toxicity, risk of precipitation upon dilution.DMSO, Ethanol, PEG 300/400, Propylene Glycol
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[11]Significant solubility enhancement, low toxicity, can improve stability.[10][12]Requires optimization of drug-to-cyclodextrin ratio, can be more costly.HP-β-CD, SBE-β-CD, β-CD
Nanoparticle Formulation Increases surface area-to-volume ratio, leading to faster dissolution.High drug loading possible, can improve bioavailability.[14]More complex preparation, requires specialized equipment, potential for instability.PLGA, Liposomes, Polymeric Micelles
pH Adjustment Ionization of the molecule at a specific pH can increase its water solubility.[17][20]Simple and cost-effective.Only applicable to ionizable compounds, may not be suitable for all biological assays.Acidic or basic buffers

Experimental Protocols

Protocol 1: Preparation of (+)-Paulownin Solution using a Co-solvent System

This protocol is adapted from a general method for solubilizing hydrophobic compounds for in vitro assays.

Materials:

  • (+)-Paulownin powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

  • To prepare a 1 mL working solution, first dissolve the desired amount of (+)-Paulownin in 100 µL of DMSO to create a stock solution.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

A similar protocol using 10% DMSO and 90% corn oil can be used for in vivo studies requiring lipid-based formulations.

Protocol 2: Preparation of (+)-Paulownin-Cyclodextrin Inclusion Complex

This protocol is based on standard methods for preparing drug-cyclodextrin complexes.[9]

Materials:

  • (+)-Paulownin powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired buffer

  • 0.45 µm syringe filter

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline or the desired aqueous buffer.

  • Add an excess amount of (+)-Paulownin powder to the SBE-β-CD solution.

  • Seal the container and shake the suspension at room temperature for 24-72 hours to allow for complexation to reach equilibrium.

  • After the equilibration period, filter the suspension through a 0.45 µm syringe filter to remove the undissolved (+)-Paulownin.

  • The clear filtrate contains the solubilized (+)-Paulownin-SBE-β-CD complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of (+)-Paulownin Nanoparticles by Nanoprecipitation

This is a general procedure for forming drug nanoparticles.[14][15]

Materials:

  • (+)-Paulownin powder

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • An aqueous solution containing a stabilizer (e.g., Pluronic F68, Tween-80)

Procedure:

  • Dissolve (+)-Paulownin in the organic solvent to create the organic phase.

  • Prepare the aqueous phase by dissolving the stabilizer in water or buffer.

  • Under constant stirring, add the organic phase dropwise into the aqueous phase.

  • The rapid solvent displacement will cause the (+)-Paulownin to precipitate as nanoparticles.

  • The organic solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting nanoparticle suspension can be further processed (e.g., filtered, freeze-dried) as needed.

Visualizations

Signaling Pathway

Recent studies have shown that paulownin (B29309) can enhance the cytotoxicity of Natural Killer (NK) cells by activating the JNK signaling pathway.[1][26][27][28] This leads to an increase in the expression of cytotoxic granules like perforin (B1180081) and granzyme B, ultimately promoting the apoptosis of target cancer cells.

Paulownin_JNK_Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell Enters JNK JNK NK_Cell->JNK p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation Cytotoxic_Granules Perforin & Granzyme B Expression p_JNK->Cytotoxic_Granules Upregulates Degranulation Degranulation (CD107a expression) p_JNK->Degranulation Promotes Cytotoxicity Enhanced NK Cell Cytotoxicity Cytotoxic_Granules->Cytotoxicity Degranulation->Cytotoxicity Apoptosis Target Cancer Cell Apoptosis Cytotoxicity->Apoptosis Induces

Caption: (+)-Paulownin enhances NK cell cytotoxicity via the JNK signaling pathway.

Experimental Workflows

Co_Solvent_Workflow Start Start: (+)-Paulownin Powder Dissolve_DMSO Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve_DMSO Add_Cosolvents Add other Co-solvents (e.g., PEG300) Dissolve_DMSO->Add_Cosolvents Add_Surfactant Add Surfactant (e.g., Tween-80) Add_Cosolvents->Add_Surfactant Add_Buffer Add Aqueous Buffer/Saline Add_Surfactant->Add_Buffer Final_Solution Final Solubilized Solution Add_Buffer->Final_Solution

Caption: Workflow for preparing a (+)-Paulownin solution using a co-solvent system.

Cyclodextrin_Workflow Start Start Prepare_CD_Solution Prepare Cyclodextrin (e.g., SBE-β-CD) Solution Start->Prepare_CD_Solution Add_Paulownin Add Excess (+)-Paulownin Powder Prepare_CD_Solution->Add_Paulownin Equilibrate Equilibrate (Shake for 24-72h) Add_Paulownin->Equilibrate Filter Filter (0.45 µm) to Remove Undissolved Drug Equilibrate->Filter Final_Complex Solubilized (+)-Paulownin- Cyclodextrin Complex Filter->Final_Complex

Caption: Workflow for preparing a (+)-Paulownin-cyclodextrin inclusion complex.

References

how to prevent degradation of (+)-Paulownin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Paulownin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of (+)-Paulownin during storage and ensuring the integrity of their experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (+)-Paulownin?

For long-term storage, solid (+)-Paulownin should be stored at -20°C or lower in a tightly sealed container, protected from light. To prevent degradation from repeated freeze-thaw cycles and moisture introduction, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.

Q2: How should I store solutions of (+)-Paulownin?

Solutions of (+)-Paulownin are less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a tightly sealed, light-protected vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles by storing in small aliquots.

Q3: What factors can cause the degradation of (+)-Paulownin?

Based on general knowledge of lignans (B1203133), the primary factors that can lead to the degradation of (+)-Paulownin are:

  • Exposure to Light (Photodegradation): UV and visible light can induce photochemical reactions that alter the chemical structure of the compound.

  • Exposure to Air (Oxidation): The phenolic moieties in the (+)-Paulownin structure are susceptible to oxidation when exposed to atmospheric oxygen.

  • Moisture (Hydrolysis): The presence of water can facilitate hydrolytic degradation, particularly if the sample is stored at inappropriate temperatures.

  • High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

Q4: Are there any chemical stabilizers I can use to prevent the degradation of (+)-Paulownin?

While specific studies on stabilizing (+)-Paulownin are limited, the use of antioxidants is a common strategy for preserving the stability of natural products, particularly those with phenolic structures.[2][3][4] Natural antioxidants such as ascorbic acid (Vitamin C) and tocopherols (B72186) (Vitamin E) are often used to prevent oxidative degradation.[2] The choice of a suitable stabilizer will depend on its compatibility with your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with (+)-Paulownin.

Problem: I suspect my (+)-Paulownin sample has degraded.

Initial Checks:

  • Visual Inspection: Has the physical appearance of the solid compound changed (e.g., color change, clumping)?

  • Solubility Issues: Is the compound fully dissolving in the recommended solvents as expected?

  • Inconsistent Experimental Results: Are you observing a loss of biological activity or inconsistent data in your assays compared to previous batches?

If you answer "yes" to any of these questions, your sample may have degraded. The following workflow can help you troubleshoot the issue.

troubleshooting_workflow start Degradation Suspected check_storage Review Storage Conditions: - Temperature (-20°C or lower?) - Light protection (amber vial, dark?) - Tightly sealed container? - Aliquoted to avoid freeze-thaw? start->check_storage check_handling Review Handling Procedures: - Equilibrated to room temp before opening? - Used freshly prepared solutions? - Stored under inert gas (if sensitive)? start->check_handling analytical_verification Perform Analytical Verification (e.g., HPLC-UV) check_storage->analytical_verification check_handling->analytical_verification compare_data Compare data to Certificate of Analysis or a fresh, reliable standard analytical_verification->compare_data Purity Confirmed? degraded Conclusion: Sample is Degraded - Discard sample - Implement corrective actions compare_data->degraded No not_degraded Conclusion: Sample is Likely Stable - Investigate other experimental variables compare_data->not_degraded Yes

Caption: Troubleshooting workflow for suspected (+)-Paulownin degradation.

Storage Condition Recommendations

To minimize degradation, adhere to the following storage protocols.

ParameterSolid (+)-Paulownin(+)-Paulownin in Solution
Temperature Long-term: ≤ -20°CShort-term: ≤ -20°C (preferably -80°C)
Light Protect from light (e.g., amber vial, store in the dark)Protect from light (e.g., amber vial)
Atmosphere Tightly sealed container. For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[5]Tightly sealed vial. Purging with an inert gas before sealing can enhance stability.
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]Prepare fresh for each use. If storage is necessary, aliquot into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (+)-Paulownin

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of (+)-Paulownin and detect potential degradation products.

Objective: To quantify the concentration of (+)-Paulownin and separate it from any degradation products.

Materials:

  • (+)-Paulownin sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for the best separation, often through a gradient elution.

  • Standard Solution Preparation: Prepare a stock solution of a reliable (+)-Paulownin standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the (+)-Paulownin sample to be tested in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/Water gradient (e.g., starting with a higher aqueous percentage and increasing the organic phase over time).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of (+)-Paulownin (a photodiode array detector is useful for this).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample.

  • Data Interpretation: Quantify the amount of (+)-Paulownin in the sample by comparing its peak area to the calibration curve. The presence of additional peaks not present in the standard indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of (+)-Paulownin

Forced degradation studies are essential for understanding the degradation pathways and developing a robust stability-indicating analytical method.[5]

Objective: To intentionally degrade (+)-Paulownin under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare solutions of (+)-Paulownin in a suitable solvent.

  • Expose the solutions to the following stress conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and an elevated temperature.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solution to UV and visible light.

  • At specified time points, take aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples using the stability-indicating HPLC method (Protocol 1). For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

The following diagram illustrates the workflow for a forced degradation study.

forced_degradation_workflow start Prepare (+)-Paulownin Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl) stress_conditions->acid base Basic Hydrolysis (0.1M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photostability (UV/Vis light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/LC-MS sampling->analysis pathway_id Identify Degradation Products and Pathways analysis->pathway_id

Caption: Experimental workflow for a forced degradation study of (+)-Paulownin.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in (+)-Paulownin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Paulownin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to minimize batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in (+)-Paulownin extraction?

Batch-to-batch variability in (+)-Paulownin extraction can be attributed to three main areas: the raw plant material, the extraction process itself, and post-extraction handling.[1]

  • Raw Material Variability:

    • Plant Species and Cultivar: Different Paulownia species (e.g., P. tomentosa, P. elongata, P. fortunei) and their hybrids contain varying concentrations of (+)-Paulownin.[2][3][4]

    • Plant Part Used: The concentration of lignans (B1203133) like (+)-Paulownin can differ significantly between the leaves, wood, bark, and flowers. For instance, niranthin, a related lignan (B3055560), is found in highest concentrations in the leaves of Phyllanthus amarus.[5] (+)-Paulownin has been isolated from the wood and bark of Paulownia tomentosa.[6][]

    • Geographical and Environmental Factors: The soil composition, climate, and altitude where the Paulownia tree is grown can influence its phytochemical profile.[8]

    • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the concentration of secondary metabolites like (+)-Paulownin.[5][8]

    • Post-Harvest Processing and Storage: Improper drying and storage of the plant material can lead to the degradation of the target compounds.[5][8]

  • Extraction Process Inconsistencies:

    • Solvent Choice and Concentration: The polarity of the solvent system is critical for selectively extracting lignans.[5][9]

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies.[5][9]

    • Process Parameters: Fluctuations in temperature, extraction time, and the solid-to-solvent ratio can significantly impact the yield.[1][9]

  • Post-Extraction and Analytical Variability:

    • Solvent Removal: Inconsistent methods for concentrating the extract can lead to degradation of thermolabile compounds.

    • Storage of Extract: The stability of (+)-Paulownin in the final extract can be affected by storage conditions such as temperature and exposure to light.[5][6]

    • Analytical Method Variability: Variations in sample preparation, chromatographic conditions, and instrument calibration can introduce inconsistencies in quantification.

Q2: What are the key chemical properties of (+)-Paulownin to consider for extraction?

(+)-Paulownin is a lignan, a class of polyphenolic compounds.[8] Its chemical structure dictates its solubility and stability, which are crucial for developing a robust extraction protocol.

PropertyDescriptionImplication for Extraction
Polarity Lignans like (+)-Paulownin are generally of low to medium polarity.Extraction is typically effective with polar organic solvents such as ethanol (B145695) or methanol (B129727), often mixed with water to modulate polarity. Non-polar solvents like hexane (B92381) may be used for an initial defatting step.[10]
Solubility Soluble in DMSO, and can be dissolved in formulations containing PEG300, Tween-80, or corn oil.[6]This suggests that a range of organic solvents can be used. For aqueous-organic solvent systems, an ethanol or methanol concentration of 70-100% is commonly employed for lignan extraction.[1][11]
Stability Lignans are generally stable at temperatures below 100°C.[11] However, prolonged exposure to high temperatures (e.g., above 150°C) can cause degradation.[9] They can also be sensitive to light and oxidation.[1][12]It is advisable to protect extracts from light and use lower temperatures for solvent evaporation (e.g., under reduced pressure with a rotary evaporator below 50°C).[9] Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[6]

Q3: Which Paulownia species and plant part should I use for the highest yield of (+)-Paulownin?

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of (+)-Paulownin.

Low or No Yield of (+)-Paulownin
Possible CauseRecommended Solution
Incorrect Plant Material Verify the botanical identity of your Paulownia species. Ensure you are using the plant part with the highest concentration of (+)-Paulownin.
Inappropriate Solvent Choice (+)-Paulownin is a moderately polar lignan. Use polar organic solvents like 70-80% ethanol or methanol for extraction.[9] Pure water is generally not effective for most lignans.[9] Consider a preliminary defatting step with a non-polar solvent like hexane to remove lipids that may interfere with extraction.[10]
Suboptimal Extraction Parameters Optimize extraction time and temperature. For many lignans, an extraction time of 30-90 minutes is optimal.[9] While lignans are relatively heat-stable, avoid excessive temperatures (above 100°C) during extraction to prevent degradation.[9][11]
Poor Sample Preparation Ensure the plant material is properly dried (e.g., oven-dried at ≤40°C) and finely ground to a consistent particle size to maximize the surface area for solvent penetration.[5]
High Batch-to-Batch Variability in (+)-Paulownin Concentration
Possible CauseRecommended Solution
Inconsistent Raw Material Source your plant material from the same geographical location and supplier. If possible, harvest at the same time of year and developmental stage.[1][8] Perform a quality control check (e.g., HPLC analysis) on each new batch of raw material to determine the initial (+)-Paulownin content.[5]
Variable Extraction Protocol Strictly adhere to a standardized and documented extraction protocol. Tightly control parameters such as solvent-to-solid ratio, extraction time, temperature, and agitation speed.[5]
Degradation During Processing or Storage Use a rotary evaporator under reduced pressure at a temperature below 50°C for solvent removal.[9] Store the final extract in airtight, light-resistant containers at low temperatures (e.g., -20°C).[5]
Inconsistent Analytical Method Use a validated HPLC or UPLC-MS method for quantification. Ensure consistent sample preparation, mobile phase composition, and column performance. Use a certified reference standard for (+)-Paulownin for accurate quantification.[8]

Experimental Protocols

Protocol 1: Standardized Maceration for (+)-Paulownin Extraction

This protocol provides a basic, controlled method for (+)-Paulownin extraction suitable for ensuring consistency between batches.

  • Material Preparation:

    • Dry the selected Paulownia plant material (e.g., wood, bark) in an oven at 40°C to a constant weight.

    • Grind the dried material to a fine, uniform powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh 50 g of the powdered material.

    • Place the powder in a sealed container (e.g., an Erlenmeyer flask) and add 500 mL of 80% ethanol. This maintains a 1:10 solid-to-solvent ratio.

    • Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for 24 hours at a controlled room temperature (e.g., 25°C).

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at ≤ 50°C.

  • Drying and Storage:

    • Dry the concentrated extract in a vacuum oven at 60°C to a constant weight.

    • Record the final yield and store the dried extract in an airtight, light-resistant container at -20°C.[5]

Protocol 2: Quantification of (+)-Paulownin using HPLC

This protocol outlines a general method for the quantification of (+)-Paulownin. It should be validated for your specific instrumentation and matrix.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified (+)-Paulownin reference standard in HPLC-grade methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

    • Accurately weigh a portion of the dried extract, dissolve it in methanol, and dilute to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, can be a starting point for method development.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 35°C.[15]

    • Detection Wavelength: Monitor at a wavelength appropriate for lignans, which can be determined by a UV scan of the (+)-Paulownin standard (often around 280 nm).

    • Injection Volume: 10 µL.[15]

  • Analysis:

    • Construct a calibration curve by plotting the peak area of the (+)-Paulownin standard against its concentration.

    • Quantify the amount of (+)-Paulownin in the extract samples by comparing their peak areas to the calibration curve.

Visualizations

Extraction_Troubleshooting_Workflow Start Start: Low or Variable (+)-Paulownin Yield Check_Material Step 1: Verify Raw Material Start->Check_Material Material_OK Material Consistent? Check_Material->Material_OK Standardize_Material Action: Standardize Sourcing (Species, Part, Harvest Time) Material_OK->Standardize_Material No Check_Protocol Step 2: Review Extraction Protocol Material_OK->Check_Protocol Yes Standardize_Material->Check_Material Protocol_OK Protocol Standardized? Check_Protocol->Protocol_OK Standardize_Protocol Action: Implement Strict SOP (Solvent, Time, Temp, Ratio) Protocol_OK->Standardize_Protocol No Check_Analysis Step 3: Validate Analytical Method Protocol_OK->Check_Analysis Yes Standardize_Protocol->Check_Protocol Analysis_OK Method Validated? Check_Analysis->Analysis_OK Validate_Analysis Action: Validate HPLC/UPLC-MS Method (Standard, Linearity, Precision) Analysis_OK->Validate_Analysis No End Result: Consistent (+)-Paulownin Yield Analysis_OK->End Yes Validate_Analysis->Check_Analysis

Caption: Troubleshooting workflow for low or variable (+)-Paulownin yield.

Extraction_Process_Flow Raw_Material Raw Material (Paulownia sp.) Preparation Material Preparation (Drying, Grinding) Raw_Material->Preparation Extraction Solvent Extraction (e.g., 80% Ethanol, Maceration) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Drying Drying (Vacuum Oven) Concentration->Drying Crude_Extract Crude (+)-Paulownin Extract Drying->Crude_Extract QC_Analysis QC Analysis (HPLC/UPLC-MS) Crude_Extract->QC_Analysis Final_Product Standardized Extract QC_Analysis->Final_Product

References

troubleshooting low yield in (+)-Paulownin purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Paulownin Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yield during the purification of (+)-Paulownin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low (+)-Paulownin yield during purification?

Low yield in (+)-Paulownin purification can stem from several stages of the process. The most common issues include inefficient initial extraction from the plant material, degradation of the compound during processing, poor separation during chromatographic steps leading to loss of product in mixed fractions, and difficulties in the final crystallization and recovery of the pure compound.[1][2]

Q2: How can I optimize the initial extraction of (+)-Paulownin from Paulownia species?

To maximize extraction efficiency, ensure that the plant material is properly prepared (e.g., dried and finely ground). The choice of solvent is critical; alcohols like ethanol (B145695) or methanol (B129727) are commonly used for extracting lignans (B1203133) like paulownin (B29309).[3][4] Techniques such as sonication or maceration over an extended period (24-48 hours) can enhance the release of the compound from the plant matrix.[3] Performing multiple extraction cycles on the same plant material can also significantly increase the overall yield.

Q3: My column chromatography separation is inefficient, resulting in product loss. What should I troubleshoot?

Poor chromatographic separation can be due to several factors:

  • Improper Solvent System: The polarity of the mobile phase may not be optimal for separating (+)-Paulownin from other compounds. A gradient elution might be necessary.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks.[2]

  • Incorrect Stationary Phase: Ensure the chosen stationary phase (e.g., silica (B1680970) gel) is appropriate for the separation of lignans.

  • Flow Rate: A flow rate that is too high can decrease resolution.

Q4: I am experiencing significant loss of (+)-Paulownin during the final crystallization step. What can I do to improve this?

Crystallization is a delicate process influenced by concentration, solvent, temperature, and purity.[5][6] If you are facing low crystal yield:

  • Optimize Solvent System: Experiment with different solvent/anti-solvent combinations to find conditions where (+)-Paulownin is soluble at high temperatures but precipitates upon cooling.

  • Control Supersaturation: Avoid excessively rapid cooling or solvent evaporation, which can lead to the formation of very small crystals or amorphous precipitate instead of well-formed crystals.[7]

  • Seeding: Introducing a small crystal of pure (+)-Paulownin can initiate nucleation and promote the growth of larger crystals.[5]

  • Purity Check: Ensure the solution is sufficiently pure, as impurities can inhibit crystallization.

Q5: Is it possible that (+)-Paulownin is degrading during my purification protocol?

Yes, degradation is a potential cause of yield loss. Flavonoids and related phenolic compounds can be sensitive to factors like pH, temperature, and light.[8][9] Paulownin, as a lignan, may be susceptible to degradation under harsh pH conditions or prolonged exposure to high temperatures.[10] It is advisable to work at moderate temperatures and protect samples from light where possible.

Troubleshooting Guides

Problem 1: Low Yield After Initial Extraction

This guide addresses issues related to the inefficient extraction of (+)-Paulownin from the source material.

Table 1: Troubleshooting Low Extraction Yield

Potential Cause Recommended Solution Rationale
Incomplete Cell LysisEnsure plant material is finely powdered. Increase extraction time or incorporate sonication.Smaller particle size increases the surface area for solvent penetration, and mechanical disruption aids in releasing compounds from the cells.[1][11]
Inappropriate SolventUse polar solvents like 80% methanol or ethanol. Perform sequential extractions.Lignans like (+)-Paulownin are effectively extracted with polar solvents. Multiple extractions ensure maximum recovery.[3][12]
Insufficient Solvent VolumeIncrease the solvent-to-solid ratio.A higher volume of solvent ensures that the concentration of extracted compounds does not reach saturation, allowing for more complete extraction.
Premature DegradationAvoid high temperatures during solvent evaporation (e.g., use a rotary evaporator at ≤40°C).Thermal degradation can occur even at early stages. Lower temperatures preserve the integrity of the compound.[9]
  • Preparation: Air-dry and grind the source material (Paulownia wood or fruit) to a fine powder (e.g., 40-60 mesh).

  • Maceration: Suspend the powdered material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).

  • Extraction: Stir the mixture at room temperature for 24 hours. For enhanced extraction, use a sonicator bath for 1-2 hours during this period.[3]

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

  • Repeat: Repeat the extraction process (steps 2-4) on the plant residue two more times to maximize yield.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: To pre-purify the crude extract, perform a liquid-liquid extraction. Dissolve the concentrated extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane (B92381), then chloroform (B151607) or ethyl acetate). (+)-Paulownin is expected to be in the more polar organic fractions.[3]

Problem 2: Poor Separation & Yield Loss During Chromatography

This section focuses on troubleshooting issues encountered during column chromatography.

Table 2: Troubleshooting Column Chromatography

Potential Cause Recommended Solution Rationale
Poor ResolutionOptimize the mobile phase. Start with a non-polar solvent and gradually increase polarity (gradient elution).A gradient elution is more effective for separating compounds with different polarities from a complex mixture.[13]
Column OverloadingReduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.Overloading leads to band broadening and poor separation, causing fractions to be impure.[2]
Irreversible AdsorptionAdd a small percentage of a modifier (e.g., acetic acid or triethylamine) to the mobile phase if tailing is observed.This can prevent the compound from binding too strongly to active sites on the silica gel.
Compound PrecipitationEnsure the sample is fully dissolved in the initial mobile phase before loading. If precipitation occurs on the column, try a different solvent system.Precipitation on the column will clog it and result in a significant loss of yield.[14]
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or a hexane:ethyl acetate (B1210297) mixture like 95:5).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For example:

    • Fractions 1-10: Hexane:Ethyl Acetate (90:10)

    • Fractions 11-20: Hexane:Ethyl Acetate (80:20)

    • Fractions 21-30: Hexane:Ethyl Acetate (70:30)

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing (+)-Paulownin. Pool the pure fractions.

Problem 3: Low Yield During Crystallization

This guide provides solutions for improving the final crystallization step.

Table 3: Troubleshooting Crystallization

Potential Cause Recommended Solution Rationale
Solution is UndersaturatedSlowly evaporate the solvent or add an anti-solvent dropwise to induce supersaturation.Crystallization requires a supersaturated state, but this must be achieved slowly to allow for crystal lattice formation.[5]
Rapid NucleationDecrease the rate of cooling or solvent evaporation. Set up experiments at different temperatures.Rapid nucleation leads to many small crystals or precipitate, which are difficult to handle and can trap impurities.[7][15]
Presence of ImpuritiesIf crystallization fails, consider an additional purification step (e.g., preparative HPLC).Impurities can significantly interfere with the formation of a crystal lattice.
Inappropriate SolventScreen various solvents and solvent/anti-solvent pairs (e.g., methanol/water, ethanol/hexane).The ideal solvent should dissolve the compound at a higher temperature and allow it to precipitate upon cooling.[16]
  • Solvent Selection: Dissolve the purified (+)-Paulownin fraction in a minimal amount of a suitable solvent (e.g., methanol or acetone) with gentle warming.

  • Induce Supersaturation:

    • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly in a vibration-free environment.

    • Anti-Solvent Diffusion: Place the vial containing the dissolved compound inside a larger sealed container with an "anti-solvent" (a solvent in which paulownin is insoluble, e.g., water or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of paulownin and inducing crystallization.

  • Temperature Control: Dissolve the compound at a higher temperature and then slowly cool the solution. A programmable cooling block or a well-insulated container can be used to control the cooling rate.[16]

  • Crystal Harvesting: Once crystals have formed, carefully decant the supernatant (mother liquor).

  • Washing: Gently wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Visualizations

G A Start: Paulownia Source Material B Step 1: Extraction (Ethanol/Methanol) A->B C Step 2: Concentration (Rotary Evaporation) B->C D Step 3: Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) C->D E Step 4: Column Chromatography (Silica Gel) D->E F Step 5: Purity Analysis (TLC/HPLC) E->F F->E If Impure G Step 6: Crystallization F->G If Pure H End: Pure (+)-Paulownin G->H

Caption: Overall workflow for the purification of (+)-Paulownin.

G rect_node rect_node Start Low Final Yield? CheckExtraction Low Yield in Crude Extract? Start->CheckExtraction CheckChroma High Loss During Chromatography? CheckExtraction->CheckChroma No Sol_Extraction Optimize Extraction: - Finer Grinding - Increase Time/Sonication - Repeat Extractions CheckExtraction->Sol_Extraction Yes CheckCrystal Low Yield After Crystallization? CheckChroma->CheckCrystal No Sol_Chroma Optimize Chromatography: - Adjust Gradient - Reduce Load - Check Flow Rate CheckChroma->Sol_Chroma Yes Sol_Crystal Optimize Crystallization: - Screen Solvents - Slow Cooling/Evaporation - Seeding CheckCrystal->Sol_Crystal Yes CheckDegradation Consider Degradation: - Use Moderate Temps - Protect from Light CheckCrystal->CheckDegradation No

Caption: Troubleshooting logic for diagnosing low yield issues.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration (+)-Paulownin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with high concentrations of (+)-Paulownin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for (+)-Paulownin in cell viability experiments?

A1: The optimal concentration of (+)-Paulownin is cell-type dependent. For NK-92 cells, concentrations up to 40 μM have been used without significantly affecting cell viability, while concentrations above 80 μM have been shown to reduce viability.[1] In primary human NK (pNK) cells, a decrease in viability was observed after treatment with 40 μM for 48 hours.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experimental goals.

Q2: My cells show a rapid decline in viability even at moderate concentrations of (+)-Paulownin. What could be the cause?

A2: Several factors could contribute to this observation:

  • Solvent Toxicity: (+)-Paulownin is often dissolved in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to (+)-Paulownin.

  • Compound Precipitation: At higher concentrations, (+)-Paulownin may precipitate out of the culture medium, leading to inconsistent cell exposure and potential physical stress on the cells.

  • Off-Target Effects: High concentrations of any compound can lead to off-target effects that may induce cytotoxicity through unintended mechanisms.

Q3: I am observing inconsistent results between replicate wells in my cell viability assay. What are the common causes?

A3: Inconsistent results can stem from several technical issues:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate.

  • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.

  • Compound Precipitation: Visually inspect your wells under a microscope for any signs of compound precipitation after addition.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

Q4: How does (+)-Paulownin impact cell signaling pathways?

A4: (+)-Paulownin has been shown to enhance the cytolytic activity of Natural Killer (NK) cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][4][5][6] This activation leads to an increased expression of cytotoxic granules like perforin (B1180081) and granzyme B.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during high-concentration (+)-Paulownin experiments.

Problem Possible Cause Recommended Solution
Low Cell Viability in Vehicle Control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare a serial dilution of your (+)-Paulownin stock to minimize the volume of DMSO added to each well.
Cell seeding density is too low or too high.Optimize the cell seeding density for your specific cell line and the duration of the experiment.
Contamination (bacterial, fungal, or mycoplasma).Regularly test your cell lines for mycoplasma contamination. Practice strict aseptic techniques.
Precipitate Formation in Culture Wells (+)-Paulownin has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO and sonicate if necessary to ensure complete dissolution before diluting in culture medium.[7] Perform a solubility test in your final culture medium. Consider using a surfactant like Tween-80 to improve solubility.
Inconsistent Dose-Response Curve Compound instability in culture medium.Prepare fresh dilutions of (+)-Paulownin for each experiment.
Assay interference.Run a control plate with (+)-Paulownin in cell-free medium to check for any direct interference with your viability assay reagents (e.g., reduction of MTT by the compound).
High Background Signal in Viability Assay Phenol (B47542) red in the culture medium can interfere with colorimetric assays.Use phenol red-free medium for the duration of the assay.
Compound autofluorescence.If using a fluorescence-based assay, check for autofluorescence of (+)-Paulownin at the excitation and emission wavelengths of your assay.

Quantitative Data Summary

The following table summarizes the concentrations of (+)-Paulownin used in various in vitro experiments as reported in the literature.

Cell Line Concentration Range Observation Reference
NK-920 - 160 µMNo effect on viability below 40 µM; reduced viability above 80 µM. Enhanced cytolytic activity at 5, 10, and 20 µM.[1][2]
Primary Human NK (pNK)up to 40 µMDecreased viability at 40 µM after 48 hours. Increased cytotoxicity at 20 µM.[1][2]
K562, HeLaCC50 values of 70.6 µM and 100 µM, respectivelyCytotoxicity observed at these concentrations.[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is suitable for adherent or suspension cells.[3][8][9]

Materials:

  • Cells cultured in a 96-well plate

  • (+)-Paulownin stock solution (in DMSO)

  • Culture medium (phenol red-free recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of (+)-Paulownin in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the quantification of ATP, an indicator of metabolically active cells, and is known for its high sensitivity.[2][6][10]

Materials:

  • Cells cultured in an opaque-walled 96-well plate

  • (+)-Paulownin stock solution (in DMSO)

  • Culture medium

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.

  • Prepare serial dilutions of (+)-Paulownin in culture medium.

  • Add the compound dilutions to the respective wells. Include vehicle and no-treatment controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare (+)-Paulownin Dilutions add_compound Add Compound & Vehicle Control compound_prep->add_compound incubate_adhesion Incubate (24h) seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay read_plate Read Plate (Absorbance/Luminescence) incubate_assay->read_plate data_analysis Calculate % Viability & Generate Dose-Response Curve read_plate->data_analysis

Caption: Workflow for a typical cell viability experiment with (+)-Paulownin.

(+)-Paulownin-Induced JNK Signaling Pathway in NK Cells

G Paulownin (+)-Paulownin JNK JNK Paulownin->JNK Activates pJNK p-JNK (Phosphorylated) JNK->pJNK Phosphorylation Perforin Perforin Expression pJNK->Perforin Increases GranzymeB Granzyme B Expression pJNK->GranzymeB Increases Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->Cytotoxicity GranzymeB->Cytotoxicity

Caption: Simplified JNK signaling pathway activated by (+)-Paulownin in NK cells.

References

Navigating (+)-Paulownin Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (+)-Paulownin is crucial for robust and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of this bioactive lignan (B3055560).

(+)-Paulownin, a furofuran lignan found in plants of the Paulownia genus, has garnered significant interest for its potential therapeutic properties. However, its quantification can be challenging due to its physicochemical properties and the complex matrix of plant extracts. This guide offers insights into common issues, from extraction to final analysis, to help you optimize your quantification assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the quantification of (+)-Paulownin.

1. Sample Preparation and Extraction

  • Q: What is the best solvent for extracting (+)-Paulownin?

    • A: The choice of solvent is critical for efficient extraction. While specific validated methods for (+)-Paulownin are not abundant in publicly available literature, general protocols for lignans (B1203133) suggest using moderately polar solvents. Methanol (B129727) or ethanol (B145695) are commonly used for lignan extraction. For instance, a study on Paulownia tomentosa flowers used an 80% ethanol elution to isolate a component containing paulownin. It is recommended to perform preliminary experiments to optimize the solvent system (e.g., different percentages of ethanol or methanol in water) for your specific plant material to maximize yield.

  • Q: My extraction yield is low. What could be the problem?

    • A: Low extraction yields can be attributed to several factors:

      • Inappropriate Solvent: As mentioned, the solvent may not be optimal. Test a range of solvent polarities.

      • Insufficient Extraction Time or Temperature: Lignan extraction can be enhanced by increasing the extraction time or temperature. However, be cautious as excessive heat can lead to degradation.

      • Improper Sample-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to completely immerse the plant material.

      • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can significantly improve extraction efficiency.

2. Chromatographic Analysis (HPLC/LC-MS)

  • Q: I am seeing poor peak shape and resolution in my HPLC chromatogram. What can I do?

    • A: Poor chromatography can be caused by several issues. Consider the following troubleshooting steps:

      • Mobile Phase Composition: The mobile phase is crucial for good separation. For lignans, a reversed-phase C18 column with a gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is a common starting point. Adjusting the gradient profile and the organic solvent ratio can improve resolution.

      • Column Contamination: The column may be contaminated with strongly retained compounds from the sample matrix. Implement a column washing step after each run or use a guard column to protect the analytical column.

      • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute your sample and reinject.

  • Q: My results are not reproducible. What are the potential causes?

    • A: Lack of reproducibility is a common problem in quantitative analysis. Here are some potential culprits:

      • Standard and Sample Stability: (+)-Paulownin, like many phenolic compounds, may be susceptible to degradation by light, heat, or oxidation.[1] Prepare fresh standards and samples daily and store them in amber vials, protected from light and at a low temperature. Information from suppliers of (+)-Paulownin standards suggests storing stock solutions at -20°C for up to one month or -80°C for up to six months, with protection from light.[2]

      • Matrix Effects in LC-MS: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of (+)-Paulownin in the mass spectrometer, leading to inaccurate and variable results. To mitigate this, use a stable isotope-labeled internal standard if available. If not, matrix-matched calibration curves, where standards are prepared in a blank matrix extract, are highly recommended.

      • Inconsistent Sample Preparation: Ensure that the extraction and sample preparation steps are performed consistently for all samples and standards.

3. Quantification and Data Interpretation

  • Q: How do I select the appropriate detection wavelength for HPLC-UV analysis?

    • A: The UV-Vis spectrum of a crude Paulownia leaf extract shows absorption peaks that can help in selecting a suitable wavelength.[3] For specific quantification of (+)-Paulownin, it is best to measure the UV-Vis spectrum of a pure standard to determine its wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.

  • Q: I don't have a validated method. How can I ensure my quantification is accurate?

    • A: In the absence of a fully validated method, it is crucial to perform a thorough in-house validation. This should include assessing the following parameters, drawing from established practices for analyzing similar compounds:[4][5][6]

      • Linearity: Analyze a series of calibration standards to ensure the detector response is proportional to the concentration over the expected range of your samples.

      • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of your method by analyzing quality control (QC) samples at different concentrations.

      • Recovery: Evaluate the efficiency of your extraction procedure by spiking a blank matrix with a known amount of (+)-Paulownin and measuring the amount recovered.

Experimental Protocols

Table 1: Proposed HPLC-UV Method Parameters for (+)-Paulownin Quantification (Adapted from Flavonoid and Lignan Analysis)
ParameterRecommended Condition
HPLC System Standard HPLC with UV/DAD detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Elution Start with a low percentage of B, and gradually increase to elute (+)-Paulownin. An initial isocratic hold may be necessary to separate polar interferences.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Determine λmax from a pure standard of (+)-Paulownin.
Injection Volume 10-20 µL
Table 2: General Extraction Protocol for (+)-Paulownin from Plant Material
StepProcedure
1. Sample Preparation Dry the plant material (e.g., wood, leaves, flowers) at a moderate temperature (e.g., 40-50 °C) and grind to a fine powder.
2. Extraction Macerate or sonicate a known weight of the powdered plant material with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v). Repeat the extraction process 2-3 times to ensure complete extraction.
3. Filtration & Concentration Combine the extracts, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
4. Sample Clean-up (Optional) For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds before HPLC or LC-MS analysis.
5. Final Preparation Dissolve a known amount of the dry extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the analytical system.

Visualizing Workflows and Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (e.g., Paulownia wood) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Mobile Phase concentration->dissolution final_filtration Filtration (0.45 µm) dissolution->final_filtration hplc_analysis HPLC or LC-MS/MS Analysis final_filtration->hplc_analysis data_processing Data Processing and Integration hplc_analysis->data_processing quantification Quantification of (+)-Paulownin data_processing->quantification calibration Calibration Curve calibration->quantification

Figure 1. A generalized experimental workflow for the quantification of (+)-Paulownin.

troubleshooting_logic cluster_issues Common Issues cluster_solutions_yield Potential Solutions for Low Yield cluster_solutions_peaks Potential Solutions for Poor Peaks cluster_solutions_reproducibility Potential Solutions for Poor Reproducibility start Problem Encountered low_yield Low Extraction Yield start->low_yield Extraction Issue poor_peaks Poor Peak Shape/Resolution start->poor_peaks Chromatography Issue poor_reproducibility Poor Reproducibility start->poor_reproducibility Reproducibility Issue optimize_solvent Optimize Solvent low_yield->optimize_solvent optimize_conditions Optimize Time/Temperature low_yield->optimize_conditions check_ratio Check Sample:Solvent Ratio low_yield->check_ratio particle_size Reduce Particle Size low_yield->particle_size adjust_mobile_phase Adjust Mobile Phase poor_peaks->adjust_mobile_phase clean_column Clean/Replace Column poor_peaks->clean_column dilute_sample Dilute Sample poor_peaks->dilute_sample check_stability Check Standard/Sample Stability poor_reproducibility->check_stability mitigate_matrix Mitigate Matrix Effects poor_reproducibility->mitigate_matrix standardize_prep Standardize Sample Prep poor_reproducibility->standardize_prep

Figure 2. A troubleshooting decision tree for common issues in (+)-Paulownin quantification.

References

Technical Support Center: Stereochemical Confirmation of Synthesized (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for confirming the stereochemistry of synthesized (+)-Paulownin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the stereochemistry of synthesized (+)-Paulownin?

A1: The primary methods for confirming the absolute and relative stereochemistry of furofuran lignans (B1203133) like (+)-Paulownin include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and polarimetry (optical rotation).

Q2: How can I determine the enantiomeric excess (e.e.) of my synthesized (+)-Paulownin?

A2: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[1] By using a suitable chiral stationary phase (CSP), you can separate the (+) and (-) enantiomers and determine their relative peak areas.

Q3: My synthesized paulownin (B29309) has a specific rotation of nearly zero, but NMR suggests the correct relative stereochemistry. What could be the issue?

A3: A specific rotation near zero strongly indicates that you have synthesized a racemic mixture (a 50:50 mixture of (+) and (-) enantiomers), even if the relative stereochemistry is correct. Your synthesis may not have been enantioselective. To confirm this, you should use a chiral HPLC method to attempt to resolve and quantify the enantiomers.

Q4: How does NMR spectroscopy help in determining the relative stereochemistry of the furofuran ring in paulownin?

A4: The relative stereochemistry of the furofuran core is determined by analyzing the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations of the protons on the bicyclic ring system.[2][3] Protons that are cis to each other will have different coupling constants and will show an NOE correlation (a signal enhancement when the other is irradiated) compared to protons that are trans.[3]

Q5: What is the definitive method for determining the absolute stereochemistry of (+)-Paulownin?

A5: The definitive, "gold standard" method for determining the absolute stereochemistry of a molecule is single-crystal X-ray crystallography.[4] This technique provides a three-dimensional structure of the molecule as it exists in the crystal lattice, unambiguously showing the spatial arrangement of all atoms.

Troubleshooting Guides

Issue 1: Unexpected NMR Spectral Data
  • Problem: The ¹H or ¹³C NMR spectrum of the synthesized product does not match the expected values for paulownin.

  • Possible Causes & Solutions:

    • Incorrect Isomer: The synthesis may have yielded a diastereomer, such as isopaulownin, which has a different relative stereochemistry. Compare your spectral data, particularly the coupling constants of the furofuran ring protons, with literature values for known isomers.

    • Residual Solvents or Reagents: Peaks from solvents (e.g., ethyl acetate (B1210297), dichloromethane) or leftover reagents may be present. Check for characteristic solvent peaks and ensure the product is purified thoroughly.

    • Sample Degradation: Lignans can be sensitive to acidic or basic conditions. Ensure purification and storage conditions are neutral and mild.

Issue 2: Inability to Obtain a Crystal for X-ray Crystallography
  • Problem: The synthesized paulownin will not form single crystals suitable for X-ray analysis.

  • Possible Causes & Solutions:

    • Purity: The sample must be of very high purity (>99%). Re-purify the compound using column chromatography or preparative HPLC.

    • Amorphous Solid: The compound may be precipitating as an amorphous solid or oil. Try a wider range of solvent systems for crystallization (e.g., slow evaporation from methanol/chloroform (B151607), vapor diffusion with hexane/ethyl acetate).

    • Derivatization: If the parent molecule does not crystallize well, consider preparing a crystalline derivative, such as an acetate or benzoate (B1203000) ester.

Issue 3: Poor or No Separation on Chiral HPLC
  • Problem: The enantiomers of synthesized paulownin are not separating on the chiral HPLC column.

  • Possible Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): Not all CSPs are effective for all classes of compounds. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are often a good starting point for lignans.[5][6]

    • Inappropriate Mobile Phase: The choice of mobile phase (both solvent and additives) is critical for chiral recognition.[7] Systematically screen different mobile phases, such as mixtures of hexane/isopropanol or methanol/acetonitrile.

    • Racemic Sample: If you only see a single peak, it is possible your synthesis produced only one enantiomer or, more likely, a racemate that is not being resolved. First, confirm you have a racemic mixture by analyzing a sample of commercially available racemic paulownin if possible.

Quantitative Data Summary

The stereochemical confirmation of (+)-Paulownin relies on comparing experimental data to established values. Below are key analytical data points.

Table 1: Optical Rotation Data

Compound Specific Rotation [α] Conditions

| (+)-Paulownin | +42.0° | (c 0.2, CHCl₃) |

Note: The specific rotation value is a critical indicator of enantiomeric purity. A synthesized sample's value should be compared to the literature value for the pure enantiomer.[8][9]

Table 2: Key ¹H-NMR Data for Paulownin Stereochemistry (in CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Key NOE Correlation
H-1 4.70 d 5.1 H-2, H-5
H-2 3.09 m - H-1, H-6'
H-4α 3.86 dd 9.2, 3.7 H-4β, H-5
H-4β 4.25 dd 9.2, 7.0 H-4α
H-5 4.41 d 6.9 H-1, H-4α
H-8α 2.89 dd 13.8, 4.8 H-8β

| H-8β | 2.97 | dd | 13.8, 10.7 | H-8α |

Note: The coupling constants between H-1/H-5 and H-4/H-5 are crucial for establishing the relative cis/trans relationships in the furofuran core.[2][4]

Table 3: Key ¹³C-NMR Chemical Shifts for Paulownin (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C-1 82.1
C-2 54.4
C-3a 103.1
C-4 71.8
C-5 87.9
C-6a 50.1

| C-8 | 34.0 |

Note: Carbon chemical shifts provide a fingerprint for the molecular skeleton and can help confirm the correct diastereomer was formed.[10][11]

Experimental Protocols

Protocol 1: Determination of Specific Rotation
  • Sample Preparation: Accurately weigh approximately 4 mg of purified (+)-Paulownin and dissolve it in 2.0 mL of chloroform (CHCl₃) in a volumetric flask to get a concentration (c) of 0.2 g/100 mL.

  • Instrument Setup: Use a polarimeter with a sodium D-line lamp (589 nm). Calibrate the instrument with a blank (pure chloroform).

  • Measurement: Fill a 1.0 dm polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[8]

Protocol 2: NMR Spectroscopy for Relative Stereochemistry
  • Sample Preparation: Dissolve approximately 5-10 mg of purified (+)-Paulownin in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H-NMR Spectroscopy: Acquire a standard ¹H-NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants for the protons H-1, H-2, H-4, and H-5. A cis relationship between H-1 and H-2 is typically indicated by a J-value of ~5-7 Hz.

  • 2D NOESY Spectroscopy: Acquire a 2D NOESY spectrum to observe through-space correlations. A correlation between H-1 and H-5 would support their cis relationship on the furofuran ring. The absence of a correlation between H-1 and H-2 would support their trans relationship.

  • Data Analysis: Compare the observed coupling constants and NOE correlations to established data for furofuran lignans to assign the relative stereochemistry.

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.)
  • System Setup:

    • Column: Chiralpak® AD-H (or similar polysaccharide-based chiral column).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a solution of the synthesized paulownin in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system. If both enantiomers are present, they will elute as two separate peaks.

  • Calculation of e.e.: Determine the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualized Workflows and Logic

Stereochemistry_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Results & Confirmation Start Synthesized Paulownin Purify Purification (Column Chromatography) Start->Purify Polarimetry Optical Rotation (Polarimetry) Purify->Polarimetry NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purify->NMR Chiral_HPLC Chiral HPLC Purify->Chiral_HPLC Result_Optical [α] ≈ +42°? Polarimetry->Result_Optical Result_NMR Correct J-couplings & NOE correlations? NMR->Result_NMR Result_HPLC Single Peak? e.e. > 98%? Chiral_HPLC->Result_HPLC Confirm_Absolute Absolute Stereochem Confirmed as (+) Result_Optical->Confirm_Absolute Yes Troubleshoot Troubleshoot: Racemic Mixture or Diastereomer? Result_Optical->Troubleshoot No Confirm_Relative Relative Stereochem Confirmed Result_NMR->Confirm_Relative Yes Result_NMR->Troubleshoot No Result_HPLC->Confirm_Absolute Yes Result_HPLC->Troubleshoot No Confirm_Relative->Result_Optical Confirm_Relative->Result_HPLC

Caption: Workflow for the stereochemical confirmation of synthesized (+)-Paulownin.

NMR_Logic_Diagram cluster_protons Key Protons in Furofuran Ring cluster_data Observed NMR Data cluster_interpretation Stereochemical Interpretation H1 H-1 NOE NOE observed between H-1 and H-5 H1->NOE J_Coupling J(H1,H2) coupling constant ≈ 5-7 Hz H1->J_Coupling H2 H-2 H2->J_Coupling H5 H-5 H5->NOE Conclusion1 H-1 and H-5 are on the same face (cis) NOE->Conclusion1 Conclusion2 H-1 and H-2 are on opposite faces (trans) J_Coupling->Conclusion2

References

Technical Support Center: Optimizing the Yang Photocyclization for Paulownin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Yang photocyclization step in the synthesis of paulownin (B29309) and related furofuran lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: What is the Yang photocyclization and why is it important in paulownin synthesis?

The Yang photocyclization, a type of Norrish Type II reaction, is a photochemical process that forms cyclobutanol (B46151) rings. In the context of paulownin synthesis, it is a key step used to construct the furofuran core of the molecule. This reaction typically involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate that then cyclizes.[1]

Q2: What are the main challenges encountered when performing the Yang photocyclization for lignan (B3055560) synthesis?

The primary challenges include low reaction yields, formation of side products through competing reactions (such as Norrish Type II fragmentation), and lack of stereoselectivity, which can result in a mixture of diastereomers.[2] Optimizing reaction conditions is crucial to overcome these issues.

Q3: What type of photochemical reactor setup is typically used for this reaction?

The synthesis of (±)-paulownin by Angle and coworkers utilized a medium-pressure Hanovia lamp.[3][4] Generally, a quartz immersion well reactor is used to allow for direct irradiation of the solution. The choice of lamp (e.g., mercury lamp, xenon lamp) and filters will determine the wavelength of light, which can influence the reaction's efficiency and selectivity.

Q4: How does the solvent choice impact the efficiency of the Yang photocyclization?

Solvent polarity can significantly influence the reaction's outcome. Polar, protic solvents like methanol (B129727) can enhance stereoselectivity by stabilizing intermediates through hydrogen bonding.[5] However, the optimal solvent must be determined empirically for each specific substrate.

Q5: Can the reaction be performed in the solid state, and what are the advantages?

Yes, performing the Yang photocyclization in the crystalline state can dramatically increase regioselectivity and diastereoselectivity. The rigid crystal lattice can restrict conformational flexibility, favoring the desired cyclization pathway over competing reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inefficient light source or incorrect wavelength. - Low quantum yield of the photoreaction. - Degradation of starting material or product. - Presence of quenching impurities (e.g., oxygen).- Ensure the lamp output matches the absorbance spectrum of the starting material. - Use a more powerful lamp or increase irradiation time. - Degas the solvent thoroughly with nitrogen or argon before and during the reaction. - Purify starting materials and solvents to remove quenchers.
Low Yield of Desired Cyclobutanol - Competing Norrish Type II fragmentation. - Reversible reaction or product decomposition under photolytic conditions. - Sub-optimal reaction concentration.- Lowering the reaction temperature can sometimes favor cyclization over fragmentation. - Consider performing the reaction in the solid state to restrict conformations that lead to fragmentation. - Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and avoid product degradation. - Optimize the substrate concentration; highly concentrated solutions can sometimes lead to intermolecular reactions or quenching.
Poor Stereoselectivity (Formation of Diastereomers) - Low energy barrier for different transition states leading to multiple stereoisomers. - Flexibility of the 1,4-biradical intermediate.- Use of polar, protic solvents (e.g., methanol) can improve stereoselectivity. - Lowering the reaction temperature can increase selectivity by favoring the lowest energy transition state. - Introducing bulky protecting groups on the substrate can create steric hindrance that favors the formation of a single diastereomer.
Formation of Unidentified Byproducts - Photochemical degradation of the solvent. - Intermolecular reactions. - Secondary photoreactions of the product.- Use a photochemically stable solvent (e.g., benzene, acetonitrile, tert-butanol). - Run the reaction at a lower concentration to disfavor intermolecular processes. - Use a filter to cut off low-wavelength UV light that might be absorbed by the product, leading to its decomposition.

Quantitative Data Summary

The following table summarizes representative data on how reaction conditions can affect the yield and stereoselectivity of Norrish-Yang photocyclization reactions, based on literature examples for similar substrates.

Substrate Type Light Source Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
1,2-Naphthoquinone derivative300 W Xe lampMeOH/CH₃CN (3:1)-786898% ee[5]
2-(Hydroxyimino)aldehydeLEDDMSO-d₆Room Temp.up to 95up to >99:1 d.r.[2]
Ketoester100 W blue LEDsNot specifiedNot specified90Single diastereomer
Acrylamide405 nm LEDTolueneRoom Temp.QuantitativeNot specified

Experimental Protocols

While the specific, detailed experimental protocol for the photocyclization step in the synthesis of (±)-paulownin by Angle and coworkers is not fully available in the public domain, a general procedure for a similar Norrish-Yang photocyclization is provided below. This should be optimized for the specific precursor to paulownin.

Representative Protocol for Yang Photocyclization

  • Preparation of the Photoreactor:

    • A solution of the keto-lactone precursor to paulownin (1.0 eq) is prepared in a suitable solvent (e.g., benzene, acetonitrile, or methanol) at a concentration of 0.01-0.05 M.

    • The solution is transferred to a quartz photoreactor tube.

    • The solution is thoroughly degassed by bubbling with dry nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Photolysis:

    • The photoreactor tube is placed in an immersion well apparatus equipped with a medium-pressure mercury lamp (e.g., Hanovia 450 W). A Pyrex filter can be used to remove wavelengths below 290 nm to minimize side reactions.

    • Cooling is maintained during the irradiation (e.g., using a water bath or a cooling coil) to prevent thermal side reactions, typically at room temperature unless optimization studies suggest a lower temperature is beneficial.

    • The reaction is irradiated for a predetermined time (e.g., 4-24 hours), and the progress is monitored periodically by TLC or ¹H NMR spectroscopy of an aliquot.

  • Workup and Purification:

    • Upon completion of the reaction (as indicated by the consumption of the starting material), the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired paulownin product.

    • The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Experimental Workflow for Yang Photocyclization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Photoreaction cluster_workup 3. Workup & Purification prep_solution Prepare Solution (Substrate in Solvent) degas Degas Solution (N2 or Ar purge) prep_solution->degas photolysis Irradiate with UV Lamp (e.g., Medium-Pressure Hg) degas->photolysis Transfer to photoreactor monitoring Monitor Reaction (TLC, NMR) photolysis->monitoring concentrate Concentrate in vacuo monitoring->concentrate Reaction complete chromatography Purify by Column Chromatography concentrate->chromatography analysis Spectroscopic Analysis chromatography->analysis Isolated Product

Caption: Workflow for the Yang photocyclization experiment.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_conditions Condition Optimization cluster_solutions Potential Solutions start Low Yield in Yang Photocyclization check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_starting_material Check Starting Material Purity start->check_starting_material degassing Inadequate Degassing? check_reaction_conditions->degassing light_source Incorrect Wavelength/ Intensity? check_reaction_conditions->light_source solvent Suboptimal Solvent? check_reaction_conditions->solvent temperature Temperature Too High? check_reaction_conditions->temperature improve_degassing Increase Purge Time degassing->improve_degassing optimize_light Change Lamp/Filter light_source->optimize_light screen_solvents Screen Solvents solvent->screen_solvents lower_temp Lower Reaction Temp. temperature->lower_temp

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Troubleshooting the Isolation of (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of (+)-Paulownin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process, with a specific focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Paulownin and why is its purity important?

(+)-Paulownin is a furofuran lignan (B3055560) found in plants of the Paulownia genus, notably Paulownia tomentosa.[1][2] Lignans (B1203133) are a class of polyphenolic compounds with a wide range of biological activities, and (+)-Paulownin itself is being investigated for various potential therapeutic applications. Ensuring high purity of (+)-Paulownin is critical for accurate in vitro and in vivo studies, as the presence of impurities can lead to misleading pharmacological or toxicological results.

Q2: What are the most common impurities that co-elute with (+)-Paulownin?

During the isolation of (+)-Paulownin from Paulownia extracts, the most common co-eluting impurity is (+)-Sesamin .[1] (+)-Sesamin is another furofuran lignan that is structurally very similar to (+)-Paulownin, often differing by only a single substituent on one of the aromatic rings. This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques challenging. Other lignans and flavonoids present in the extract can also potentially co-elute, depending on the specific chromatographic conditions used.

Q3: How can I detect co-eluting impurities in my (+)-Paulownin sample?

Several indicators in your High-Performance Liquid Chromatography (HPLC) analysis can suggest the presence of co-eluting impurities:

  • Peak Tailing or Fronting: Asymmetrical peaks are a common sign that a minor component is eluting very close to your main peak.

  • Peak Shoulders: A "shoulder" on the main peak is a strong indication of a closely eluting impurity.

  • Broad Peaks: Unusually broad peaks can also indicate the presence of multiple unresolved components.

  • Inconsistent Bioassay Results: If the biological activity of your isolated (+)-Paulownin is not reproducible, it may be due to varying levels of co-eluting impurities.

For a more definitive assessment of peak purity, a photodiode array (PDA) detector can be used to check for spectral homogeneity across the peak. Coupling HPLC with mass spectrometry (LC-MS) is the most definitive method to identify co-eluting impurities by their mass-to-charge ratio.

Troubleshooting Guide: Dealing with Co-eluting (+)-Sesamin

This guide provides a systematic approach to resolving the co-elution of (+)-Sesamin during the purification of (+)-Paulownin.

Problem: Poor resolution between (+)-Paulownin and (+)-Sesamin in Reversed-Phase HPLC.

Step 1: Assess and Optimize Mobile Phase Composition

The selectivity of your separation is highly dependent on the mobile phase.

  • Change the Organic Modifier: If you are using methanol, switch to acetonitrile (B52724), or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • Adjust the Gradient: A shallower gradient around the elution time of the lignan peaks can increase the separation between them.

  • Modify the Aqueous Phase pH: Although lignans are generally neutral, small changes in the pH of the aqueous component (e.g., with the addition of 0.1% formic acid) can sometimes influence the retention characteristics of phenolic compounds and improve peak shape.

Step 2: Evaluate and Change the Stationary Phase

If mobile phase optimization is insufficient, the stationary phase chemistry should be reconsidered.

  • Standard C18: This is the most common starting point for reversed-phase chromatography.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like lignans due to π-π interactions.

  • Polar-Embedded Phase (e.g., RP-Amide): These columns can provide alternative selectivity for moderately polar compounds and may resolve components that co-elute on a standard C18 column.[3]

Step 3: Adjust Chromatographic Parameters

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.

  • Decrease the Column Temperature: Lowering the temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of the separation.

Data Presentation: Comparison of HPLC Conditions for Lignan Separation

The following table summarizes typical HPLC parameters used for the separation of lignans from Paulownia extracts. While specific resolution values for (+)-Paulownin and (+)-Sesamin are not always reported, these conditions provide a starting point for method development.

ParameterMethod 1Method 2
Column Ascentis C18 (25 cm x 10 mm, 5 µm)[3]Ascentis RP-Amide (25 cm x 10 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient Gradient elution (e.g., 55-85% B over 20 min)[3]Gradient elution (e.g., 60-85% B over 20 min)[3]
Flow Rate Typically 4-5 mL/min for semi-preparative scale[3]Typically 4-5 mL/min for semi-preparative scale[3]
Detection UV at 280 nmUV at 280 nm

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Lignans from Paulownia tomentosa
  • Extraction: Macerate the dried and powdered plant material (e.g., wood or fruit) with ethanol (B145695) at room temperature.[4]

  • Concentration: Evaporate the ethanol under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with n-hexane and then chloroform (B151607). The lignan fraction is typically enriched in the chloroform phase.[4]

  • Drying: Evaporate the chloroform fraction to dryness.

Protocol 2: Preparative HPLC for (+)-Paulownin Isolation
  • Sample Preparation: Dissolve the dried chloroform fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A semi-preparative reversed-phase column (e.g., C18 or RP-Amide, 250 x 10 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a shallow gradient that allows for the separation of the (+)-Paulownin and (+)-Sesamin peaks. The exact gradient will need to be optimized based on your specific column and system. A starting point could be a linear gradient from 50% to 70% acetonitrile over 30-40 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the (+)-Paulownin peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified (+)-Paulownin.

Visualizations

TroubleshootingWorkflow Start Co-elution of (+)-Paulownin and (+)-Sesamin Suspected CheckPurity Confirm Co-elution with PDA or LC-MS Start->CheckPurity OptimizeMP Optimize Mobile Phase (Solvent, Gradient, pH) CheckPurity->OptimizeMP AssessResolution Assess Resolution OptimizeMP->AssessResolution ChangeSP Change Stationary Phase (e.g., Phenyl-Hexyl, RP-Amide) AdjustParams Adjust Other Parameters (Flow Rate, Temperature) ChangeSP->AdjustParams ChangeSP->AssessResolution AdjustParams->AssessResolution AssessResolution->ChangeSP Resolution < 1.5 PureProduct Pure (+)-Paulownin Obtained AssessResolution->PureProduct Resolution > 1.5 ExperimentalWorkflow PlantMaterial Paulownia tomentosa Material Extraction Ethanol Extraction PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform) Extraction->Partitioning CrudeLignans Crude Lignan Fraction Partitioning->CrudeLignans PrepHPLC Preparative HPLC (C18 or RP-Amide) CrudeLignans->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis IsolatedPaulownin Isolated (+)-Paulownin PurityAnalysis->IsolatedPaulownin

References

Validation & Comparative

Unraveling the Bioactivity of Paulownin Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the comparative bioactivity of (+)-Paulownin and its enantiomer, (-)-Paulownin. To date, published research has focused almost exclusively on the biological activities of (+)-Paulownin, the naturally occurring form of the lignan (B3055560). Consequently, a direct, data-driven comparison of the two enantiomers is not currently possible.

This guide, therefore, provides a detailed overview of the known bioactivities of (+)-Paulownin, summarizing key experimental findings and methodologies. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While we await future studies that may elucidate the bioactivity of (-)-Paulownin, this guide serves as a comprehensive resource on the current state of knowledge.

I. Cytotoxic and Anti-Tumor Activity of (+)-Paulownin

(+)-Paulownin has demonstrated notable cytotoxic effects against various cancer cell lines. A significant body of research highlights its potential as an anti-tumor agent, primarily through the enhancement of Natural Killer (NK) cell cytotoxicity.

Quantitative Data Summary
Cell LineAssay TypeConcentration/DoseObserved EffectReference
K562 (Human Chronic Myelogenous Leukemia)Cytotoxicity Assay70.6 µMCC50 value[Not explicitly cited]
HeLa (Human Cervical Cancer)Cytotoxicity Assay100 µMCC50 value[Not explicitly cited]
A549 (Human Lung Cancer)Cytotoxicity AssayNot SpecifiedIncreased NK-92 cell cytotoxicity[Not explicitly cited]
PC-9 (Human Lung Cancer)Cytotoxicity AssayNot SpecifiedIncreased NK-92 cell cytotoxicity[Not explicitly cited]
SW480 (Human Colon Cancer)Cytotoxicity AssayNot SpecifiedIncreased NK-92 cell cytotoxicity[Not explicitly cited]
HT29 (Human Colon Cancer)Cytotoxicity AssayNot SpecifiedIncreased NK-92 cell cytotoxicity[Not explicitly cited]
B16F10 Melanoma (in vivo mouse model)Tumor Growth InhibitionNot SpecifiedSuppressed tumor growth[Not explicitly cited]
Experimental Protocols

In Vitro Cytotoxicity Assay (Example using NK-92 and K562 cells)

  • Cell Culture: NK-92 cells (effector cells) and K562 cells (target cells) are cultured in appropriate media and conditions.

  • Treatment: NK-92 cells are pre-treated with varying concentrations of (+)-Paulownin for a specified duration (e.g., 24-48 hours).

  • Co-culture: Pre-treated NK-92 cells are then co-cultured with K562 cells at a specific effector-to-target (E:T) ratio.

  • Cytotoxicity Measurement: Cell viability is assessed using a standard method such as the Calcein-AM release assay or an LDH (Lactate Dehydrogenase) assay. The percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.

In Vivo Tumor Growth Inhibition Assay (Example using B16F10 Melanoma Mouse Model)

  • Animal Model: Immunocompromised mice (e.g., BALB/c) are used.

  • Tumor Cell Implantation: B16F10 melanoma cells are injected subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are treated with (+)-Paulownin (e.g., via intraperitoneal injection) at a specified dosage and schedule. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Spleens may also be harvested to analyze NK cell activation.

Signaling Pathway

(+)-Paulownin has been shown to enhance NK cell cytotoxicity through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway. This leads to increased expression of cytolytic granules like perforin (B1180081) and granzyme B in NK cells.

Paulownin_NK_Cell_Activation Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell Acts on JNK JNK (c-Jun N-terminal kinase) NK_Cell->JNK Activates Perforin_GranzymeB Increased Expression of: - Perforin - Granzyme B JNK->Perforin_GranzymeB Leads to Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin_GranzymeB->Cytotoxicity Results in Cancer_Cell Cancer Cell Cytotoxicity->Cancer_Cell Induces apoptosis in

Caption: (+)-Paulownin enhances NK cell cytotoxicity via the JNK signaling pathway.

II. Anti-inflammatory Activity of (+)-Paulownin

While less extensively studied than its anti-tumor effects, (+)-Paulownin has also been reported to possess anti-inflammatory properties.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50 values for cytokine inhibition) directly attributable to isolated (+)-Paulownin in the reviewed literature. Studies have often used extracts of Paulownia tomentosa, which contains (+)-Paulownin among other compounds.

Experimental Protocols

In Vitro Anti-inflammatory Assay (General Protocol)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Treatment: Cells are treated with (+)-Paulownin at various concentrations before or after LPS stimulation.

  • Measurement of Inflammatory Markers: The production of inflammatory mediators such as nitric oxide (NO), and cytokines like TNF-α, IL-6, and IL-1β are quantified using methods like the Griess assay and ELISA, respectively.

III. Insecticidal Activity of (+)-Paulownin

The insecticidal properties of lignans, including (+)-Paulownin, have been investigated, suggesting their potential as natural pesticides.

Quantitative Data Summary

Specific quantitative data on the insecticidal activity of isolated (+)-Paulownin against various insect species is not well-documented in the readily available scientific literature. Studies in this area often focus on plant extracts or other related lignans.

Experimental Protocols

Insecticidal Bioassay (General Protocol)

  • Test Insects: A target insect species is chosen (e.g., larvae of a specific pest).

  • Application: (+)-Paulownin is applied to the insects through various methods, such as topical application, feeding assays (incorporation into diet), or fumigation.

  • Observation: Mortality rates are recorded at different time points after treatment.

  • Data Analysis: The lethal concentration (LC50) or lethal dose (LD50) is calculated to determine the insecticidal potency.

Conclusion

The existing body of scientific research provides compelling evidence for the bioactivity of (+)-Paulownin, particularly its anti-tumor effects mediated by the enhancement of NK cell function. Its potential anti-inflammatory and insecticidal properties also warrant further investigation. However, the bioactivity of (-)-Paulownin remains a significant unknown in the field. Future research, including the enantioselective synthesis and subsequent biological evaluation of (-)-Paulownin, is crucial to fully understand the therapeutic potential of this lignan and to explore the stereoselectivity of its biological actions. Such studies will be invaluable for the drug development community and for unlocking the full potential of paulownin-based therapeutics.

A Comparative Guide to the Anticancer Activities of Lignans: (+)-Paulownin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans (B1203133), a class of polyphenolic compounds found in a variety of plants, have garnered significant attention in cancer research for their potent cytotoxic and antitumor properties. This guide provides a comparative analysis of the anticancer activity of (+)-Paulownin against other well-studied lignans, namely Podophyllotoxin, (-)-Lariciresinol, and (+)-Pinoresinol. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding of these promising natural compounds.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of (+)-Paulownin, Podophyllotoxin, (-)-Lariciresinol, and (+)-Pinoresinol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
(+)-Paulownin K562 (Leukemia)70.6[1]
HeLa (Cervical Cancer)100[1]
Podophyllotoxin SkBr3 (Breast Cancer)0.175 (48h)[2][3]
MDA-MB-468 (Breast Cancer)0.25 (48h)[4]
MDA-MB-231 (Breast Cancer)0.58 (48h)[4]
(-)-Lariciresinol SkBr3 (Breast Cancer)500 (48h)[2][3][5]
(+)-Pinoresinol SkBr3 (Breast Cancer)575 (48h)[2][3][5]
MDA-MB-231 (Breast Cancer)Significant cytotoxicity at 0.001-1 µM[6]
MCF7 (Breast Cancer)Significant cytotoxicity at 0.001-1 µM[6]

Mechanisms of Anticancer Action: A Deeper Dive

The anticancer activity of these lignans stems from their ability to interfere with critical cellular processes, leading to cancer cell death. While they all exhibit cytotoxic effects, their underlying mechanisms of action differ significantly.

(+)-Paulownin: Enhancing the Immune Response

Recent studies have revealed a unique mechanism for (+)-Paulownin's anticancer effects. It has been shown to enhance the cytolytic activity of Natural Killer (NK) cells, a crucial component of the innate immune system responsible for eliminating cancerous cells.[1][7] This is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in NK cells, leading to increased expression of perforin (B1180081) and granzyme B, proteins that induce apoptosis in target cancer cells.[1]

Podophyllotoxin: A Potent Mitotic Inhibitor

Podophyllotoxin is a well-established and potent anticancer agent that functions primarily by inhibiting tubulin polymerization, a critical step in the formation of the mitotic spindle during cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]

(-)-Lariciresinol and (+)-Pinoresinol: Inducers of Apoptosis

Both (-)-Lariciresinol and (+)-Pinoresinol exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[2][3][5] Their primary mechanism involves the mitochondrial-mediated apoptosis pathway.[5] This pathway is initiated by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

JNK_Signaling_Pathway cluster_NK Inside NK Cell Paulownin (+)-Paulownin JNK JNK (c-Jun N-terminal Kinase) Paulownin->JNK Activates Perforin Perforin JNK->Perforin Upregulates GranzymeB Granzyme B JNK->GranzymeB Upregulates Cancer_Cell Cancer Cell Perforin->Cancer_Cell Forms pores in cell membrane Apoptosis Apoptosis GranzymeB->Apoptosis Induces NK_Cell NK Cell

JNK Signaling Pathway of (+)-Paulownin in NK Cells

Mitochondrial_Apoptosis_Pathway Lignans (-)-Lariciresinol (+)-Pinoresinol Bcl2 Bcl-2 (Anti-apoptotic) Lignans->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lignans->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mitochondrial-Mediated Apoptosis Pathway

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate overnight to allow cell attachment seed_cells->incubate1 add_lignans Treat cells with varying concentrations of lignans incubate1->add_lignans incubate2 Incubate for a specified period (e.g., 48 hours) add_lignans->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve crystals incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance analyze_data Analyze data to determine cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for MTT Cytotoxicity Assay

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings discussed, detailed protocols for key experiments are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the lignan of interest. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the lignan for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion

(+)-Paulownin, Podophyllotoxin, (-)-Lariciresinol, and (+)-Pinoresinol all demonstrate significant anticancer potential, albeit through distinct mechanisms. Podophyllotoxin stands out for its high potency as a mitotic inhibitor. In contrast, (-)-Lariciresinol and (+)-Pinoresinol induce apoptosis at higher concentrations. (+)-Paulownin presents a novel immunomodulatory approach by enhancing the cancer-killing ability of NK cells. Further research, particularly head-to-head comparative studies on a broader range of cancer cell lines, is warranted to fully elucidate the therapeutic potential of these promising lignans.

References

Unveiling the In Vivo Anti-Inflammatory Potential of (+)-Paulownin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the in vivo anti-inflammatory effects of (+)-Paulownin, a lignan (B3055560) derived from the Paulownia plant, is presented here for researchers, scientists, and drug development professionals. This guide offers a comparative overview of its potential efficacy against other anti-inflammatory agents, supported by experimental data and detailed methodologies for in vivo validation.

Recent investigations into the pharmacological properties of natural compounds have highlighted the therapeutic potential of lignans (B1203133). Among these, (+)-Paulownin has emerged as a compound of interest. While direct in vivo studies focusing solely on the anti-inflammatory effects of isolated (+)-Paulownin are emerging, extensive research on Paulownia extracts and the broader class of lignans provides a strong basis for its potential efficacy. Extracts from Paulownia tomentosa have demonstrated significant anti-inflammatory and antioxidant properties in animal models. For instance, in a murine model of acute lung injury, a stem bark extract of P. tomentosa was found to inhibit the influx of neutrophils and macrophages, reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and decrease serum nitric oxide levels[1]. The underlying mechanism for these effects was linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1].

Furthermore, other bioactive compounds isolated from Paulownia species, such as C-geranylated flavanones, have shown potent anti-inflammatory activity by reducing serum levels of IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model in cardiomyocytes[1]. While not a direct measure of systemic inflammation, this points to the presence of multiple anti-inflammatory constituents within the Paulownia genus.

Interestingly, studies on paulownin (B29309) itself have revealed its ability to modulate key signaling pathways involved in immune responses. In an in vivo setting, paulownin demonstrated anti-tumor effects by enhancing the cytotoxicity of natural killer (NK) cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[2][3][4][5]. The JNK pathway is a critical regulator of inflammatory processes, suggesting a potential mechanism for paulownin's anti-inflammatory action. The broader class of lignans is well-recognized for its anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB[6][7][8].

To provide a clear comparison, this guide summarizes key quantitative data from representative in vivo anti-inflammatory studies on a well-established natural compound, curcumin, and a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, in models commonly used to evaluate anti-inflammatory agents. This allows for a contextual understanding of the potential therapeutic window for (+)-Paulownin.

Comparative Efficacy of Anti-Inflammatory Agents in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)Key Cytokine Reduction (vs. Control)Reference
Control -0-[9]
Curcumin 10052.3TNF-α, IL-1β, IL-6[9]
Indomethacin 1068.7-[10]
(+)-Paulownin Data Not AvailableTo Be DeterminedTo Be Determined-

Experimental Protocols

To facilitate further research and validation of (+)-Paulownin's anti-inflammatory effects, detailed methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is characterized by the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines. The reduction in paw volume (edema) is a measure of anti-inflammatory activity.

Procedure:

  • Male Wistar rats or Swiss albino mice are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., indomethacin), and test compound ((+)-Paulownin) at various doses.

  • The test compound or vehicle is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the effect of anti-inflammatory agents on cytokine production.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. When administered to animals, it triggers a systemic inflammatory response characterized by the release of pro-inflammatory cytokines, leading to symptoms such as fever, lethargy, and in severe cases, septic shock.

Procedure:

  • BALB/c mice are randomly assigned to different treatment groups.

  • The test compound ((+)-Paulownin) or vehicle is administered to the animals.

  • After a pre-treatment period, mice are injected intraperitoneally with LPS (e.g., 5 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), blood is collected via cardiac puncture.

  • Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

  • The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.

Visualizing the Path Forward: Experimental and Mechanistic Frameworks

To further elucidate the experimental approach and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment and Induction cluster_assessment Assessment of Anti-inflammatory Effects A Acclimatization of Rodents B Baseline Paw Volume Measurement A->B C Randomization into Treatment Groups B->C D Administration of (+)-Paulownin/Controls C->D E Induction of Inflammation (e.g., Carrageenan Injection) D->E F Measurement of Paw Edema E->F G Collection of Blood/Tissue Samples E->G I Histopathological Examination F->I H Cytokine Analysis (ELISA) G->H

Caption: Workflow for in vivo validation of (+)-Paulownin's anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JNK JNK MyD88->JNK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription IkB->NFkB releases Paulownin (+)-Paulownin Paulownin->JNK activates Paulownin->IKK inhibits?

Caption: Putative signaling pathways modulated by (+)-Paulownin in inflammation.

comparative_logic cluster_models In Vivo Models cluster_agents Comparative Agents cluster_endpoints Efficacy Endpoints Start Evaluate Anti-inflammatory Compound Model1 Carrageenan-induced Paw Edema Start->Model1 Model2 LPS-induced Systemic Inflammation Start->Model2 Paulownin (+)-Paulownin Model1->Paulownin Curcumin Curcumin Model1->Curcumin Indomethacin Indomethacin Model1->Indomethacin Model2->Paulownin Model2->Curcumin Endpoint1 Reduction in Edema Paulownin->Endpoint1 Endpoint2 Suppression of Cytokines Paulownin->Endpoint2 Curcumin->Endpoint1 Curcumin->Endpoint2 Indomethacin->Endpoint1

Caption: Logical flow for the comparative evaluation of anti-inflammatory agents.

References

A Comparative Guide to the Extraction of (+)-Paulownin from Paulownia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various methods for the extraction of (+)-Paulownin, a bioactive lignan (B3055560) found in plants of the Paulownia genus. While direct comparative studies quantifying (+)-Paulownin yields across multiple modern extraction techniques are limited in current literature, this document synthesizes available data from studies on Paulownia species. We will compare conventional solvent extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid (CO2) Extraction (SFE).

The data presented often pertains to the total yield of phenolic compounds or specific fractions rather than purified (+)-Paulownin, reflecting the common focus of initial extraction optimization studies. Nevertheless, this comparison offers valuable insights into the efficiency, speed, and environmental impact of different methodologies, guiding researchers in selecting the most suitable approach for their objectives.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies. It is important to note that the "Yield" metric varies between studies, referring to either the crude extract, a specific fraction, or the total phenolic content. Specific data on (+)-Paulownin content is highlighted where available.

Extraction MethodPlant Material & PartSolvent(s)Key ParametersExtraction TimeYield / Compound ContentReference
Conventional Solvent Extraction P. tomentosa var. tomentosa Bark95% Ethanol (B145695)Maceration at 20°C5 days13.5% (EtOAc-soluble fraction from crude extract)[1]
Conventional Solvent Extraction P. tomentosa Wood (Sapwood & Heartwood)Ethanol:Water (6:4 v/v)Immersion at 25°C48 hoursPaulownin: 1.05 mg/g (Hexane fraction), 0.74 mg/g (Chloroform fraction) in Sapwood.[2]
Ultrasound-Assisted Extraction (UAE) Paulownia Clon in Vitro 112® LeavesSequential: 5%, 30%, 70% Methanol (B129727)Ultrasonic bath at room temp.30 min per step41.7% (Crude methanol extract)[3][4]
Subcritical Water Extraction (SWE) Paulownia BarkWater160°C - 240°C19 min (heating time to 160°C)Up to 30% (Total extract yield at 160°C); 21% (Total phenolic content at 240°C)[5][6][7]
Supercritical CO2 (sc-CO2) Extraction Paulownia BarkCO2, Ethanol (modifier)30 MPa, 45°C180 min~2% (Global yield)[5][6][7]
Microwave-Assisted Hydrothermal Treatment Paulownia WoodWater (Autohydrolysis)200 - 230°C0 - 50 min~80% xylan (B1165943) recovery (focus was on fractionation, not lignans)[8][9]

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below. These protocols are synthesized from multiple sources to represent a standard procedure for each technique.

1. Conventional Solvent Extraction (Maceration & Fractionation)

This method relies on soaking the plant material in a solvent to dissolve the target compounds, followed by fractionation to isolate compounds of interest.

  • Sample Preparation: Air-dried Paulownia tomentosa wood is ground into a fine powder (e.g., 40-mesh).[1]

  • Extraction:

    • The powdered wood sample is immersed in an ethanol:water solution (6:4, v/v) or 95% ethanol at room temperature (20-25°C).[1][2]

    • The mixture is left to macerate for 48 hours to 5 days, with occasional agitation.[1][2]

    • The resulting extract is filtered to remove solid plant debris.

    • The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is re-dissolved in a suitable solvent and partitioned sequentially with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

    • Each fraction is collected, and the solvent is evaporated.

  • Quantification: The amount of (+)-Paulownin in each fraction is determined using High-Performance Liquid Chromatography (HPLC).[5]

2. Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and accelerating extraction.

  • Sample Preparation: Dried Paulownia leaves are ground into a powder.

  • Extraction:

    • The powdered sample is mixed with the extraction solvent (e.g., 5% methanol) at a specified solid-to-liquid ratio.[3][4]

    • The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe.

    • Ultrasonication is applied for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).[3][4]

    • The process can be repeated sequentially with solvents of increasing concentration (e.g., 30% and 70% methanol) to maximize recovery.[3][4]

  • Post-Extraction: The combined supernatants are filtered, concentrated under reduced pressure, and may be lyophilized to obtain the crude extract.

3. Supercritical CO2 (sc-CO2) Extraction

This "green" technique uses carbon dioxide at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. It is highly effective for extracting non-polar compounds like lignans.

  • Sample Preparation: Dried and ground Paulownia bark is placed into the extraction vessel.

  • Extraction:

    • CO2 is pressurized and heated to a supercritical state (e.g., 30 MPa and 45°C).[5][6]

    • The supercritical fluid is passed through the extraction vessel containing the plant material.

    • A co-solvent such as ethanol (e.g., 10-15% w/w) can be added to the CO2 to increase its polarity, enhancing the extraction of moderately polar compounds.[5]

    • The process runs for a specified duration (e.g., 180 minutes).[6]

  • Separation: The extract-laden fluid flows into a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, precipitating the extracted compounds, which are then collected.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of processes in the extraction and purification of (+)-Paulownin.

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction (Select Method) cluster_processing 3. Primary Processing cluster_purification 4. Purification raw_material Paulownia Plant (Wood, Bark, etc.) drying Drying raw_material->drying grinding Grinding drying->grinding extraction_hub grinding->extraction_hub filtration Filtration extraction_hub->filtration cse Conventional Solvent Extraction uae Ultrasound-Assisted Extraction (UAE) sfe Supercritical CO2 Extraction (SFE) concentration Solvent Removal (Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., LLE) crude_extract->fractionation chromatography Column Chromatography fractionation->chromatography crystallization Crystallization chromatography->crystallization pure_compound (+)-Paulownin crystallization->pure_compound

Caption: General workflow for the extraction and isolation of (+)-Paulownin.

Method_Comparison_Logic start Goal: Extract (+)-Paulownin cse Conventional Solvent (Maceration, Soxhlet) start->cse uae Ultrasound-Assisted Extraction (UAE) start->uae mae Microwave-Assisted Extraction (MAE) start->mae sfe Supercritical Fluid Extraction (SFE) start->sfe cse_attr High Solvent Use Long Time Simple Setup cse->cse_attr uae_attr Reduced Time Improved Yield Moderate Energy uae->uae_attr mae_attr Very Fast High Energy Risk of Degradation mae->mae_attr sfe_attr Solvent-Free (Green) High Selectivity High Initial Cost sfe->sfe_attr

References

A Comparative Guide to the Cytotoxic Effects of (+)-Paulownin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Paulownin, a lignan (B3055560) found in plants of the Paulownia genus, has garnered attention for its potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of (+)-Paulownin on various cancer cell lines, supported by experimental data. A significant portion of the research indicates that (+)-Paulownin's antitumor activity is substantially mediated by its ability to enhance the cytolytic function of Natural Killer (NK) cells, in addition to exhibiting direct cytotoxic effects on some cancer cells.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the reported cytotoxic concentrations (CC50 or IC50) of (+)-Paulownin against several human cancer cell lines. It is important to note that the primary mechanism of action reported in several studies is the enhancement of NK cell-mediated cytotoxicity, rather than direct toxicity to the cancer cells themselves.

Cell LineCancer TypeMetricConcentration (µM)Citation(s)
K562Chronic Myelogenous LeukemiaCC5070.6
HeLaCervical CancerCC50100
HepG2Liver CancerIC5086.08
T24Bladder CancerIC5079.25
TOV-21GOvarian CancerIC5079.68

Note: CC50 refers to the concentration required to reduce cell viability by 50%, while IC50 is the concentration that inhibits a specific biological or biochemical function by 50%.

While direct cytotoxicity has been observed, a key finding is that (+)-Paulownin enhances the cytolytic activity of NK-92 cells against various cancer cell lines, including human lung cancer (A549 and PC-9) and human colon cancer (SW480 and HT29).

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like (+)-Paulownin.

1. CCK-8 (Cell Counting Kit-8) Assay

This assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

  • Principle: WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of (+)-Paulownin and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the amount of lactate (B86563) dehydrogenase released from damaged cells.

  • Principle: LDH, a stable cytoplasmic enzyme, is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

  • Protocol:

    • Plate cells in a 96-well plate and treat with different concentrations of (+)-Paulownin.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

    • Add a stop solution and measure the absorbance at 490 nm.

3. Calcein-AM Release Assay

This fluorescence-based assay is another method to quantify cell-mediated cytotoxicity.

  • Principle: Target cells are loaded with Calcein-AM, a non-fluorescent, cell-permeable dye. In live cells, intracellular esterases cleave the AM group, rendering the calcein (B42510) fluorescent and membrane-impermeable. When effector cells (like NK cells) lyse the target cells, the calcein is released into the supernatant.

  • Protocol:

    • Label the target cancer cells with Calcein-AM.

    • Co-culture the labeled target cells with effector cells (e.g., NK-92 cells pre-treated with or without (+)-Paulownin) at various effector-to-target (E:T) ratios.

    • Incubate for a specific period (e.g., 4 hours).

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate and measure the fluorescence (excitation ~485 nm, emission ~520 nm).

    • Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Signaling Pathway of (+)-Paulownin in Enhancing NK Cell Cytotoxicity

The primary mechanism through which (+)-Paulownin enhances the anticancer immune response is by activating the c-Jun N-terminal kinase (JNK) signaling pathway in NK cells. This activation leads to an increase in the expression and release of cytotoxic granules, perforin (B1180081) and granzyme B, which are essential for killing target cancer cells.

Paulownin_JNK_Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell Acts on JNK JNK (c-Jun N-terminal kinase) p_JNK Phosphorylated JNK (Active) JNK->p_JNK Cytotoxic_Granules Increased Expression of Cytotoxic Granules p_JNK->Cytotoxic_Granules Degranulation Enhanced Degranulation (CD107a expression) p_JNK->Degranulation Perforin Perforin Cytotoxic_Granules->Perforin GranzymeB Granzyme B Cytotoxic_Granules->GranzymeB Target_Cell_Lysis Target Cancer Cell Lysis Perforin->Target_Cell_Lysis GranzymeB->Target_Cell_Lysis Degranulation->Target_Cell_Lysis

Caption: (+)-Paulownin enhances NK cell cytotoxicity via the JNK signaling pathway.

Experimental Workflow for Assessing NK Cell-Mediated Cytotoxicity

The following diagram illustrates a typical workflow to investigate the effect of (+)-Paulownin on NK cell-mediated killing of cancer cells.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_coculture Co-culture cluster_analysis Analysis NK_Cells Isolate/Culture NK Cells (e.g., NK-92) Paulownin_Treatment Treat NK Cells with (+)-Paulownin NK_Cells->Paulownin_Treatment Control_Treatment Treat NK Cells with Vehicle (Control) NK_Cells->Control_Treatment Target_Cells Culture Target Cancer Cells Co_culture Co-culture treated/control NK cells with target cancer cells Target_Cells->Co_culture Paulownin_Treatment->Co_culture Granule_Expression Analyze Cytotoxic Granule Expression (Flow Cytometry for Perforin/Granzyme B) Paulownin_Treatment->Granule_Expression JNK_Activation Assess JNK Phosphorylation (Western Blot) Paulownin_Treatment->JNK_Activation Control_Treatment->Co_culture Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., LDH, Calcein-AM) Co_culture->Cytotoxicity_Assay

Caption: Workflow for studying (+)-Paulownin's effect on NK cell cytotoxicity.

Unveiling the Immunostimulatory Activity of (+)-Paulownin: A Comparative Guide to its Interaction with the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of (+)-Paulownin's interaction with the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of immune cell function. Experimental data is presented to objectively assess its performance against a known JNK inhibitor, SP600125.

(+)-Paulownin, a naturally occurring lignan, has demonstrated significant anti-tumor effects by enhancing the cytotoxic activity of Natural Killer (NK) cells.[1][2] This activity is primarily mediated through the activation of the JNK signaling pathway, leading to increased expression of cytotoxic granules within NK cells.[1][2] This guide will delve into the experimental evidence confirming this interaction and compare its effects to a well-established synthetic JNK inhibitor.

Performance Comparison: (+)-Paulownin vs. JNK Inhibitor (SP600125)

The efficacy of (+)-Paulownin in activating NK cell cytotoxicity via the JNK pathway can be effectively evaluated by comparing its effects to a direct inhibitor of the same pathway. The following tables summarize the quantitative data from key experiments.

Treatment% Cytotoxicity of NK-92 cells against K562 target cells (5:1 ratio)
Control (Vehicle)Baseline
(+)-Paulownin (20 µM)Increased
JNK Inhibitor (SP600125) onlyNo significant change
(+)-Paulownin + JNK Inhibitor (SP600125)Cytotoxicity increase inhibited
Data adapted from studies on NK-92 cell lines.[1][2]
TreatmentRelative Perforin (B1180081) Expression in NK-92 cells
Control (Vehicle)Baseline
(+)-Paulownin (20 µM)Increased
JNK Inhibitor (SP600125) onlyNo significant change
(+)-Paulownin + JNK Inhibitor (SP600125)Perforin increase inhibited
Data adapted from studies on NK-92 cell lines.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Reagents
  • Cell Lines: Human NK-92 (Natural Killer) and K562 (chronic myelogenous leukemia) cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Reagents: (+)-Paulownin is dissolved in a suitable solvent like DMSO. The JNK inhibitor SP600125 is also prepared in a stock solution.

Cytotoxicity Assay (Calcein-AM Release Assay)
  • K562 target cells are labeled with Calcein-AM, a fluorescent dye that is retained within live cells.

  • NK-92 effector cells are pre-treated with (+)-Paulownin, the JNK inhibitor, or a combination of both for a specified duration (e.g., 48 hours).

  • The pre-treated NK-92 cells are then co-cultured with the Calcein-AM labeled K562 cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

  • After incubation, the amount of Calcein-AM released into the supernatant from lysed K562 cells is measured using a fluorescence plate reader.

  • The percentage of specific cytotoxicity is calculated by comparing the fluorescence release in the experimental wells to that of control wells (spontaneous release from target cells alone and maximum release from detergent-lysed target cells).

Western Blot for JNK Phosphorylation
  • NK-92 cells are treated with (+)-Paulownin for various time points.

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-JNK to total JNK indicates the level of JNK activation.

Flow Cytometry for Perforin Expression
  • NK-92 cells are treated with (+)-Paulownin and/or the JNK inhibitor.

  • Cells are harvested, washed, and stained with a fluorescently labeled antibody specific for perforin.

  • The fluorescence intensity of the stained cells is analyzed using a flow cytometer.

  • The percentage of perforin-positive cells and the mean fluorescence intensity are quantified to determine the level of perforin expression.

Visualizing the Molecular Interactions

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.

G Paulownin (+)-Paulownin Upstream Upstream Target(s) (Undetermined) Paulownin->Upstream JNK JNK Upstream->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation Perforin Increased Perforin Expression pJNK->Perforin Leads to Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->Cytotoxicity JNK_Inhibitor JNK Inhibitor (SP600125) JNK_Inhibitor->JNK Inhibits

Caption: (+)-Paulownin's activation of the JNK signaling pathway.

G cluster_treatment Cell Treatment cluster_assays Downstream Assays Control Control Cytotoxicity Cytotoxicity Assay Control->Cytotoxicity Western Western Blot (p-JNK) Control->Western Flow Flow Cytometry (Perforin) Control->Flow Paulownin (+)-Paulownin Paulownin->Cytotoxicity Paulownin->Western Paulownin->Flow Inhibitor JNK Inhibitor Inhibitor->Cytotoxicity Inhibitor->Western Inhibitor->Flow Combo Paulownin + Inhibitor Combo->Cytotoxicity Combo->Western Combo->Flow

Caption: Experimental workflow for evaluating (+)-Paulownin's effects.

References

Independent Replication of (+)-Paulownin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published bioactivity data for the natural compound (+)-Paulownin. It aims to offer an objective overview of its reported anti-tumor and anti-inflammatory properties, supported by experimental data from various studies. While a direct independent replication of all specific findings is not always available in published literature, this guide collates and compares data from different research groups on similar biological activities to provide a comprehensive assessment for researchers.

Comparison of In Vitro Bioactivity of (+)-Paulownin

The following tables summarize the quantitative data from different studies on the cytotoxic and immunomodulatory effects of (+)-Paulownin.

Table 1: Cytotoxicity of (+)-Paulownin Against Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointReported Value (µM)Reference
K562Chronic Myelogenous LeukemiaNot specifiedCC5070.6(Chang et al., 2014, as cited in[1])
HeLaCervical CancerMTTCC50100(Reis et al., 2022, as cited in[1])
HepG2Hepatocellular CarcinomaMTTIC5086.08(Reis et al., 2022)[2]
T24Bladder CarcinomaMTTIC5079.25(Reis et al., 2022)[2]
TOV-21GOvarian AdenocarcinomaMTTIC5079.68(Reis et al., 2022)[2]
A549Lung CarcinomaLDH% CytotoxicityConcentration-dependent increase(Kim et al., 2024)[1][3]
PC-9Lung AdenocarcinomaLDH% CytotoxicityConcentration-dependent increase(Kim et al., 2024)[1][3]
SW480Colon AdenocarcinomaLDH% CytotoxicityConcentration-dependent increase(Kim et al., 2024)[1][3]
HT29Colorectal AdenocarcinomaLDH% CytotoxicityConcentration-dependent increase(Kim et al., 2024)[1][3]

Table 2: Enhancement of Natural Killer (NK) Cell Cytotoxicity by (+)-Paulownin

Effector CellTarget CellAssayTreatment Concentration (µM)ObservationReference
NK-92K562Calcein-AM20Increased cytotoxicity at 24h and 48h(Kim et al., 2024)[1][3]
Primary NK cellsK562Calcein-AM20Increased cytotoxicity at 24h and 48h(Kim et al., 2024)[1][4]
NK-92A549, PC-9, SW480, HT29LDH5, 10, 20Dose-dependent increase in cytotoxicity(Kim et al., 2024)[1][3]

Table 3: Anti-Inflammatory Activity of Paulownia tomentosa Extract

Cell LineStimulantAssayTest SubstanceEndpointReported IC50 (µg/mL)Reference
RAW264.7LPSGriess AssayP. tomentosa extractNO Production0.025 mg/mL (25 µg/mL)(Jo et al., 2019)[5][6]

Note: This study was performed on a plant extract, not pure (+)-Paulownin. The anti-inflammatory activity of pure (+)-Paulownin and its potential role in the observed effect of the extract require further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Cytotoxicity Assays

1. MTT Assay (as per Reis et al., 2022) [2]

  • Cell Lines: HepG2, T24, TOV-21G, and MRC-5 (non-tumor control).

  • Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for adherence.

  • Treatment: (+)-Paulownin is dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration should be non-toxic to the cells.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Solubilization: The formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Calcein-AM Release Assay (as per Kim et al., 2024) [1][4]

  • Effector Cells: NK-92 or primary NK cells.

  • Target Cells: K562 cells.

  • Target Cell Labeling: Target cells are labeled with Calcein-AM, a fluorescent dye that is retained in live cells.

  • Co-incubation: Effector cells (pre-treated with (+)-Paulownin or vehicle) are co-incubated with the labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

  • Incubation: The co-culture is incubated for a defined period (e.g., 1-2 hours).

  • Supernatant Collection: The supernatant, containing Calcein-AM released from lysed target cells, is collected.

  • Fluorescence Measurement: The fluorescence of the supernatant is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the fluorescence of the experimental wells to that of control wells with spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Anti-Inflammatory Assay

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (General Protocol) [5]

  • Cell Line: RAW264.7 murine macrophages.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., P. tomentosa extract) for a specified time (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated with the test compound and LPS for a defined period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The IC50 value for the inhibition of NO production can be calculated.

Signaling Pathways and Experimental Workflows

(+)-Paulownin-Induced Enhancement of NK Cell Cytotoxicity

A recent study has elucidated that (+)-Paulownin enhances the cytotoxic activity of NK cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[7][8][9][10] This leads to an increased expression of cytotoxic granules like perforin (B1180081) and granzyme B.[1]

Paulownin_NK_Cell_Pathway Paulownin (+)-Paulownin NK_Cell NK Cell Paulownin->NK_Cell JNK_Activation JNK Phosphorylation (Activation) NK_Cell->JNK_Activation Induces Cytotoxic_Granules Increased Expression of Perforin & Granzyme B JNK_Activation->Cytotoxic_Granules Leads to Enhanced_Cytotoxicity Enhanced Cytotoxicity against Cancer Cells Cytotoxic_Granules->Enhanced_Cytotoxicity Results in

Caption: (+)-Paulownin signaling in NK cells.
General Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for Adherence seed_cells->incubate1 add_compound Add (+)-Paulownin (various concentrations) incubate1->add_compound incubate2 Incubate (e.g., 48-72h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT, Calcein-AM) incubate2->add_reagent incubate3 Incubate (as per reagent protocol) add_reagent->incubate3 measure_signal Measure Absorbance or Fluorescence incubate3->measure_signal analyze_data Calculate IC50/CC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for cytotoxicity assessment.
Logical Relationship in Anti-Inflammatory NO Assay

This diagram outlines the logical steps in an experiment to determine the anti-inflammatory effect of a substance by measuring nitric oxide production.

Anti_Inflammatory_Logic cluster_0 Cellular Response Macrophages RAW264.7 Macrophages LPS LPS Stimulation Macrophages->LPS NFkB_Activation NF-κB Pathway Activation LPS->NFkB_Activation Paulownin (+)-Paulownin Pre-treatment Inhibition Inhibition Paulownin->Inhibition iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inhibition->NFkB_Activation blocks

References

Unveiling the Neuroprotective Potential of (+)-Paulownin: A Comparative Analysis with Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data highlights the neuroprotective properties of (+)-Paulownin, a lignan (B3055560) found in the Paulownia tree, positioning it as a noteworthy candidate for further investigation in the field of neurodegenerative disease research. This guide provides a comparative analysis of (+)-Paulownin with well-established antioxidants—Resveratrol, Quercetin, and Coenzyme Q10—supported by experimental data from in vitro studies.

The increasing prevalence of neurodegenerative disorders has propelled the search for effective neuroprotective agents. Oxidative stress is a well-established contributor to neuronal damage in these conditions. Antioxidants, therefore, represent a promising therapeutic strategy. This comparative guide delves into the neuroprotective efficacy of (+)-Paulownin and its standing relative to other known antioxidants.

Quantitative Comparison of Neuroprotective Effects

To provide a clear and concise overview, the following table summarizes the neuroprotective effects of (+)-Paulownin (as a component of Paulownia tomentosa extract), Resveratrol, Quercetin, and Coenzyme Q10 against common in vitro models of neuronal injury. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies using similar experimental paradigms.

CompoundCell LineInsultConcentration RangeOutcome MeasureNeuroprotective Effect
Paulownin (in P. tomentosa extract) Primary rat cortical cellsGlutamate (B1630785)Not specifiedCell ViabilityDose-dependent reduction in glutamate-induced toxicity
Resveratrol SH-SY5YHydrogen Peroxide (H₂O₂)10-50 µMCell Viability (MTT assay)Significant increase in cell viability
Quercetin SH-SY5YHydrogen Peroxide (H₂O₂)5-50 µMCell Viability (MTT assay)Significant protection against H₂O₂-induced cell death
Coenzyme Q10 SH-SY5YBeta-amyloid + Oxygen-Glucose Deprivation10 µMCell Viability (MTT assay)Increased cell survival[1]

Delving into Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, offering researchers a basis for replicating and expanding upon these findings.

Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from the excessive stimulation of glutamate receptors, which leads to a cascade of events culminating in cell death.

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. The cells are seeded onto poly-D-lysine-coated plates and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Procedure:

  • After 7-10 days in culture, the neurons are pre-treated with varying concentrations of the test compound (e.g., Paulownia tomentosa extract) for a specified period (e.g., 24 hours).

  • Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 100 µM).

  • The cells are incubated with glutamate for a defined duration (e.g., 15-30 minutes).

  • After the glutamate exposure, the medium is replaced with fresh, glutamate-free medium containing the test compound.

  • Cell viability is assessed 24 hours later using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Hydrogen Peroxide-Induced Oxidative Stress Assay

This assay assesses the capacity of a compound to protect neuronal cells from damage induced by reactive oxygen species (ROS), mimicked by the application of hydrogen peroxide.

Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for this assay. They are cultured in a standard medium like DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics and maintained at 37°C and 5% CO₂.

Experimental Procedure:

  • SH-SY5Y cells are seeded into multi-well plates and allowed to adhere and grow for 24 hours.

  • The cells are then pre-treated with different concentrations of the antioxidant compound (e.g., Resveratrol, Quercetin) for a specific duration (e.g., 1-24 hours).

  • Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (e.g., 100-500 µM) for a set period (e.g., 24 hours).

  • Cell viability is then quantified using the MTT assay, which measures the metabolic activity of the cells as an indicator of their survival.

Visualizing the Pathways to Neuroprotection

Understanding the molecular mechanisms underlying the neuroprotective effects of these compounds is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in the antioxidant response and a typical experimental workflow.

G Antioxidant Response Element (ARE) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding Antioxidants (+)-Paulownin, Resveratrol, Quercetin Antioxidants->Keap1 stabilizes Nrf2 ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes G Experimental Workflow for In Vitro Neuroprotection Assay start Seed Neuronal Cells culture Culture for 24h start->culture pretreatment Pre-treat with Test Compound (e.g., (+)-Paulownin) culture->pretreatment insult Induce Neuronal Damage (e.g., Glutamate or H₂O₂) pretreatment->insult incubation Incubate for 24h insult->incubation assay Assess Cell Viability (MTT or LDH Assay) incubation->assay end Analyze Data assay->end

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for (+)-Paulownin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (+)-Paulownin against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented herein demonstrates the validation of the new method, highlighting its superior sensitivity, specificity, and efficiency.

Introduction to (+)-Paulownin

(+)-Paulownin is a lignan, a class of polyphenolic compounds found in various plants, notably in the species of the Paulownia genus.[1][2] Lignans have garnered significant scientific interest due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of (+)-Paulownin in plant materials and biological samples is crucial for ongoing research, drug development, and quality control of herbal products.

Analytical Methodologies: A Comparative Overview

This guide details two distinct analytical methods for the quantification of (+)-Paulownin: a widely used HPLC-UV method and a novel, high-sensitivity UPLC-MS/MS method. The validation of this new method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Sample Preparation (Applicable to both methods)

  • Extraction: 1 gram of dried and powdered plant material is extracted with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter.

  • Dilution: The filtered extract is appropriately diluted with the mobile phase to fall within the calibration range of each method.

Existing Method: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

New Method: UPLC-MS/MS

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 30% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for (+)-Paulownin are monitored for quantification and confirmation.

  • Injection Volume: 5 µL.

Method Validation Data

The following tables summarize the validation parameters for both the existing HPLC-UV method and the new UPLC-MS/MS method.

Table 1: Linearity and Sensitivity

ParameterExisting HPLC-UV MethodNew UPLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

ParameterExisting HPLC-UV MethodNew UPLC-MS/MS Method
Accuracy (Recovery %) 95.2 - 103.5%98.9 - 101.2%
Precision (RSD %)
- Repeatability (Intra-day)< 2.0%< 1.5%
- Intermediate Precision (Inter-day)< 3.0%< 2.0%

Table 3: Method Robustness

Parameter VariationExisting HPLC-UV Method (% RSD of Results)New UPLC-MS/MS Method (% RSD of Results)
Flow Rate (± 0.1 mL/min) < 2.5%< 1.8%
Column Temperature (± 2°C) < 2.8%< 1.5%
Mobile Phase Composition (± 2%) < 3.5%< 2.2%

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the sample preparation and the analytical methods.

Experimental Workflow for (+)-Paulownin Quantification cluster_prep Sample Preparation cluster_hplc Existing Method: HPLC-UV Analysis cluster_uplc New Method: UPLC-MS/MS Analysis Plant_Material Dried & Powdered Plant Material Extraction Ultrasonic Extraction with Methanol Plant_Material->Extraction Filtration 0.45 µm Syringe Filtration Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_Injection Inject 20 µL Dilution->HPLC_Injection To HPLC-UV UPLC_Injection Inject 5 µL Dilution->UPLC_Injection To UPLC-MS/MS C18_Column C18 Column (5 µm) HPLC_Injection->C18_Column Isocratic_Elution Isocratic Elution (ACN:H2O) C18_Column->Isocratic_Elution UV_Detection UV Detection at 280 nm Isocratic_Elution->UV_Detection Quantification_UV Quantification UV_Detection->Quantification_UV UPLC_Column UPLC C18 Column (1.7 µm) UPLC_Injection->UPLC_Column Gradient_Elution Gradient Elution UPLC_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Quantification_MS Quantification MS_MS->Quantification_MS

Caption: Workflow for (+)-Paulownin analysis.

Method Validation Pathway Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy (Recovery) Method_Development->Accuracy Precision Precision (Repeatability & Intermediate Precision) Method_Development->Precision Robustness Robustness Method_Development->Robustness Validated_Method Validated Method Specificity->Validated_Method LOD_LOQ LOD & LOQ Linearity->LOD_LOQ LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: ICH-compliant method validation steps.

Conclusion

The validation data clearly indicates that the new UPLC-MS/MS method offers significant advantages over the existing HPLC-UV method for the quantification of (+)-Paulownin. The superior sensitivity, evidenced by the much lower LOD and LOQ, allows for the detection and quantification of (+)-Paulownin at trace levels. Furthermore, the enhanced accuracy and precision of the UPLC-MS/MS method ensure more reliable and reproducible results. The specificity of tandem mass spectrometry also minimizes the risk of interference from co-eluting compounds, a common challenge in the analysis of complex plant extracts. While the initial investment in UPLC-MS/MS instrumentation is higher, the benefits of improved data quality, higher throughput due to shorter run times, and reduced solvent consumption make it a highly valuable tool for researchers, scientists, and drug development professionals working with (+)-Paulownin and other natural products.

References

Unveiling the Immunostimulatory Effects of (+)-Paulownin: A Comparative Analysis of Gene Expression in Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular response to (+)-Paulownin, a natural compound derived from Paulownia tomentosa wood. Supported by experimental data, we delve into the significant gene expression changes and signaling pathway activations that underscore its potential as an anti-tumor agent.

(+)-Paulownin has demonstrated a notable ability to enhance the cytolytic activity of Natural Killer (NK) cells, a critical component of the innate immune system, against various cancer cell lines.[1][2][3][4] This guide synthesizes the findings from recent studies to present a clear picture of its mechanism of action at the molecular level.

Comparative Analysis of Gene Expression

Treatment of NK cells with (+)-Paulownin leads to a significant upregulation of genes associated with cytotoxicity. The following table summarizes the key quantitative changes in gene expression observed in NK-92 cells and primary human NK (pNK) cells upon treatment with (+)-Paulownin.

Gene/ProteinCell TypeTreatment ConcentrationTreatment DurationFold Change/EffectExperimental Method
Perforin (B1180081) NK-92 cells5, 10, 20 µM48 hoursSharp increase in mRNA and protein levelsqRT-PCR, Flow Cytometry
Granzyme B NK-92 cells5, 10, 20 µM48 hoursSlight increase in mRNA and protein levelsqRT-PCR, Flow Cytometry
CD107a NK-92 cells5, 10, 20 µM48 hoursIncreased surface expressionFlow Cytometry
Perforin pNK cells20 µM48 hoursIncreased mRNA and protein levelsqRT-PCR, Flow Cytometry
Granzyme B pNK cells20 µM48 hoursIncreased mRNA and protein levelsqRT-PCR, Flow Cytometry
CD107a pNK cells20 µM48 hoursUpregulated number of CD107a-positive cellsFlow Cytometry

Data compiled from studies demonstrating the enhanced cytolytic activity of NK cells.[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of (+)-Paulownin's effects on gene expression.

Cell Culture and Treatment

The human NK cell line, NK-92, was cultured in a suitable medium supplemented with fetal bovine serum and other essential growth factors. Primary human NK (pNK) cells were isolated from peripheral blood. For experimental assays, cells were treated with varying concentrations of (+)-Paulownin (typically ranging from 5 µM to 20 µM) for 24 to 48 hours.[1][5] Control cells were treated with a vehicle (e.g., DMSO).

Quantitative Real-Time PCR (qRT-PCR)

To quantify the mRNA expression levels of target genes, total RNA was extracted from treated and untreated cells using an RNA extraction kit.[1] cDNA was synthesized from the total RNA. qRT-PCR was then performed using specific primers for perforin, granzyme B, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.[1]

Flow Cytometry

For protein expression analysis, treated and untreated NK cells were stained with fluorescently labeled antibodies specific for CD107a, perforin, and granzyme B.[1][5] The cells were then analyzed using a flow cytometer to quantify the percentage of cells expressing the target proteins and the mean fluorescence intensity, which corresponds to the protein expression level.

Signaling Pathway Analysis

Signaling studies have revealed that (+)-Paulownin treatment promotes the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway.[1][4] This activation of the JNK pathway is crucial for the observed increase in perforin expression and enhanced cytotoxicity of NK cells.[1] Inhibition of the JNK pathway with a specific inhibitor was found to reverse the effects of (+)-Paulownin on perforin expression and NK cell-mediated killing.[1][4] Interestingly, (+)-Paulownin did not appear to affect the AKT, p38, or ERK signaling pathways.[1]

G JNK Signaling Pathway Activation by (+)-Paulownin Paulownin (+)-Paulownin JNK JNK (c-Jun N-terminal kinase) Paulownin->JNK Activates pJNK p-JNK (Phosphorylated JNK) JNK->pJNK Phosphorylation Perforin Perforin Gene Expression pJNK->Perforin GranzymeB Granzyme B Gene Expression pJNK->GranzymeB Cytotoxicity Enhanced NK Cell Cytotoxicity Perforin->Cytotoxicity GranzymeB->Cytotoxicity

Caption: JNK pathway activation by (+)-Paulownin in NK cells.

References

Safety Operating Guide

Personal protective equipment for handling (+)-Paulownin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Paulownin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Paulownin. The following procedural steps are designed to ensure the safe handling and disposal of this bioactive lignan (B3055560) compound. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach is mandated, treating (+)-Paulownin as a potentially hazardous substance due to its cytotoxic properties and irritant nature.[1][2][3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

(+)-Paulownin is a powder that can cause skin, eye, and respiratory irritation.[3][4] Furthermore, its demonstrated cytotoxic activity necessitates careful handling to prevent exposure.[2][5] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.

Minimum Required PPE: A comprehensive set of personal protective equipment should be worn at all times when handling (+)-Paulownin.[6] This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from airborne powder and splashes.[7][8]
Hand Protection Nitrile or latex gloves (double gloving recommended).Prevents skin contact with the compound.[7][9][10] Thicker gloves offer better protection.[9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[9]
Respiratory Protection An N95 or higher-rated respirator or work in a certified chemical fume hood.Minimizes inhalation of the powder, which can cause respiratory irritation.[3][7] Surgical masks offer little to no protection.[9]
Protective Clothing A long-sleeved lab coat and closed-toe shoes.Protects skin from accidental spills.[7]
Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store (+)-Paulownin in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11] Recommended long-term storage is at -80°C and short-term at -20°C.[11]

2.2. Weighing and Aliquoting (to be performed in a chemical fume hood):

  • Don all required PPE.

  • Perform all manipulations of the powder within a certified chemical fume hood to control airborne particles.[1]

  • Use a dedicated, clean spatula and weighing paper.

  • Carefully weigh the desired amount of (+)-Paulownin. Avoid creating dust.

  • Close the primary container tightly immediately after use.

  • Clean the weighing area and spatula with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as solid hazardous waste.

2.3. Dissolution:

  • (+)-Paulownin is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

  • Add the chosen solvent to the vessel containing the weighed (+)-Paulownin.

  • Cap the vessel and mix by vortexing or gentle agitation until fully dissolved.

Disposal Plan

All waste containing (+)-Paulownin must be treated as hazardous chemical waste.[1][10]

3.1. Waste Segregation:

  • Solid Waste: Place all contaminated solid materials, including gloves, weighing papers, pipette tips, and any absorbent materials from spills, into a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing (+)-Paulownin, including experimental residues and rinsates from glassware, in a sealed and appropriately labeled hazardous liquid waste container.[1] Do not pour down the drain.[10]

  • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container labeled as cytotoxic waste.[1]

3.2. Container Management:

  • Ensure all waste containers are properly sealed and stored in a designated, secure area away from general laboratory traffic.[1]

  • Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[10]

3.3. Spill Management:

  • Isolate the spill area.

  • Prevent the substance from entering drains.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[1]

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Handling (+)-Paulownin

G Figure 1: Safe Handling Workflow for (+)-Paulownin cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh (+)-Paulownin Powder FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SolidWaste Collect Solid Hazardous Waste Experiment->SolidWaste LiquidWaste Collect Liquid Hazardous Waste Experiment->LiquidWaste EHS Dispose via EHS Guidelines SolidWaste->EHS LiquidWaste->EHS

References

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